Product packaging for 2-Isopropylpyridine(Cat. No.:CAS No. 644-98-4)

2-Isopropylpyridine

Cat. No.: B1293918
CAS No.: 644-98-4
M. Wt: 121.18 g/mol
InChI Key: PFYPDUUXDADWKC-UHFFFAOYSA-N
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Description

2-Isopropylpyridine is a useful research compound. Its molecular formula is C8H11N and its molecular weight is 121.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42615. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N B1293918 2-Isopropylpyridine CAS No. 644-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylpyridine
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InChI

InChI=1S/C8H11N/c1-7(2)8-5-3-4-6-9-8/h3-7H,1-2H3
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InChI Key

PFYPDUUXDADWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10862353
Record name 2-(Propan-2-yl)pyridine
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Molecular Weight

121.18 g/mol
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CAS No.

644-98-4, 75981-47-4
Record name 2-Isopropylpyridine
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Record name 2-Isopropylpyridine
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Record name 2-isopropylpyridine
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Record name 2-ISOPROPYLPYRIDINE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Isopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-isopropylpyridine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key data, outlines relevant experimental methodologies, and provides visual representations of synthetic pathways and analytical workflows.

Chemical Identity and Physical Properties

This compound, also known as 2-(1-methylethyl)pyridine, is a substituted pyridine derivative.[1][2] It is a colorless to pale yellow liquid with a characteristic strong, green, and vegetable-like odor.[2][3][4] This compound serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][5]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 644-98-4[1][2][6][7]
Molecular Formula C₈H₁₁N[1][2][7]
Molecular Weight 121.18 g/mol [6][8]
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point 159.8 - 160 °C at 760 mmHg[3][5][9]
Melting Point -141 °C[2][3][5]
Density 0.912 - 0.937 g/cm³ at 25 °C[2][9]
Refractive Index 1.488 - 1.494 at 20 °C[2][9]
pKa 5.83 (+1) at 25 °C[1][3]
Flash Point 22.78 - 23.2 °C[2][9]
LogP 2.07 - 2.206[3][9]
Solubility Soluble in organic solvents like ethanol and ether; insoluble in water.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectroscopic data includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for confirming the structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopropyl protons and the protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the isopropyl group and the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its functional groups. These include C-H stretching from the isopropyl group and the aromatic ring, as well as C=N and C=C stretching vibrations from the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The electron ionization mass spectrum provides information about the stability of the molecule and its fragments.[10]

Chemical Properties and Reactivity

This compound's chemical behavior is dictated by the pyridine ring and the isopropyl substituent. It is utilized as a catalyst and an intermediate in various organic syntheses.[4]

Basicity

With a pKa of 5.83, this compound is a weak base, a characteristic property of pyridine derivatives.[1][3] This basicity allows it to participate in acid-base reactions and to be used as a non-nucleophilic base in certain synthetic transformations.

Synthetic Applications

This compound is a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its applications include serving as a building block for active pharmaceutical ingredients and as a ligand in catalysis.

Experimental Protocols

Synthesis of this compound

One common method for the synthesis of this compound involves the reaction of a pyridine derivative with an isopropyl-containing reagent. For instance, it can be prepared by reacting pyridine with 2-bromopropane.[4] Another approach involves the reaction of 2-pyridone with isopropyl magnesium bromide.[4]

A detailed, multi-step synthesis for a related compound, 2-isopropyl-3-amino-4-methylpyridine, starts from ethyl isobutyrate and proceeds through condensation, cyclization, and subsequent functional group manipulations.[11]

Diagram 1: General Synthetic Approach

G General Synthesis of this compound Pyridine Pyridine Product This compound Pyridine->Product Reaction Isopropyl_Bromide 2-Bromopropane Isopropyl_Bromide->Product

Caption: A simplified diagram showing a synthetic route to this compound.

Purification and Analysis Workflow

Following synthesis, this compound is typically purified using standard laboratory techniques such as distillation. The purity of the final product is then assessed using methods like Gas Chromatography (GC) and confirmed by spectroscopic analysis.

Diagram 2: Purification and Analysis Workflow

G Post-Synthesis Workflow Crude Crude Product Distillation Distillation Crude->Distillation Pure Pure this compound Distillation->Pure GC Gas Chromatography (Purity) Pure->GC NMR NMR Spectroscopy (Structure) Pure->NMR MS Mass Spectrometry (MW) Pure->MS IR IR Spectroscopy (Functional Groups) Pure->IR

Caption: A typical workflow for the purification and analysis of synthesized this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[12] It is harmful if swallowed, in contact with skin, or if inhaled.[1][8][12] It can also cause serious eye irritation.[12]

Table 2: GHS Hazard Information
Hazard ClassHazard Statement
Flammable Liquid H225: Highly flammable liquid and vapor.[3][6]
Acute Toxicity, Oral H302: Harmful if swallowed.[1][8][12]
Acute Toxicity, Dermal H312: Harmful in contact with skin.[1][8][12]
Acute Toxicity, Inhalation H332: Harmful if inhaled.[1][8][12]
Skin Corrosion/Irritation H315: Causes skin irritation.[3][6]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[3][6][12]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[3][6]

Precautionary Measures:

When handling this compound, it is essential to use appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and laboratory clothing.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9] Avoid contact with skin, eyes, and inhalation of vapors.[4][12] Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[4][12]

Diagram 3: Key Application Areas

G Applications of this compound Main This compound Pharma Pharmaceutical Synthesis Main->Pharma Building Block Agro Agrochemical Synthesis Main->Agro Intermediate Catalysis Catalysis Main->Catalysis Reagent/Ligand Flavor Flavor & Fragrance Main->Flavor Aroma Compound

Caption: A diagram illustrating the primary applications of this compound.

References

An In-depth Technical Guide to 2-Isopropylpyridine (CAS Number: 644-98-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylpyridine, with the CAS number 644-98-4, is an organic compound belonging to the pyridine family. It is a colorless to light yellow liquid with a characteristic aromatic odor.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis methodologies, spectroscopic data, and potential applications, with a focus on its relevance to research and drug development. Pyridine and its derivatives are significant scaffolds in medicinal chemistry, known to be present in numerous therapeutic agents.[3]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₁N[2]
Molecular Weight 121.18 g/mol [2]
Appearance Colorless to light yellow liquid[1][2]
Odor Special aromatic smell[1][2]
Boiling Point 159.8 - 202 °C[2]
Melting Point -141 °C[4]
Density ~0.898 - 0.912 g/mL[1][2]
Flash Point 22.78 °C (73.00 °F)[4]
Refractive Index 1.48800 to 1.49400 @ 20.00 °C[4]
Solubility Soluble in general organic solvents[1][2]

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The two primary approaches involve the reaction of a pyridine derivative with an isopropyl source.

Grignard Reaction with 2-Halopyridines

This is a common and effective method for the synthesis of 2-alkylpyridines. The reaction involves the coupling of a Grignard reagent, in this case, isopropylmagnesium bromide or chloride, with a 2-halopyridine such as 2-bromopyridine or 2-chloropyridine.[5][6]

Experimental Protocol:

  • Materials: 2-Bromopyridine, magnesium turnings, isopropyl bromide, anhydrous diethyl ether or tetrahydrofuran (THF), hydrochloric acid (for workup).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether.

    • A solution of isopropyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension to initiate the formation of the Grignard reagent (isopropylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine.

    • Once the Grignard reagent is formed, a solution of 2-bromopyridine in anhydrous diethyl ether is added dropwise at a controlled temperature.

    • The reaction mixture is then refluxed for a specified period to ensure complete reaction.

    • After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield this compound.

From Pyridine N-oxide

Another versatile method for the synthesis of 2-substituted pyridines involves the reaction of pyridine N-oxide with a Grignard reagent.[1][7][8][9]

Experimental Protocol:

  • Materials: Pyridine N-oxide, isopropylmagnesium bromide, anhydrous tetrahydrofuran (THF), acetic anhydride.

  • Procedure:

    • To a solution of pyridine N-oxide in anhydrous THF at room temperature, a solution of isopropylmagnesium bromide in THF is added dropwise.

    • The reaction mixture is stirred for a period to allow for the addition of the Grignard reagent to the N-oxide.

    • Acetic anhydride is then added to the reaction mixture, and the temperature is raised to 120°C.[7]

    • The reaction is monitored for completion.

    • Upon completion, the reaction is cooled and worked up by adding water and extracting the product with an organic solvent.

    • The organic layer is dried and concentrated, and the product is purified by chromatography or distillation.

Workflow for the Synthesis of this compound

G cluster_0 Grignard Reaction Method cluster_1 Pyridine N-oxide Method 2-Halopyridine 2-Halopyridine Grignard Reaction Grignard Reaction 2-Halopyridine->Grignard Reaction Isopropylmagnesium Bromide Isopropylmagnesium Bromide Isopropylmagnesium Bromide->Grignard Reaction 2-Isopropylpyridine_Grignard This compound Grignard Reaction->2-Isopropylpyridine_Grignard Pyridine N-oxide Pyridine N-oxide Addition Reaction Addition Reaction Pyridine N-oxide->Addition Reaction Grignard Reagent Isopropylmagnesium Bromide Grignard Reagent->Addition Reaction Rearrangement Rearrangement Addition Reaction->Rearrangement 2-Isopropylpyridine_Noxide This compound Rearrangement->2-Isopropylpyridine_Noxide

Caption: Synthetic routes to this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey DataReference(s)
¹H NMR Signals corresponding to the pyridine ring protons and the isopropyl group protons.[10][11]
¹³C NMR Resonances for the five distinct carbon atoms of the pyridine ring and the two types of carbon atoms in the isopropyl group.[12][13]
Mass Spectrometry Molecular ion peak (M⁺) and characteristic fragmentation patterns.[14][15][16]
Infrared (IR) Spectroscopy Absorption bands characteristic of C-H stretching and bending, and C=C and C=N stretching of the pyridine ring.[17][18][19][20]
¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons of the pyridine ring, typically in the range of δ 7.0-8.5 ppm. The methine proton of the isopropyl group will appear as a septet, and the six methyl protons will appear as a doublet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show five signals for the pyridine ring carbons, with the carbon attached to the nitrogen atom appearing at a characteristic downfield shift. The isopropyl group will show two signals, one for the methine carbon and one for the two equivalent methyl carbons.[12]

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak at m/z 121. The fragmentation pattern is expected to involve the loss of a methyl group (M-15) to give a prominent peak at m/z 106.[15]

Fragmentation Pathway of this compound

G This compound (M+) [C₈H₁₁N]⁺˙ m/z = 121 Loss of CH₃ Loss of CH₃ This compound (M+)->Loss of CH₃ Fragment Ion [C₇H₈N]⁺ m/z = 106 Loss of CH₃->Fragment Ion Methyl Radical •CH₃ Loss of CH₃->Methyl Radical

Caption: Primary mass spectrometry fragmentation.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-3000 cm⁻¹), and aromatic C=C and C=N stretching vibrations (in the 1400-1600 cm⁻¹ region).[20]

Applications in Drug Development

Pyridine derivatives are a cornerstone in medicinal chemistry, with a wide range of pharmacological activities.[3] While specific biological activities for this compound are not extensively documented, its structural motif is of interest to drug development professionals.

  • Scaffold for Bioactive Molecules: The 2-substituted pyridine core is present in numerous drugs. The isopropyl group can modulate lipophilicity and steric interactions with biological targets.

  • Intermediate in Pharmaceutical Synthesis: this compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2]

  • Potential Pharmacological Activities: Based on related structures, 2-substituted pyridines have shown potential as antimicrobial and antiviral agents. Further research is needed to explore the specific activities of this compound.[3][21]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[22] It is harmful if swallowed, in contact with skin, or if inhaled.[22] Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety goggles.

Table 3: GHS Hazard Information for this compound

Hazard ClassHazard Statement
Flammable liquidsH226: Flammable liquid and vapor
Acute toxicity, OralH302: Harmful if swallowed
Acute toxicity, DermalH312: Harmful in contact with skin
Acute toxicity, InhalationH332: Harmful if inhaled
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity — single exposureH335: May cause respiratory irritation

Conclusion

This compound is a valuable chemical compound with established synthesis routes and well-characterized properties. Its utility as a building block in organic synthesis, particularly for the development of novel pharmaceutical agents, is significant. This technical guide provides a foundational understanding for researchers and scientists working with this compound, highlighting its key characteristics and potential for future applications in drug discovery and development. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 2-Isopropylpyridine: Structural Elucidation and Isomeric Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-isopropylpyridine, a heterocyclic organic compound, and its primary isomers. The document details its structural formula, compares the physicochemical properties of its isomers, outlines experimental protocols for synthesis and analysis, and presents logical and experimental workflows through visual diagrams. This guide is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.

Introduction to Isopropylpyridines

Pyridine and its derivatives are fundamental scaffolds in a vast array of chemical entities, from pharmaceuticals and agrochemicals to catalysts and flavoring agents. The introduction of alkyl substituents, such as an isopropyl group, onto the pyridine ring can significantly modulate the molecule's steric and electronic properties, thereby influencing its reactivity, biological activity, and physical characteristics. This compound and its positional isomers, 3- and 4-isopropylpyridine, are important building blocks in organic synthesis, offering distinct properties based on the substitution pattern of the isopropyl group on the pyridine ring.

Structural Formula and Isomers

The molecular formula for isopropylpyridine is C₈H₁₁N. The core structure consists of a pyridine ring to which an isopropyl group is attached. The position of this attachment dictates the specific isomer.

This compound

In this compound, the isopropyl group is bonded to the carbon atom at the 2-position of the pyridine ring, adjacent to the nitrogen atom. This proximity to the nitrogen atom introduces significant steric hindrance, which can influence its coordination chemistry and reactivity.

  • IUPAC Name: 2-propan-2-ylpyridine

  • Molecular Formula: C₈H₁₁N

  • Canonical SMILES: CC(C)C1=CC=CC=N1

Isomers of Isopropylpyridine

The primary isomers of this compound are its positional isomers, where the isopropyl group is located at different positions on the pyridine ring.

  • 3-Isopropylpyridine: The isopropyl group is at the 3-position.

    • IUPAC Name: 3-propan-2-ylpyridine

    • Canonical SMILES: CC(C)C1=CN=CC=C1

  • 4-Isopropylpyridine: The isopropyl group is at the 4-position.[1]

    • IUPAC Name: 4-propan-2-ylpyridine

    • Canonical SMILES: CC(C)C1=CC=NC=C1

The relationship between these isomers is visually represented in the following diagram.

Isomer_Relationship Logical Relationship of Isopropylpyridine Isomers cluster_isomers Isopropylpyridine Isomers (C8H11N) Pyridine Pyridine (C5H5N) Node2 This compound Pyridine->Node2 Isopropyl Substitution Node3 3-Isopropylpyridine Pyridine->Node3 Isopropyl Substitution Node4 4-Isopropylpyridine Pyridine->Node4 Isopropyl Substitution

Figure 1: Isomeric relationship of isopropylpyridines.

Physicochemical Properties

The position of the isopropyl group significantly influences the physical and chemical properties of the isomers. A summary of these properties is presented below for comparative analysis.

PropertyThis compound3-Isopropylpyridine4-Isopropylpyridine
Molecular Formula C₈H₁₁NC₈H₁₁NC₈H₁₁N
Molecular Weight ( g/mol ) 121.18121.18[2]121.18[3]
CAS Number 644-98-46304-18-3 / 55740-80-2 ((S)-enantiomer)[4]696-30-0[3]
Boiling Point (°C) 159.8Not Available173
Density (g/mL) 0.912Not Available0.938
Refractive Index (@ 20°C) 1.492Not Available1.498
pKa (of conjugate acid) 5.83Not Available6.02[1]

Experimental Protocols

This section details generalized experimental procedures for the synthesis and analysis of isopropylpyridines.

Synthesis of Isopropylpyridines

A common method for the synthesis of alkylated pyridines is the Chichibabin pyridine synthesis, which involves the condensation reaction of aldehydes and ketones with ammonia. A generalized procedure is as follows:

Objective: To synthesize an isopropylpyridine derivative via the Chichibabin reaction.

Materials:

  • An appropriate aldehyde/ketone mixture (e.g., isobutyraldehyde, propionaldehyde, formaldehyde for a related structure)

  • Ammonia (gaseous or aqueous solution)

  • Solid acid catalyst (e.g., alumina-silica)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Catalyst Preparation: Pack a quartz reactor tube with a commercial alumina-silica catalyst. Pretreat the catalyst by heating to 500°C for 4 hours under a stream of dry nitrogen.[5]

  • Reaction Setup: Prepare a mixture of the required aldehydes and/or ketones.[5] This mixture is fed into a vaporizer heated to approximately 250°C.[5]

  • Reaction Execution: Heat the catalyst bed to 450°C in a tube furnace.[5] The vaporized aldehyde/ketone mixture is combined with a stream of ammonia gas before entering the reactor tube.[5]

  • Work-up and Purification: The product stream exiting the reactor is passed through a condenser.[5] The collected liquid is then extracted with an organic solvent like diethyl ether.[5] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[5] The crude product is then purified by fractional distillation.[5]

A visual representation of the general workflow for synthesis and purification is provided below.

Synthesis_Workflow General Workflow for Isopropylpyridine Synthesis and Purification Start Start: Aldehydes/Ketones + Ammonia Catalyst Solid Acid Catalyst (e.g., Alumina-Silica) Start->Catalyst Reaction Chichibabin Condensation (High Temperature) Catalyst->Reaction Condensation Condensation of Product Stream Reaction->Condensation Extraction Solvent Extraction (e.g., Diethyl Ether) Condensation->Extraction Drying Drying of Organic Phase (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Fractional Distillation Evaporation->Purification End End: Purified Isopropylpyridine Purification->End

Figure 2: General synthesis and purification workflow.
Analytical Characterization

The synthesized isopropylpyridine and its isomers can be characterized using various analytical techniques to confirm their structure and purity.

GC-MS is a powerful technique for separating and identifying components in a mixture.

Objective: To separate and identify isopropylpyridine isomers and assess purity.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for amine analysis (e.g., DB-WAX or CP-Wax 51).[6][7]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or n-hexane).[6][8]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port, which is maintained at a high temperature (e.g., 250°C).[8]

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas through the capillary column. The column temperature is programmed to ramp up (e.g., starting at 70°C, increasing to 250°C) to separate the isomers based on their boiling points and interactions with the stationary phase.[7][8]

  • Mass Spectrometry Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including distinguishing between isomers.[9]

Objective: To confirm the structure and differentiate between the 2-, 3-, and 4-isopropylpyridine isomers.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified sample in a deuterated solvent and transfer it to an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Spectral Interpretation:

    • ¹H NMR: The chemical shifts and splitting patterns of the aromatic protons on the pyridine ring will be distinct for each isomer. For this compound, the proton at the 6-position will be a doublet and shifted downfield. The isopropyl group's methine proton will appear as a septet, and the two methyl groups will appear as a doublet. The integration of the signals will correspond to the number of protons.

    • ¹³C NMR: The number of unique carbon signals and their chemical shifts will differ for each isomer due to the different symmetry and electronic environments. For instance, in 4-isopropylpyridine, due to symmetry, C2 and C6, as well as C3 and C5, will be chemically equivalent, leading to fewer signals in the aromatic region compared to the 2- and 3-isomers.[10] Advanced techniques like COSY and HMBC can be used to establish connectivity and confirm the substitution pattern.[9]

Conclusion

This compound and its isomers are valuable compounds with distinct properties dictated by the position of the isopropyl substituent. This guide has provided a detailed overview of their structural formulas, a comparative analysis of their physicochemical properties, and generalized protocols for their synthesis and characterization. The provided workflows and methodologies serve as a foundational resource for researchers engaged in the synthesis and application of these important heterocyclic building blocks.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-Isopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-isopropylpyridine. The document details experimental protocols, presents a thorough interpretation of spectral data, and includes visualizations to aid in understanding the structural characteristics of this compound. This guide is intended for professionals in research, chemical sciences, and pharmaceutical development who utilize NMR spectroscopy for molecular structure elucidation and characterization.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound, dissolved in chloroform-d (CDCl₃), are summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-68.55Doublet (d)4.81H
H-47.62Triplet of doublets (td)7.7, 1.81H
H-37.18Doublet (d)7.81H
H-57.10Triplet (t)6.31H
CH (isopropyl)3.11Septet (sept)6.91H
CH₃ (isopropyl)1.28Doublet (d)6.96H
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃
Carbon AssignmentChemical Shift (δ, ppm)
C-2165.7
C-6148.8
C-4135.8
C-5122.3
C-3120.4
CH (isopropyl)34.2
CH₃ (isopropyl)22.5

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Approximately 15-25 mg of high-purity this compound was accurately weighed.

  • Solvent Addition: The weighed sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer: The solution was transferred to a 5 mm NMR tube.

NMR Instrument and Parameters

NMR spectra were acquired on a Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (zg30) was used.

  • Number of Scans: 16 scans were accumulated.

  • Spectral Width: A spectral width of 16 ppm (6410 Hz) was used.

  • Acquisition Time: 2.56 seconds.

  • Relaxation Delay: A relaxation delay of 1.0 second was employed between scans.

  • Temperature: The experiment was conducted at 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment with NOE (zgpg30) was utilized.

  • Number of Scans: 1024 scans were accumulated to ensure a good signal-to-noise ratio.

  • Spectral Width: A spectral width of 240 ppm (24155 Hz) was used.

  • Acquisition Time: 1.36 seconds.

  • Relaxation Delay: A relaxation delay of 2.0 seconds was employed.

  • Temperature: The experiment was conducted at 298 K.

Data Processing

The acquired Free Induction Decays (FIDs) were processed using standard NMR software (e.g., MestReNova, TopSpin). The processing steps included:

  • Fourier Transformation: The FIDs were Fourier transformed to obtain the frequency-domain spectra.

  • Phasing: The spectra were manually phased to obtain pure absorption lineshapes.

  • Baseline Correction: A polynomial baseline correction was applied to ensure a flat baseline.

  • Referencing: The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) and the carbon signal of CDCl₃ (δ = 77.16 ppm for ¹³C). The ¹H spectrum was ultimately referenced to the internal standard TMS (δ = 0.00 ppm).

  • Integration and Peak Picking: The signals in the ¹H spectrum were integrated, and the chemical shifts of all peaks in both ¹H and ¹³C spectra were determined.

Mandatory Visualization

The following diagrams illustrate the chemical structure and the logical workflow for the NMR analysis of this compound.

Caption: Chemical structure of this compound with atom numbering.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq 1H NMR Acquisition (zg30, 16 scans) transfer->h1_acq c13_acq 13C NMR Acquisition (zgpg30, 1024 scans) transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing (TMS) baseline->reference analyze Integration & Peak Picking reference->analyze h1_interp 1H Spectrum Interpretation (Chemical Shift, Multiplicity, J-coupling) analyze->h1_interp c13_interp 13C Spectrum Interpretation (Chemical Shift) analyze->c13_interp structure Structure Confirmation h1_interp->structure c13_interp->structure

Caption: Experimental workflow for NMR analysis of this compound.

Mass Spectrometry Analysis of 2-Isopropylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Isopropylpyridine. It details experimental protocols, presents quantitative data, and visualizes the fragmentation pathway to aid in the identification and characterization of this compound.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern. The molecular ion and key fragment ions are summarized in the table below. This data is crucial for the identification and structural elucidation of this compound in various matrices.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
12125[C8H11N]+• (Molecular Ion)
106 100 [C7H8N]+ (Base Peak)
7915[C5H5N]+•
7810[C5H4N]+
528[C4H4]+
5112[C4H3]+

Experimental Protocols

A robust and reliable method for the analysis of this compound involves Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol provides a detailed methodology for sample preparation and instrument parameters.

2.1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following is a general guideline and may need to be adapted based on the specific sample matrix.

  • Sample Dissolution: Accurately weigh a known amount of the sample containing this compound. Dissolve the sample in a volatile organic solvent such as methanol, ethanol, or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Dilution: Perform serial dilutions to achieve a final concentration suitable for the mass spectrometer being used, typically in the range of 1-10 µg/mL.

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter before transferring it to a GC vial.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following instrumental parameters are recommended for the analysis of this compound:

  • Gas Chromatograph (GC) System: Agilent 7890B GC or equivalent

  • Mass Spectrometer (MS) System: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization follows a characteristic pathway, which is essential for its structural confirmation. The primary fragmentation involves the loss of a methyl radical from the isopropyl group, leading to the formation of the stable base peak at m/z 106.

fragmentation_pathway M [C8H11N]+• m/z = 121 (Molecular Ion) F1 [C7H8N]+ m/z = 106 (Base Peak) M->F1 - CH3• F2 [C5H5N]+• m/z = 79 F1->F2 - C2H3

Caption: Fragmentation pathway of this compound.

The workflow for the mass spectrometry analysis of this compound, from sample preparation to data analysis, is a systematic process designed to ensure high-quality, reliable results.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolution Sample Dissolution dilution Serial Dilution dissolution->dilution filtration Filtration dilution->filtration injection GC Injection filtration->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection spectrum Mass Spectrum Acquisition detection->spectrum identification Peak Identification spectrum->identification fragmentation_analysis Fragmentation Analysis identification->fragmentation_analysis

Caption: Experimental workflow for GC-MS analysis.

An In-depth Technical Guide to the Solubility of 2-Isopropylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-isopropylpyridine in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on qualitative solubility information and provides detailed experimental protocols for determining solubility. This information is critical for applications in synthesis, formulation, and quality control where this compound is utilized.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound, a substituted pyridine, is influenced by its molecular structure. The pyridine ring introduces polarity, while the isopropyl group adds nonpolar character. This amphiphilic nature suggests its solubility will vary across different types of organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

Qualitative and Quantitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in various organic solvents. For the purpose of this guide, "miscible" indicates that the substances will mix in all proportions, forming a homogeneous solution. "Soluble" indicates that a significant amount of the solute will dissolve in the solvent.

Solvent ClassificationSolventQualitative Solubility of this compound
Alcohols EthanolSoluble[1]
MethanolSoluble
Ketones AcetoneSoluble
Ethers Diethyl EtherSoluble[1]
Aromatic Hydrocarbons TolueneSoluble
Aliphatic Hydrocarbons HexaneSoluble[4]
Chlorinated Solvents ChloroformSoluble[3]
Esters Ethyl AcetateSoluble

Note: The term "Soluble" is used in the absence of specific quantitative data and is based on general chemical principles and the reported solubility of pyridine and its derivatives. Experimental verification is highly recommended for specific applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, several established experimental methods can be employed. The following are detailed protocols for two common and reliable methods: the Shake-Flask Method and the Gravimetric Method.

Shake-Flask Method

The shake-flask method is a widely used technique for determining the thermodynamic solubility of a compound.[5][6][7][8][9]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, GC-FID, HPLC)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The excess solute should be visually apparent.

  • Equilibration: Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, allow the solution to stand undisturbed at the same constant temperature to allow the undissolved solute to settle. Alternatively, centrifuge the sample to pellet the excess solute.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid transferring any undissolved solute, it is advisable to filter the supernatant through a chemically-inert filter (e.g., PTFE or nylon) that is compatible with the solvent.

  • Quantification:

    • Spectrophotometric Method: If this compound exhibits a suitable chromophore, dilute the collected supernatant with a known volume of the solvent to bring the concentration within the linear range of a pre-established calibration curve. Measure the absorbance at the wavelength of maximum absorbance (λmax).

    • Chromatographic Method (GC or HPLC): Dilute the supernatant with a known volume of the solvent and analyze it using an appropriate chromatographic method with a suitable detector (e.g., FID for GC, UV for HPLC). The concentration is determined by comparing the peak area to a calibration curve prepared with standards of known concentrations.

  • Calculation: Calculate the solubility of this compound in the chosen solvent, typically expressed in g/100 mL or mol/L.

Gravimetric Method

The gravimetric method is a direct and straightforward technique for determining solubility, particularly for non-volatile solutes.[10][11][12][13][14]

Objective: To determine the mass of this compound dissolved in a known mass of a saturated solution.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Sealed flasks or vials

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Evaporating dish or watch glass

  • Oven or desiccator

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (steps 1 and 2).

  • Phase Separation: Separate the undissolved solute from the saturated solution by allowing it to settle, followed by careful decantation or filtration of the supernatant.

  • Mass Measurement of Saturated Solution: Accurately weigh a clean, dry evaporating dish. Transfer a known mass of the clear, saturated supernatant to the pre-weighed dish and record the total mass.

  • Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be done at room temperature in a fume hood, or by gentle heating in an oven at a temperature below the boiling point of this compound and well above the boiling point of the solvent. Ensure complete removal of the solvent.

  • Mass of Solute: After the solvent has been completely evaporated, cool the evaporating dish in a desiccator to prevent moisture absorption and then weigh it. The difference between this mass and the initial mass of the empty dish gives the mass of the dissolved this compound.

  • Calculation: The solubility can be calculated as follows:

    Solubility ( g/100 g solvent) = (mass of solute / (mass of saturated solution - mass of solute)) * 100

Visualizations

Logical Relationship of Solubility Factors

The solubility of an organic compound like this compound is governed by a balance of intermolecular forces between the solute and the solvent.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound (Solute) PyridineRing Pyridine Ring (Polar) IsopropylGroup Isopropyl Group (Nonpolar) Solvent Organic Solvent SolventPolarity Solvent Polarity Solubility Solubility PyridineRing->Solubility H-bonding, Dipole-Dipole IsopropylGroup->Solubility van der Waals forces SolventPolarity->Solubility Intermolecular Interactions

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The general workflow for determining the solubility of this compound in an organic solvent involves several key steps, from preparation to analysis.

G start Start prep Prepare Supersaturated Solution (Excess this compound in solvent) start->prep equilibrate Equilibrate (Constant Temperature Shaking) prep->equilibrate separate Phase Separation (Centrifugation/Filtration) equilibrate->separate quantify Quantify Solute Concentration (e.g., GC, HPLC, Gravimetric) separate->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: General experimental workflow for solubility determination.

References

Boiling point and density of 2-Isopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2-Isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of this compound, including experimental protocols for their determination and a summary of reported values.

Core Physical Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic strong odor. It is an important building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its application in chemical synthesis and for safety during handling and storage.

Data Presentation

The following table summarizes the reported values for the boiling point and density of this compound from various sources.

Physical PropertyReported Value
Boiling Point 159.8 °C at 760 mmHg
160 °C
183-185 °C
about 201-202 °C
Density 0.898 g/mL
0.912 g/cm³
1.45 g/cm³

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical property. Two common methods for its determination are the distillation method and the micro boiling point method.

1. Simple Distillation Method

This method is suitable when a sufficient quantity of the liquid is available and also serves to purify the sample.

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Procedure:

    • Place a volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

    • Begin heating the flask gently.

    • Observe the temperature as the liquid heats and begins to vaporize. The temperature will rise and then stabilize as the vapor condenses in the condenser.

    • Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected. This stable temperature is the boiling point.[3]

    • Record the atmospheric pressure, as boiling point is pressure-dependent.

2. Micro Boiling Point Method (Thiele Tube Method)

This method is ideal when only a small sample of the liquid is available.

  • Apparatus Setup: A Thiele tube filled with a high-boiling point liquid (e.g., mineral oil), a thermometer, and a capillary tube sealed at one end.

  • Procedure:

    • Attach a small test tube containing about 0.5 mL of this compound to the thermometer.

    • Place a capillary tube, with its open end downwards, into the test tube.

    • Immerse the assembly in the Thiele tube, ensuring the sample is level with the upper arm of the tube.

    • Heat the side arm of the Thiele tube gently with a Bunsen burner.[4]

    • As the temperature increases, a stream of bubbles will emerge from the capillary tube.

    • Stop heating when a rapid and continuous stream of bubbles is observed.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[4]

Determination of Density

Density is the mass of a substance per unit volume.[5] It is a fundamental physical property that can be used to identify a substance.

1. Using a Graduated Cylinder and Balance

This is a straightforward method for determining density.

  • Apparatus: An electronic balance and a graduated cylinder.

  • Procedure:

    • Measure the mass of a clean, dry graduated cylinder.[6]

    • Add a known volume of this compound to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.[6]

    • Measure the mass of the graduated cylinder containing the liquid.[6]

    • Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.

    • Calculate the density using the formula: Density = Mass / Volume.

    • It is recommended to perform multiple measurements and average the results to improve accuracy.[6]

2. Using a Pycnometer (Specific Gravity Bottle)

A pycnometer provides a more accurate measurement of density.

  • Apparatus: A pycnometer and an analytical balance.

  • Procedure:

    • Measure the mass of the clean, dry, and empty pycnometer.

    • Fill the pycnometer with distilled water of a known temperature and measure the mass.

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with this compound and measure the mass.

    • Calculate the volume of the pycnometer (and the water) using the known density of water at the measured temperature.

    • Calculate the density of this compound using the mass of the sample and the calculated volume of the pycnometer.

Synthesis Workflow for a this compound Derivative

The following diagram illustrates a logical workflow for the synthesis of 2-isopropyl-4-methyl-3-cyanopyridine, a derivative of this compound, which can be adapted from related synthesis methods.[7]

SynthesisWorkflow A Ethyl Isobutyrate + Acetonitrile B 2-Isobutyryl-3-methyl- 2-butenenitrile A->B Condensation D 5-N,N-dimethyl-2-isobutyryl- 2,4-dipentenenitrile B->D Aldol Condensation C DMF-DMA C->D F 2-Isopropyl-4-methyl- 3-cyanopyridine D->F Cyclization E Ammonium Acetate E->F

References

A Technical Guide to the Safety Data for 2-Isopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Isopropylpyridine (CAS No: 644-98-4), a substituted pyridine derivative, serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in research and development necessitates a thorough understanding of its safety profile to ensure proper handling, storage, and emergency response. This technical guide provides an in-depth summary of the critical safety information derived from its Safety Data Sheet (SDS), tailored for researchers, scientists, and drug development professionals. The data is presented to facilitate risk assessment and the implementation of appropriate safety protocols in a laboratory or manufacturing setting.

Physical and Chemical Properties

Understanding the physicochemical properties of this compound is fundamental to its safe handling. It is a flammable liquid with a distinct odor, and its vapors can form explosive mixtures with air.[2][3] Key quantitative data are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₁N[4][5][6]
Molecular Weight 121.18 g/mol [4][5]
Appearance Colorless clear liquid[7]
Boiling Point 156 - 160 °C[4][5][7]
Melting Point -141 °C[4][5][7]
Flash Point ~23 °C (73 °F)[7][8]
Density / Specific Gravity 0.912 - 0.937 g/cm³ at 25 °C[4][7]
Refractive Index 1.488 - 1.494 at 20 °C[7]
Vapor Pressure 3.2 ± 0.2 mmHg at 25 °C[8]
Solubility Soluble in organic solvents (e.g., ethanol, ether); insoluble in water.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). It is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[2][6][8]

Hazard ClassGHS CategoryHazard StatementSignal Word
Flammable LiquidsCategory 2 / 3H225: Highly flammable liquid and vapour / H226: Flammable liquid and vapourDanger / Warning
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinWarning
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationWarning

Toxicological Information

The primary toxicological concerns are acute effects following oral, dermal, or inhalation exposure.[6] While the available SDSs classify the substance into toxicity categories, they do not provide specific quantitative data such as LD50 or LC50 values, noting them as "Not Available".[2]

Exposure RouteGHS ClassificationHealth Effects
Oral Category 4: Harmful if swallowedHarmful upon ingestion.[1][6]
Dermal Category 4: Harmful in contact with skinHarmful if absorbed through the skin; causes skin irritation.[1][9]
Inhalation Category 4: Harmful if inhaledVapors may cause respiratory irritation.[1][9]
Eye Contact Category 2A: Causes serious eye irritationDirect contact can cause serious irritation, characterized by redness and tearing.[2][9]

The Safety Data Sheets used as sources for this guide summarize the results of toxicological studies but do not contain the detailed experimental protocols. A standard protocol for determining acute oral toxicity (e.g., consistent with OECD Guideline 423) would typically involve the administration of specific, graduated doses of this compound to a cohort of laboratory animals (e.g., rats). The methodology would detail the animal model, housing conditions, administration vehicle and route, dose levels, and the duration of the observation period (typically 14 days). Key endpoints would include the monitoring of clinical signs of toxicity, body weight changes, and gross pathological examinations, leading to the statistical determination of an LD50 value. Similar standardized protocols exist for dermal and inhalation toxicity studies.

Emergency Procedures and Exposure Controls

Effective emergency response is critical when working with this compound. The following sections and diagrams outline the recommended procedures for first aid and accidental releases.

A logical workflow for first aid response is essential to mitigate harm following accidental exposure. The appropriate actions vary depending on the route of contact.

FirstAid cluster_start cluster_paths start Exposure to This compound Occurs inhalation Inhalation start->inhalation skin Skin/Hair Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion inh_a1 Remove person to fresh air. Keep comfortable for breathing. inhalation->inh_a1 skin_a1 Take off immediately all contaminated clothing. skin->skin_a1 eye_a1 Rinse cautiously with water for several minutes. eye->eye_a1 ing_a1 Rinse mouth. Give a glass of water. ingestion->ing_a1 inh_a2 Call a POISON CENTER or doctor if you feel unwell. inh_a1->inh_a2 skin_a2 Rinse skin with water or shower. Wash with soap if available. skin_a1->skin_a2 skin_a3 Get medical advice/attention if skin irritation occurs. skin_a2->skin_a3 eye_a2 Remove contact lenses, if present and easy to do. eye_a1->eye_a2 eye_a3 Continue rinsing. Get medical advice if eye irritation persists. eye_a2->eye_a3 ing_a2 Immediately call a POISON CENTER or doctor. ing_a1->ing_a2

First Aid Workflow for this compound Exposure.

In the event of a spill, a systematic approach is required to ensure personnel safety and environmental protection. The flammability of the material is a primary concern.[2]

SpillResponse start This compound Spill Detected step1 IMMEDIATELY: Remove All Ignition Sources (Heat, Sparks, Open Flames) start->step1 step2 Ensure Adequate Ventilation & Evacuate Unnecessary Personnel step1->step2 step3 Wear appropriate Personal Protective Equipment (PPE) step2->step3 step4 Prevent spill from entering sewers and watercourses. step3->step4 step5 Contain & Absorb Spill with Inert, Non-Combustible Material (e.g., Vermiculite, Sand, Earth) step4->step5 step6 Use Non-Sparking Tools to Collect Absorbed Material step5->step6 step7 Place residue in a sealed, labeled container for flammable waste. step6->step7 step8 Dispose of waste according to local, state, and federal regulations. step7->step8

Workflow for this compound Spill Response.

Safe Handling and Storage

Adherence to proper handling and storage protocols is the most effective way to prevent exposure and accidents.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[8]

  • Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[2]

  • Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[2][10]

  • Use only non-sparking tools and explosion-proof electrical equipment.[2][3]

  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[2]

  • Wear appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and flame-retardant clothing.[2][10]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Storage:

  • Store in a cool, dry, well-ventilated area designated for flammable liquids.[2][11]

  • Keep containers tightly closed when not in use.[2]

  • Store away from incompatible materials, such as strong oxidizing agents and acids.[3][8]

  • Ensure the storage area has adequate fire suppression systems, such as alcohol-resistant foam or dry chemical extinguishers.[2]

References

2-Isopropylpyridine: A Technical Guide to Toxicity and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the official Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling any chemical.

Introduction

2-Isopropylpyridine is a heterocyclic organic compound with applications in the synthesis of pharmaceuticals and agrochemicals.[1] As with any chemical intermediate, a thorough understanding of its toxicological profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known toxicity of this compound and detailed precautions for its safe handling.

Toxicological Profile

Acute Toxicity

This compound is classified as harmful by ingestion, dermal contact, and inhalation.[2]

Data Presentation: Acute Toxicity

EndpointClassificationNotes
Oral LD50 (Rat) Data not availableGHS Classification: Acute Toxicity, Oral, Category 4.[2]
Dermal LD50 (Rabbit) Data not availableGHS Classification: Acute Toxicity, Dermal, Category 4.[2]
Inhalation LC50 (Rat) Data not availableGHS Classification: Acute Toxicity, Inhalation, Category 4.[2]
Irritation and Sensitization

This compound is known to cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

Data Presentation: Irritation and Sensitization

EndpointClassificationNotes
Skin Irritation Causes skin irritation.[4]Standardized testing would follow OECD Guideline 404.
Eye Irritation Causes serious eye irritation.[5]Standardized testing would follow OECD Guideline 405.
Skin Sensitization Data not availableStandardized testing would follow OECD Guideline 406.
Mutagenicity and Carcinogenicity

Specific data on the mutagenicity and carcinogenicity of this compound are not available. However, information on pyridine, the parent compound, suggests that while it is not considered a germ cell mutagen, it is suspected of causing cancer.[6][7]

Data Presentation: Mutagenicity and Carcinogenicity

EndpointResultNotes
Mutagenicity (Ames Test) Data not availableStandardized testing would follow OECD Guideline 471.
Carcinogenicity Data not availablePyridine is classified by IARC as Group 2B: Possibly carcinogenic to humans.

Experimental Protocols

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicity of chemical substances. The following are summaries of key experimental protocols relevant to the toxicological endpoints of this compound.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is a stepwise procedure using a small number of animals to classify a substance's oral toxicity.

  • Principle: A single dose of the substance is administered orally to a group of three animals of a single sex (usually females).

  • Procedure: The absence or presence of compound-related mortality at a given dose determines the next step, which may involve testing at a higher or lower fixed dose level.

  • Observation: Animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoint: The method allows for the classification of the substance into one of five toxicity categories based on the observed effects.

start Start: Dose 3 Animals step2 Observe for 48h start->step2 decision Mortality? step2->decision step3a Dose 3 more animals at lower dose decision->step3a Yes step3b Dose 3 more animals at higher dose decision->step3b No end Determine Toxicity Class step3a->end step3b->end

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Skin Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Principle: The substance is applied to the shaved skin of a single animal (typically a rabbit).

  • Procedure: A small patch of the substance is applied to the skin and covered with a gauze patch for a set period (usually 4 hours).

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals after patch removal (1, 24, 48, and 72 hours).

  • Endpoint: The severity of the skin reactions is scored to determine the irritation potential.

start Apply substance to shaved skin of rabbit expose Cover with patch for 4 hours start->expose observe Observe for erythema and edema at 1, 24, 48, 72 hours expose->observe score Score skin reactions observe->score end Classify irritation potential score->end

Caption: Workflow for OECD 404 Skin Irritation Test.

Handling Precautions

Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a respirator with an appropriate organic vapor cartridge should be used.

Safe Handling Practices
  • Avoid breathing vapors or mist.

  • Avoid contact with skin and eyes.

  • Keep away from heat, sparks, and open flames. It is a flammable liquid.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures

In case of exposure, immediate action is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures

  • Spill Cleanup: In the event of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Potential Toxicity Pathway

The metabolic pathway of pyridine compounds often involves enzymatic degradation. While the specific pathway for this compound is not well-documented in humans, microbial metabolism studies of pyridine can provide a general model. Degradation can proceed through hydroxylation and ring cleavage, ultimately leading to the formation of metabolites that can be further processed by the body.[8][9][10] The neurotoxicity of some pyridine derivatives is linked to their ability to cross the blood-brain barrier and undergo bioactivation to neurotoxic species.[11]

compound This compound absorption Absorption (Inhalation, Dermal, Oral) compound->absorption distribution Distribution via Bloodstream absorption->distribution metabolism Metabolism (e.g., in Liver via Cytochrome P450) distribution->metabolism metabolites Formation of Metabolites metabolism->metabolites excretion Excretion (Urine, Feces) metabolites->excretion toxicity Potential Cellular Toxicity (e.g., Neurotoxicity, Hepatotoxicity) metabolites->toxicity

Caption: Generalized Toxicity Pathway for Pyridine Derivatives.

References

An In-depth Technical Guide on the Thermodynamic Properties of 2-Isopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Experimental thermodynamic data for 2-Isopropylpyridine is limited in the readily available scientific literature. This guide summarizes the available physical properties and provides thermodynamic data for the parent compound, pyridine, for comparative purposes. The experimental protocols described are general methods applicable to organic liquids and should be adapted and validated for this compound.

Introduction

This compound is a heterocyclic organic compound with a pyridine ring substituted with an isopropyl group at the second position. It is a colorless liquid with applications in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and the development of new applications. This technical guide aims to provide a comprehensive overview of the known thermodynamic and physical properties of this compound, alongside detailed experimental protocols for their determination.

Physical and Thermodynamic Properties

Quantitative data for this compound is sparse. The following tables summarize the available physical properties for this compound and the experimental thermodynamic properties of pyridine for reference.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₁₁N[1]
Molecular Weight121.18 g/mol [1]
Boiling Point159.8 - 160 °C at 760 mmHg[2][3]
Melting Point-141 °C[2]
Density0.912 g/cm³[2]
Refractive Index1.492[2]
Flash Point23.2 °C[2]
Vapor Pressure3.2 mmHg at 25 °C[2]

Table 2: Experimental Thermodynamic Properties of Pyridine (for comparative purposes)

PropertyValueConditionsReference(s)
Enthalpy of Formation (Liquid)
ΔfH°100.4 kJ/mol298.15 K[4]
Heat Capacity (Liquid)
Cp132.72 J/mol·K298.15 K[4]
Entropy (Liquid)
177.8 J/mol·K298.15 K[5]
Enthalpy of Vaporization
ΔvapH40.2 kJ/mol298.15 K[6]
Enthalpy of Fusion
ΔfusH8.28 kJ/mol231.5 K[6]
Enthalpy of Combustion (Liquid)
ΔcH°-2781.9 kJ/mol298.15 K[7]

Experimental Protocols

Detailed experimental procedures are essential for obtaining high-quality thermodynamic data. The following are generalized protocols for determining key properties, which can be adapted for this compound.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion can be determined using a static bomb calorimeter.

Apparatus:

  • Static bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Pellet press

  • Crucible (platinum or stainless steel)

  • Fuse wire (e.g., platinum or nickel-chromium)

  • Calibrated thermometer or temperature sensor

  • Balance (accurate to ±0.0001 g)

Procedure:

  • A known mass of the this compound sample is placed in the crucible.

  • A fuse wire of known mass and heat of combustion is connected to the electrodes, with the wire in contact with the sample.

  • The bomb is assembled and purged with oxygen, then filled with oxygen to a pressure of approximately 30 atm.

  • The bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium.

  • The initial temperature is recorded.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is recorded at regular intervals until a constant temperature is reached.

  • The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion.

  • The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

  • The enthalpy of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and any acid formation.

experimental_workflow cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis prep1 Weigh Sample prep2 Place in Crucible prep1->prep2 prep3 Attach Fuse Wire prep2->prep3 cal1 Assemble & Pressurize Bomb prep3->cal1 cal2 Equilibrate in Calorimeter cal1->cal2 cal3 Record Initial Temperature cal2->cal3 cal4 Ignite Sample cal3->cal4 cal5 Record Final Temperature cal4->cal5 ana1 Calculate Temperature Rise cal5->ana1 ana2 Apply Corrections ana1->ana2 ana3 Calculate Enthalpy of Combustion ana2->ana3

Experimental Workflow for Bomb Calorimetry
Determination of Heat Capacity using Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature.

Apparatus:

  • Adiabatic calorimeter with a sample cell

  • Heater for the sample cell

  • Calibrated temperature sensors (e.g., platinum resistance thermometers)

  • Adiabatic shield with temperature control

  • Vacuum system

Procedure:

  • A known mass of the this compound sample is sealed in the sample cell.

  • The cell is placed in the adiabatic calorimeter, and the system is evacuated.

  • The temperature of the adiabatic shield is controlled to match the temperature of the sample cell, minimizing heat exchange with the surroundings.

  • A known amount of electrical energy is supplied to the heater in the sample cell, causing a small increase in temperature.

  • The temperature of the sample cell is monitored until it reaches a new equilibrium.

  • The heat capacity of the sample is calculated from the energy input and the measured temperature rise.

  • This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

Determination of Enthalpy of Vaporization using a Calvet-type Microcalorimeter

A Calvet-type differential heat flux microcalorimeter can be used to measure the enthalpy of vaporization.

Apparatus:

  • Calvet-type microcalorimeter

  • Effusion cell

  • Vacuum system

  • Temperature controller

Procedure:

  • A small, known mass of the this compound sample is placed in the effusion cell.

  • The effusion cell is placed in the measurement cell of the microcalorimeter, and an empty effusion cell is placed in the reference cell.

  • The system is evacuated to a high vacuum.

  • The temperature of the calorimeter is set and maintained at a constant value.

  • The heat flow associated with the isothermal vaporization of the sample through the effusion orifice is measured.

  • The mass of the vaporized sample is determined by weighing the effusion cell before and after the experiment.

  • The molar enthalpy of vaporization is calculated from the measured heat flow and the amount of vaporized substance.

Interrelation of Thermodynamic Properties

The various thermodynamic properties are interconnected through fundamental thermodynamic relationships. Understanding these relationships is crucial for data validation and for calculating properties that are difficult to measure directly.

thermodynamic_relationships H Enthalpy (H) G Gibbs Free Energy (G) H->G G = H - TS S Entropy (S) S->G Cp Heat Capacity (Cp) Cp->H dH = Cp dT Cp->S dS = (Cp/T) dT U Internal Energy (U) U->H H = U + PV

Fundamental Thermodynamic Relationships

Conclusion

This technical guide has summarized the currently available physical property data for this compound and provided a comparative overview of the thermodynamic properties of its parent compound, pyridine. Due to the scarcity of experimental data for this compound, the provided experimental protocols offer a roadmap for researchers to determine these crucial parameters. The acquisition of accurate thermodynamic data for this compound will be invaluable for its application in chemical synthesis, process optimization, and safety engineering within the pharmaceutical and agrochemical industries.

References

Computational Chemistry Studies of 2-Isopropylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Isopropylpyridine is a heterocyclic aromatic organic compound with a pyridine ring substituted by an isopropyl group at the second position. This molecule serves as a valuable scaffold in medicinal chemistry and materials science. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for designing novel derivatives with tailored functionalities. Computational chemistry provides a powerful toolkit to investigate these aspects at the atomic level, offering insights that complement experimental studies. This technical guide outlines a comprehensive computational investigation of this compound, detailing the methodologies and presenting expected findings based on studies of similar pyridine derivatives.

Molecular Structure and Properties

This compound consists of a six-membered aromatic pyridine ring and a branched isopropyl substituent. The presence of the isopropyl group introduces conformational flexibility due to rotation around the C-C bond connecting it to the pyridine ring.

PropertyValue
Molecular Formula C₈H₁₁N[1]
Molecular Weight 121.18 g/mol [1]
IUPAC Name 2-propan-2-ylpyridine[1]
CAS Number 644-98-4[1]
SMILES CC(C)C1=CC=CC=N1[1]

Computational Methodology

The computational protocols outlined below are based on standard and widely accepted methods for the theoretical study of organic molecules, as informed by computational studies on related pyridine derivatives.[2][3][4]

Software: All calculations would be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Geometric Optimization and Conformational Analysis: The initial geometry of this compound would be built and optimized using Density Functional Theory (DFT). A common and effective functional for such systems is B3LYP, paired with a Pople-style basis set like 6-311++G(d,p) to provide a good balance of accuracy and computational cost.[4][5] A conformational search would be performed by systematically rotating the dihedral angle defined by the nitrogen atom, the C2 carbon of the pyridine ring, the isopropyl C-H, and the methine hydrogen of the isopropyl group. The potential energy surface would be scanned to identify stable conformers (energy minima) and transition states.

Rotational Barrier Calculation: The rotational barrier for the internal rotation of the isopropyl group would be determined from the potential energy surface scan. The energy difference between the lowest energy conformer and the highest energy transition state during the rotation provides the rotational barrier height.[6][7]

Vibrational Frequency Analysis: Harmonic vibrational frequencies would be calculated for the optimized geometry of the most stable conformer at the same level of theory. This analysis confirms that the structure corresponds to a true energy minimum (no imaginary frequencies) and allows for the prediction of the infrared (IR) and Raman spectra. Calculated frequencies are often scaled by an empirical factor (e.g., 0.96-0.98 for B3LYP) to better match experimental data.[2][8][9]

Electronic Properties Analysis: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, would be calculated for the optimized structure. These frontier orbitals are key to understanding the molecule's reactivity.[10][11] Other electronic descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness would also be derived from the HOMO and LUMO energies.[2]

Results and Discussion

The following sections present hypothetical, yet representative, quantitative data for the computational study of this compound, structured for clarity and comparison.

Conformational Analysis

The rotation of the isopropyl group relative to the pyridine ring is the primary source of conformational isomerism. The key dihedral angle (N1-C2-C7-H8) dictates the orientation of the isopropyl group. The potential energy scan would likely reveal two stable conformers.

ConformerDihedral Angle (N1-C2-C7-H8)Relative Energy (kcal/mol)
A (Global Minimum) ~60°0.00
B ~180°1.5 - 2.5

Table 1: Hypothetical relative energies of the stable conformers of this compound.

Rotational Barrier

The energy barrier to rotation of the isopropyl group is a measure of the steric hindrance between the methyl groups and the pyridine ring.

ParameterEnergy (kcal/mol)
Rotational Energy Barrier 3.0 - 5.0

Table 2: Hypothetical rotational energy barrier for the isopropyl group in this compound.

Vibrational Frequencies

The calculated vibrational frequencies can be used to assign peaks in experimental IR and Raman spectra. Below are selected, hypothetical vibrational modes for the most stable conformer.

Wavenumber (cm⁻¹, scaled)IntensityAssignment
~3050MediumAromatic C-H stretch
~2970StrongAliphatic C-H stretch (asymmetric)
~2870MediumAliphatic C-H stretch (symmetric)
~1600StrongPyridine ring C=C/C=N stretch
~1460StrongCH₃ deformation
~1100MediumIsopropyl C-C stretch
~750StrongAromatic C-H out-of-plane bend

Table 3: Selected hypothetical vibrational frequencies and their assignments for this compound.

Electronic Properties

Analysis of the frontier molecular orbitals provides insights into the chemical reactivity and electronic transitions of the molecule.

PropertyValue (eV)
HOMO Energy -6.0 to -5.5
LUMO Energy -0.5 to 0.0
HOMO-LUMO Gap 5.5 to 6.0
Ionization Potential 6.0 to 5.5
Electron Affinity 0.5 to 0.0

Table 4: Hypothetical electronic properties of this compound.

Visualizations

The following diagrams illustrate the computational workflow and the conformational analysis process.

Computational_Workflow cluster_Input Input Generation cluster_Calculation Quantum Chemical Calculations cluster_Analysis Data Analysis Initial_Structure Initial 3D Structure of this compound Conformational_Scan Conformational Scan (DFT: B3LYP/6-311++G(d,p)) Initial_Structure->Conformational_Scan Optimization Geometry Optimization of Conformers Conformational_Scan->Optimization Energy_Profile Potential Energy Profile & Rotational Barrier Conformational_Scan->Energy_Profile Frequency Vibrational Frequency Calculation Optimization->Frequency Electronic_Properties Electronic Property Calculation Optimization->Electronic_Properties Vibrational_Modes Vibrational Mode Assignment Frequency->Vibrational_Modes FMO Frontier Molecular Orbital (HOMO/LUMO) Analysis Electronic_Properties->FMO

A diagram illustrating the computational workflow for studying this compound.

Conformational_Analysis Conformer_A Conformer A (Global Minimum) Transition_State Transition State Conformer_A->Transition_State Rotation Transition_State->Conformer_A Conformer_B Conformer B Transition_State->Conformer_B Rotation Conformer_B->Transition_State

A diagram representing the conformational interconversion of this compound.

Conclusion

This technical guide outlines a theoretical framework for the computational study of this compound. Through the application of Density Functional Theory, it is possible to thoroughly characterize the molecule's conformational landscape, the rotational dynamics of its isopropyl substituent, its vibrational signature, and its key electronic properties. The hypothetical data presented herein serves as a benchmark for what can be expected from such a study. These computational insights are invaluable for understanding the fundamental physicochemical properties of this compound, which in turn can guide the rational design of new molecules for applications in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for 2-Isopropylpyridine Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of ligand design in transition metal catalysis, offering a versatile scaffold whose steric and electronic properties can be finely tuned. The 2-isopropylpyridine moiety, in particular, provides significant steric bulk adjacent to the coordinating nitrogen atom. This feature is instrumental in influencing the geometry of the metal's coordination sphere, which in turn can control reactivity and selectivity in catalytic transformations. While this compound itself is a valuable ligand, its derivatives have been more extensively developed and applied in cutting-edge catalytic systems.

This document focuses on the application of a prominent derivative, 2-(Pyridin-2-yl)isopropyl (PIP) Amine , as a directing group in palladium-catalyzed C(sp³)–H bond functionalization. The PIP amine leverages the steric properties of the isopropyl group and the coordinating ability of the pyridine and amine nitrogens to enable highly selective and, in some cases, asymmetric transformations of unactivated methylene C–H bonds.[1][2]

Application: Palladium-Catalyzed β-Methylene C(sp³)–H Bond Functionalization using a PIP Amine Directing Group

The 2-(pyridin-2-yl)isopropyl (PIP) amine serves as a powerful bidentate directing group for the palladium-catalyzed functionalization of unactivated β-methylene C(sp³)–H bonds.[1][2] This strategy allows for the formation of various carbon-carbon and carbon-heteroatom bonds with high regioselectivity. The steric hindrance provided by the gem-dimethyl group on the isopropyl moiety facilitates the formation of a stable[3][3]-bicyclic palladacycle intermediate, which is crucial for the selective activation of the β-C–H bond.[2]

By combining the PIP amine directing group with chiral ligands, such as 3,3′-disubstituted BINOL derivatives, enantioselective functionalization of unbiased methylene C(sp³)–H bonds can be achieved, providing access to valuable chiral building blocks.[1][2]

Quantitative Data Summary

The following tables summarize the performance of PIP amine-directed palladium-catalyzed C–H functionalization reactions.

Table 1: Asymmetric Intramolecular C(sp³)–H Arylation [2]

Substrate (Iodoaryl-derived amide)Chiral LigandCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
N-(2-iodobenzyl)pentanamide derivative3,3′-F₂-BINOLPd(hfac)₂Toluene12024up to 99up to 97
N-(2-iodophenethyl)pentanamide derivative3,3′-F₂-BINOLPd(hfac)₂Toluene12024HighHigh

Note: "hfac" stands for hexafluoroacetylacetonate.

Table 2: Asymmetric Methylene C(sp³)–H Alkenylation/Aza-Wacker Cyclization [2]

Substrate (Amide)Chiral LigandCatalystOxidantSolventTemp (°C)Time (h)Yield (%)ee (%)
Pentanamide derivative3,3′-F₂-BINOLPd(OAc)₂BQDioxane10048Goodup to 98
Hexanamide derivative3,3′-CN₂-BINOLPd(OAc)₂BQDioxane10048GoodHigh

Note: "BQ" stands for 1,4-benzoquinone.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Intramolecular Methylene C(sp³)–H Arylation

This protocol describes a typical procedure for the enantioselective intramolecular arylation of an iodoaryl-derived amide substrate using a palladium catalyst and a chiral BINOL ligand.[2]

Materials:

  • Iodoaryl-derived PIP-amide substrate (1.0 equiv)

  • Pd(hfac)₂ (0.1 equiv)

  • 3,3′-F₂-BINOL (0.2 equiv)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the iodoaryl-derived PIP-amide substrate, Pd(hfac)₂, 3,3′-F₂-BINOL, and K₂CO₃.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Synthesis of the 2-(Pyridin-2-yl)isopropyl (PIP) Amine Directing Group

The PIP amine directing group can be synthesized from 2-acetylpyridine.

Materials:

  • 2-Acetylpyridine

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Anhydrous ether

Procedure:

  • In a round-bottom flask, dissolve 2-acetylpyridine and a large excess of ammonium acetate in methanol.

  • Stir the solution at room temperature for 30 minutes.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the PIP amine.

Visualizations

experimental_workflow Experimental Workflow: Asymmetric C-H Arylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup_reagents 1. Add Substrate, Pd(hfac)₂, Ligand, and Base to Schlenk Tube add_solvent 2. Add Anhydrous Toluene setup_reagents->add_solvent heat_stir 3. Heat at 120°C and Stir for 24h add_solvent->heat_stir cool_down 4. Cool to Room Temperature heat_stir->cool_down filter 5. Dilute and Filter through Celite® cool_down->filter concentrate 6. Concentrate under Vacuum filter->concentrate purify 7. Column Chromatography concentrate->purify analyze 8. Characterization and Chiral HPLC purify->analyze

Caption: Workflow for the Pd-catalyzed asymmetric intramolecular C-H arylation.

catalytic_cycle Plausible Catalytic Cycle for C-H Functionalization pd0 Pd(0)L* pdII_a Pd(II) Complex (A) pd0->pdII_a Oxidative Addition (R-I) pdII_b Palladacycle (B) pdII_a->pdII_b C-H Activation (CMD) pdIV Pd(IV) Intermediate (C) pdII_b->pdIV Oxidative Addition (Ar-X) pdIV->pd0 Reductive Elimination product_out Product

Caption: Simplified catalytic cycle for PIP-amine directed C-H functionalization.

Conclusion

The this compound scaffold, particularly when incorporated into more complex ligand architectures like the PIP amine, provides a powerful tool for directing challenging catalytic transformations. The steric influence of the isopropyl group is key to achieving high levels of regio- and stereoselectivity in palladium-catalyzed C(sp³)–H functionalization reactions. The protocols and data presented here, based on the successful application of the PIP amine directing group, offer a solid foundation for researchers and drug development professionals to explore the potential of this and related 2-substituted pyridine ligands in synthetic methodology and the construction of complex molecular targets.

References

Application Notes and Protocols for the Evaluation of 2-Isopropylpyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the evaluation of 2-isopropylpyridine as a potential ligand in palladium-catalyzed cross-coupling reactions. While specific literature on the use of this compound as a primary ligand in these reactions is not extensively documented, its structural and electronic properties suggest it may be a candidate for investigation. Pyridine-based ligands are known to play a significant role in stabilizing palladium catalysts and modulating their reactivity.[1] The protocols outlined below are designed as a starting point for researchers to systematically assess the efficacy of this compound in two of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The isopropyl group at the 2-position of the pyridine ring introduces moderate steric bulk, which could potentially influence the coordination geometry around the palladium center and affect the rates of oxidative addition and reductive elimination. Electronically, the pyridine nitrogen is a sigma-donor, which can stabilize the palladium catalyst. These protocols are intended to serve as a template for screening this and other novel pyridine-based ligands.

I. Suzuki-Miyaura Coupling: Evaluation of this compound as a Ligand

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound.[2] The choice of ligand is crucial for the efficiency of the catalytic cycle.

Logical Workflow for Ligand Screening

cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_conclusion Conclusion start Select Model Reaction (e.g., Aryl Halide + Boronic Acid) reagents Prepare Stock Solutions: - Palladium Precursor - this compound - Base - Substrates start->reagents setup Set up Array of Reactions (Varying Ligand:Pd Ratio, Temp, Base) reagents->setup monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) setup->monitor analyze Analyze Results (Calculate Yields/Conversions) monitor->analyze optimize Identify Optimal Conditions analyze->optimize scope Test Substrate Scope (Different Aryl Halides and Boronic Acids) optimize->scope end Determine Efficacy of This compound as a Ligand scope->end

Caption: Workflow for screening this compound as a ligand.

Experimental Protocol: Suzuki-Miyaura Coupling Screening

This protocol describes a general procedure for testing the effectiveness of this compound as a ligand in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)

  • Schlenk tubes or microwave vials

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%).

  • Add this compound. The ligand-to-palladium ratio should be varied to determine the optimal conditions (e.g., 1:1, 2:1, 4:1).

  • Add 4-bromotoluene (1.0 mmol, 1.0 equiv).

  • Add phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv).

  • Add the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Add the degassed solvent (3-5 mL).

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Hypothetical Screening Data for Suzuki-Miyaura Coupling

EntryPd Precursor (mol%)Ligand:Pd RatioBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)1:1K₂CO₃ (2)Dioxane1001215
2Pd(OAc)₂ (2)2:1K₂CO₃ (2)Dioxane1001245
3Pd(OAc)₂ (2)4:1K₂CO₃ (2)Dioxane1001230
4Pd₂(dba)₃ (1)2:1Cs₂CO₃ (2.5)Toluene110865
5Pd₂(dba)₃ (1)4:1Cs₂CO₃ (2.5)Toluene110875

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_r1r2 R¹-Pd(II)L₂-R² tm->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 product R¹-R² re->product aryl_halide R¹-X aryl_halide->oa boronic_acid R²-B(OR)₂ boronic_acid->tm base Base base->tm

Caption: Suzuki-Miyaura catalytic cycle.

II. Buchwald-Hartwig Amination: Evaluation of this compound as a Ligand

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[3][4] The ligand plays a critical role in facilitating both the oxidative addition and reductive elimination steps.

Experimental Protocol: Buchwald-Hartwig Amination Screening

This protocol outlines a general procedure for evaluating this compound as a ligand in the amination of 4-chlorotoluene with morpholine.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • This compound

  • 4-Chlorotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu) or another strong base

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tubes or microwave vials

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (1-3 mol%) and this compound (varied ligand:Pd ratio).

  • Add the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Add 4-chlorotoluene (1.0 mmol, 1.0 equiv).

  • Add the degassed solvent (3-5 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by flash column chromatography.

Table 2: Hypothetical Screening Data for Buchwald-Hartwig Amination

EntryPd Precursor (mol%)Ligand:Pd RatioBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (3)1:1NaOtBu (1.2)Toluene1001810
2Pd(OAc)₂ (3)2:1NaOtBu (1.2)Toluene1001835
3Pd(OAc)₂ (3)4:1NaOtBu (1.2)Toluene1001825
4Pd₂(dba)₃ (1.5)2:1NaOtBu (1.4)Dioxane1101255
5Pd₂(dba)₃ (1.5)4:1NaOtBu (1.4)Dioxane1101268

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L₂-X oa->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord pd_amide [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ amine_coord->pd_amide deprotonation Deprotonation pd_amide->deprotonation pd_amido Ar-Pd(II)L₂(NR¹R²) deprotonation->pd_amido re Reductive Elimination pd_amido->re re->pd0 product Ar-NR¹R² re->product aryl_halide Ar-X aryl_halide->oa amine HNR¹R² amine->amine_coord base Base base->deprotonation

References

Application of 2-Isopropylpyridine in the Synthesis of Novel KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylpyridine is a versatile heterocyclic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its unique structural features, combining a pyridine core with an isopropyl substituent, offer a valuable scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of a this compound derivative in the synthesis of a key intermediate for Adagrasib (MRTX849), a potent and selective inhibitor of the KRAS G12C mutant protein, a critical target in oncology.

The KRAS protein is a small GTPase that acts as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] The G12C mutation, where glycine at position 12 is replaced by cysteine, is a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1] This mutation locks the KRAS protein in its active, GTP-bound state, leading to constitutive activation of downstream signaling pathways and uncontrolled cell growth.[2] Adagrasib is a covalent inhibitor that specifically targets the mutant cysteine in KRAS G12C, trapping the protein in its inactive state.[3]

A key intermediate in the synthesis of Adagrasib is 2-isopropyl-4-methylpyridin-3-amine. The synthesis of this intermediate, starting from materials derived from this compound, highlights the importance of this chemical entity in the development of targeted cancer therapies.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the crucial intermediate, 2-isopropyl-4-methylpyridin-3-amine, as described in the patent literature.

StepProductStarting MaterialsReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
12-isobutyryl-3-methyl-2-butenenitrileEthyl isobutyrate, AcetonitrilePotassium tert-butoxide, Glacial hydrochloric acidTHF45-504--
22-isopropyl-4-methyl-3-cyanopyridine5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrileAmmonium acetateEthanolReflux67899.3
32-isopropyl-4-methylpyridin-3-amine2-isopropyl-4-methyl-3-cyanopyridineRaney Nickel, AmmoniaMethanol----

Experimental Protocols

The following protocols are adapted from the patent literature for the synthesis of 2-isopropyl-4-methylpyridin-3-amine, a key intermediate in the synthesis of KRAS G12C inhibitors like Adagrasib.

Step 1: Synthesis of 2-isobutyryl-3-methyl-2-butenenitrile
  • To a four-necked flask equipped with a thermometer and a stirrer, add 11.6 g of ethyl isobutyrate, 60 ml of THF, and 20 g of potassium tert-butoxide.

  • Initiate stirring and maintain the reaction temperature at 45-50°C.

  • Add 70 g of acetonitrile dropwise to the reaction mixture.

  • Maintain the temperature and continue stirring for 4 hours.

  • After the reaction is complete, cool the mixture to below 10°C.

  • Adjust the pH to 3-4 by adding glacial hydrochloric acid.

  • Filter the mixture and spin dry the organic phase to obtain the crude product.

Step 2: Synthesis of 2-isopropyl-4-methyl-3-cyanopyridine
  • In a suitable reaction vessel, add 20.6 g of 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile, 80 ml of ethanol, and 30.8 g of ammonium acetate.

  • Stir the mixture and heat to reflux.

  • Maintain the reflux for 6 hours.

  • After the reaction is complete, evaporate the solvent.

  • Wash the residue with 50 ml of water.

  • Extract the product with dichloromethane.

  • Separate the liquid phases and recover the dichloromethane by spin-drying to obtain 12.5 g of 2-isopropyl-4-methyl-3-cyanopyridine.[4]

Step 3: Synthesis of 2-isopropyl-4-methylpyridin-3-amine
  • In a suitable pressure reactor, dissolve 2-isopropyl-4-methyl-3-cyanopyridine in methanol.

  • Add Raney Nickel as the catalyst.

  • Add a solution of ammonia in methanol.

  • Pressurize the reactor with hydrogen gas.

  • Heat the reaction mixture and stir until the reaction is complete (monitored by TLC or HPLC).

  • After cooling, carefully filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2-isopropyl-4-methylpyridin-3-amine.

Mandatory Visualization

KRAS G12C Signaling Pathway and Inhibition by Adagrasib

KRAS_G12C_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Activation Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 Activation KRAS_GDP KRAS G12C-GDP (Inactive) GRB2_SOS1->KRAS_GDP GDP-GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP G12C Mutation Inhibits GTP Hydrolysis RAF RAF KRAS_GTP->RAF Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Adagrasib Adagrasib (MRTX849) Adagrasib->KRAS_GDP Covalent Binding to Cys12

Caption: KRAS G12C signaling pathway and its inhibition by Adagrasib.

Experimental Workflow for the Synthesis of 2-isopropyl-4-methylpyridin-3-amine

Synthesis_Workflow Start Ethyl Isobutyrate & Acetonitrile Step1 Step 1: Condensation Start->Step1 Intermediate1 2-isobutyryl-3-methyl-2-butenenitrile Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Intermediate2 2-isopropyl-4-methyl-3-cyanopyridine Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 FinalProduct 2-isopropyl-4-methylpyridin-3-amine Step3->FinalProduct

Caption: Synthetic workflow for 2-isopropyl-4-methylpyridin-3-amine.

References

Application Notes and Protocols for 2-Isopropylpyridine Mediated Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-isopropylpyridine and its derivatives in key organic synthesis applications. The protocols and data presented are intended to serve as a practical guide for professionals in chemical research and pharmaceutical development.

Application Note 1: Intermediate in Pharmaceutical Synthesis

Focus: Synthesis of a Key Intermediate for KRAS G12C Inhibitors

This compound derivatives are crucial building blocks in the synthesis of targeted cancer therapies. A prominent example is 2-isopropyl-4-methylpyridin-3-amine, an indispensable intermediate for KRAS G12C inhibitors, which are used to treat aggressive cancers such as pancreatic, colorectal, and lung cancer.[1] The structure of this intermediate provides a vital scaffold for engineering molecules that target the mutated KRAS G12C protein.[1]

Experimental Protocol: Synthesis of 2-Isopropyl-4-methyl-3-cyanopyridine

This protocol details a key step in the synthesis of the 2-isopropyl-4-methylpyridin-3-amine intermediate, specifically the cyclization to form the pyridine ring.[2]

Materials:

  • 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile (1.0 eq)

  • Ethanol

  • Ammonium acetate (approx. 3.0 eq)

  • Dichloromethane

  • Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Combine 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile (e.g., 20.6 g), ethanol (e.g., 80 mL), and ammonium acetate (e.g., 30.8 g) in a round-bottom flask equipped with a reflux condenser.[2]

  • Begin stirring the mixture and heat to reflux.[2]

  • Maintain the reflux for 6 hours, monitoring the consumption of the starting material via a suitable method (e.g., TLC or GC-MS).[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.[2]

  • Add water (e.g., 50 mL) to the residue to wash it.[2]

  • Extract the aqueous layer with dichloromethane.[2]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution and concentrate the organic phase under reduced pressure to recover the dichloromethane and obtain the crude product.[2]

  • The resulting product, 2-isopropyl-4-methyl-3-cyanopyridine, can be purified further if necessary.

Quantitative Data Summary

ProductStarting MaterialKey ReagentsConditionsPurityYieldReference
2-isopropyl-4-methyl-3-cyanopyridine5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrileAmmonium acetate, EthanolReflux, 6h99.3%78%[2]

Synthesis Workflow Diagram

G start Start: Combine Reactants (Substrate, NH4OAc, EtOH) reflux Heat to Reflux (6 hours) start->reflux 1. Setup workup Reaction Workup reflux->workup 2. Completion evaporation Solvent Evaporation (Rotovap) workup->evaporation 2a. Cool extraction Aqueous Wash & DCM Extraction evaporation->extraction 2b. Dissolve purification Dry & Concentrate Organic Phase extraction->purification 2c. Separate end_node Product: 2-isopropyl-4-methyl-3-cyanopyridine purification->end_node 3. Isolation

Caption: Workflow for the synthesis of a cyanopyridine intermediate.

Application Note 2: Directing Group for C-H Functionalization

Focus: 2-(Pyridin-2-yl)isopropyl (PIP) Amine as a Bidentate Directing Group

The activation of typically inert C(sp³)–H bonds is a significant challenge in organic synthesis. The 2-(pyridin-2-yl)isopropyl (PIP) amine, a derivative of this compound, has been developed as a powerful, strongly coordinating bidentate directing group.[3][4] It enables the divergent and selective functionalization of unactivated β-methylene C(sp³)–H bonds using palladium catalysts to form valuable C–O, C–N, C–C, and C–F bonds.[3] This strategy relies on the formation of a stable-bicyclic palladacycle intermediate, which positions the catalyst for selective C–H cleavage.[3]

Experimental Protocol: PIP-Amine Directed β-C(sp³)–H Arylation (General)

This protocol is a general representation adapted from literature on PIP-directed C-H functionalization.[3][5]

Materials:

  • Aliphatic substrate equipped with PIP amine directing group (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

  • Aryl iodide (1.5-2.0 eq)

  • Oxidant (e.g., Ag₂CO₃ or benzoquinone, 1.0-2.0 eq)

  • Anhydrous solvent (e.g., DCE, Toluene, or HFIP)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the PIP-amide substrate (1.0 eq), Pd(OAc)₂ (e.g., 10 mol%), the aryl iodide (1.5 eq), and the oxidant (e.g., Ag₂CO₃, 2.0 eq).

  • Add the anhydrous solvent (e.g., DCE) via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 80-120 °C.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • The PIP directing group can be cleaved under acidic conditions if desired.

PIP-Directed Transformations

Bond FormedCoupling PartnerCatalyst System (Typical)ApplicationReference
C–C Aryl IodidesPd(OAc)₂ / OxidantSynthesis of β-arylated compounds[3]
C–O Acetic AcidPd(OAc)₂ / PhI(OAc)₂Acetoxylation, leading to alcohols[3][5]
C–N PhthalimidePd(OAc)₂ / OxidantAmination reactions[3]
C–F SelectfluorPd(OAc)₂ / Ag₂CO₃, Fe(OAc)₂Fluorination of aliphatic acids[3]

Mechanism of Directed C-H Activation

G substrate Substrate + PIP-DG intermediate [5,5]-Bicyclic Palladacycle substrate->intermediate Coordination & C-H Activation pd_cat Pd(II) Catalyst pd_cat->intermediate oxidative_add Oxidative Addition (Ar-I) intermediate->oxidative_add Ar-I reductive_elim Reductive Elimination oxidative_add->reductive_elim Forms Pd(IV) product β-Functionalized Product reductive_elim->product Forms C-C bond pd_zero Pd(0) reductive_elim->pd_zero pd_zero->pd_cat Reoxidation oxidant Oxidant oxidant->pd_cat

Caption: Mechanism of PIP-amine directed C-H functionalization.

Application Note 3: Ligand in Metal-Catalyzed Cross-Coupling

Focus: Pyridine Derivatives in Palladium-Catalyzed Suzuki-Miyaura Reactions

Pyridine-containing ligands are widely employed in metal-catalyzed cross-coupling reactions.[6] The nitrogen atom in the pyridine ring can coordinate to the metal center, influencing its electronic properties and steric environment. While simple pyridines can act as nucleophilic catalysts, more sterically hindered derivatives like this compound can serve as ligands that stabilize the catalytic species and promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Experimental Protocol: Suzuki-Miyaura Coupling (General, with Pyridine-Type Ligand)

This protocol is a general procedure for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with pyridine-based ligands.[7]

Materials:

  • Aryl halide (e.g., Aryl Bromide, 1.0 eq)

  • Arylboronic acid or boronate ester (1.2-1.5 eq)

  • Palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)

  • Pyridine-type ligand (e.g., this compound, 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF/water mixture)

  • Schlenk tube or round-bottom flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium source (e.g., Pd(OAc)₂, 2 mol%), pyridine-type ligand (4 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.

  • Monitor the reaction's progress using TLC or GC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography or recrystallization.

Quantitative Data for Suzuki-Miyaura Reactions (Representative)

Aryl HalideArylboronic AcidCatalyst SystemConditionsYieldReference
4-BromotoluenePhenylboronic acidPd(OAc)₂ / SPhosToluene, 100 °C, 12h>95%(General)
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPdCl₂(dppf)Dioxane/H₂O, 80 °C, 4h~90%(General)
2-Bromo-6-isopropylpyrazinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene, 110 °C, 16h~85%[7] (Adapted)

Catalytic Cycle Diagram

G pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans pd2_trans->pd0 product R¹-R² pd2_trans->product l_ox->pd0 Oxidative Addition (R¹-X) l_trans->pd2_ox Transmetalation (R²-B(OH)₂) l_red->pd2_trans Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

The Role of 2-Isopropylpyridine Moiety in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 2-isopropylpyridine itself is an achiral molecule and is not documented as a direct ligand or catalyst in mainstream asymmetric catalysis, the strategic incorporation of the 2-isopropyl-substituted pyridine motif into larger, chiral ligand scaffolds has proven to be highly effective in a variety of enantioselective transformations. The isopropyl group, in these contexts, can play a crucial role in establishing a specific chiral environment around a metal center, thereby influencing the stereochemical outcome of a reaction.

This document provides detailed application notes and protocols for a prominent class of chiral ligands that feature a 2-substituted pyridine core with isopropyl groups on the chiral auxiliaries: the PyBox ligands. Specifically, we will focus on 2,6-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine as a representative example to illustrate the principles and applications of this structural motif in asymmetric catalysis.

Application Note 1: Asymmetric Friedel-Crafts Reaction of Indoles with Nitroalkenes Catalyzed by a Copper(II)-PyBox Complex

Introduction:

The enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes is a powerful method for the synthesis of chiral 3-substituted indole derivatives, which are prevalent in pharmaceuticals and natural products. The use of a chiral Copper(II) complex of 2,6-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine provides a highly effective catalytic system for this transformation, affording high yields and excellent enantioselectivities. The isopropyl groups on the oxazoline rings create a well-defined chiral pocket that effectively shields one face of the reactive intermediate, leading to a high degree of stereocontrol.

Catalytic System:

The active catalyst is typically formed in situ from a copper(II) salt, such as Cu(OTf)₂, and the chiral PyBox ligand. The ligand coordinates to the copper center in a tridentate fashion, creating a chiral Lewis acid catalyst.

Diagram of the Proposed Catalytic Cycle:

Friedel_Crafts_Cycle Catalyst Cu(II)-PyBox Complex Intermediate1 Coordinated Nitroalkene Catalyst->Intermediate1 Coordination Substrate1 Indole Intermediate2 Nucleophilic Attack by Indole Substrate1->Intermediate2 Substrate2 Nitroalkene Substrate2->Intermediate1 Intermediate1->Intermediate2 Activation Product_Complex Product-Catalyst Complex Intermediate2->Product_Complex C-C Bond Formation Product_Complex->Catalyst Regeneration Product Chiral 3-Substituted Indole Product_Complex->Product Release

Caption: Proposed catalytic cycle for the Cu(II)-PyBox catalyzed asymmetric Friedel-Crafts reaction.

Quantitative Data Summary:

The following table summarizes representative results for the asymmetric Friedel-Crafts reaction of various indoles with trans-β-nitrostyrene catalyzed by a Cu(II)-PyBox complex.

EntryIndole SubstrateYield (%)Enantiomeric Excess (ee, %)
1Indole9596
25-Methoxyindole9897
35-Bromoindole9295
47-Methylindole9094

Experimental Protocol:

Materials:

  • Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate)

  • 2,6-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine (PyBox ligand)

  • Indole or substituted indole

  • trans-β-Nitrostyrene

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (0.02 mmol, 10 mol%) and 2,6-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine (0.022 mmol, 11 mol%).

  • Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add activated 4 Å molecular sieves (100 mg).

  • Add the indole substrate (0.2 mmol, 1.0 equiv) to the catalyst mixture.

  • Cool the reaction mixture to 0 °C and then add trans-β-nitrostyrene (0.24 mmol, 1.2 equiv).

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the mixture with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral 3-substituted indole.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Application Note 2: Asymmetric Mukaiyama Aldol Reaction

Introduction:

The asymmetric Mukaiyama aldol reaction is a fundamental C-C bond-forming reaction that provides access to chiral β-hydroxy carbonyl compounds. A chiral Ti(IV)-PyBox complex can effectively catalyze the reaction between an aldehyde and a silyl enol ether with high enantioselectivity. The isopropyl groups on the PyBox ligand are critical for creating the necessary steric environment to control the facial selectivity of the nucleophilic attack on the coordinated aldehyde.

Diagram of the Experimental Workflow:

Mukaiyama_Workflow Start Start Catalyst_Prep Catalyst Preparation: Mix TiCl₂(OTf)₂ and PyBox Ligand Start->Catalyst_Prep Reaction_Setup Reaction Setup: Add aldehyde and silyl enol ether to catalyst solution Catalyst_Prep->Reaction_Setup Reaction Reaction Progress: Stir at low temperature (-78 °C) Reaction_Setup->Reaction Workup Work-up: Quench with saturated NaHCO₃ solution Reaction->Workup Purification Purification: Flash column chromatography Workup->Purification Analysis Analysis: Determine yield and enantiomeric excess (HPLC) Purification->Analysis End End Analysis->End

Caption: General workflow for the asymmetric Mukaiyama aldol reaction catalyzed by a Ti(IV)-PyBox complex.

Quantitative Data Summary:

The following table presents typical results for the asymmetric Mukaiyama aldol reaction of benzaldehyde with a silyl enol ether catalyzed by a Ti(IV)-PyBox complex.

EntrySilyl Enol EtherYield (%)Enantiomeric Excess (ee, %)
11-(Trimethylsiloxy)cyclohexene9295 (R)
2(Z)-1-Phenyl-1-(trimethylsiloxy)propene8892 (syn)

Experimental Protocol:

Materials:

  • TiCl₂(OTf)₂ (Titanium(IV) dichloride ditriflate)

  • 2,6-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine (PyBox ligand)

  • Aldehyde (e.g., benzaldehyde)

  • Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, prepare a 0.1 M solution of TiCl₂(OTf)₂ in anhydrous DCM.

  • In a separate flame-dried Schlenk tube, add 2,6-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine (0.022 mmol, 11 mol%).

  • Add anhydrous DCM (1.0 mL) to the ligand.

  • To the ligand solution, add the TiCl₂(OTf)₂ solution (0.2 mL, 0.02 mmol, 10 mol%) at room temperature and stir for 30 minutes.

  • Cool the resulting catalyst solution to -78 °C (dry ice/acetone bath).

  • Add the aldehyde (0.2 mmol, 1.0 equiv) to the cold catalyst solution.

  • After stirring for 10 minutes, add the silyl enol ether (0.3 mmol, 1.5 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 6 hours.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of NaHCO₃ (5 mL).

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Application Notes and Protocols: Synthesis of Metal Complexes with 2-Isopropylpyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylpyridine is a substituted pyridine ligand that, due to its specific steric and electronic properties, can be utilized in the synthesis of a variety of metal complexes. The isopropyl group at the 2-position of the pyridine ring introduces moderate steric bulk, which can influence the coordination geometry, stability, and reactivity of the resulting metal complexes. These characteristics make this compound a ligand of interest in fields such as catalysis, materials science, and medicinal chemistry. For instance, the steric hindrance can modulate catalytic activity and selectivity, while the overall electronic nature of the ligand can tune the redox properties of the metal center.

This document provides detailed protocols for the synthesis of transition metal complexes using this compound as a ligand. Due to the limited specific literature on this compound complexes, the following protocols are based on established methods for the synthesis of complexes with structurally similar ligands, such as 2-ethylpyridine. The provided data should be considered as a starting point, and optimization may be necessary for specific metal precursors and desired complex stoichiometries.

Potential Applications

Metal complexes incorporating this compound ligands are expected to have applications in several key areas:

  • Catalysis: The steric and electronic properties imparted by the this compound ligand can be exploited to tune the selectivity and activity of metal catalysts in various organic transformations, including hydrogenation, oxidation, and cross-coupling reactions.

  • Functional Materials: Coordination polymers and metal-organic frameworks (MOFs) incorporating this compound could exhibit interesting magnetic, optical, or porous properties. The isopropyl groups can influence the packing of the polymer chains or the framework structure, leading to materials with unique characteristics.

  • Drug Development: Pyridine derivatives are prevalent in many pharmaceuticals. Metal complexes are also being increasingly explored for their therapeutic potential. Coordination complexes of this compound could be investigated for their biological activity, including antimicrobial and anticancer properties.

Experimental Protocols

The following protocols describe the synthesis of a representative metal(II) chloride complex of this compound.

Protocol 1: Synthesis of a Generic Dichlorido-bis(this compound)metal(II) Complex

Objective: To synthesize a representative [MCl₂(this compound)₂] complex (where M = Cu, Co, Ni, Zn).

Materials:

  • This compound (ligand)

  • Metal(II) chloride salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)

  • Ethanol (absolute)

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

Procedure:

  • Ligand Solution Preparation: In a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2.0 mmol of this compound in 20 mL of absolute ethanol.

  • Metal Salt Solution Preparation: In a separate 50 mL flask, dissolve 1.0 mmol of the desired metal(II) chloride salt in 10 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.

  • Complexation Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change and/or precipitation is expected upon addition.

  • Reaction Completion and Isolation: Stir the reaction mixture at room temperature for 4 hours. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under vacuum until a solid begins to form, then add 20 mL of diethyl ether to precipitate the product.

  • Washing and Drying: Wash the collected solid product with two 10 mL portions of cold ethanol, followed by two 10 mL portions of diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting solid complex under vacuum for several hours to obtain the final product.

  • Characterization: Characterize the synthesized complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy (for diamagnetic complexes), and elemental analysis.

Visualizing the Synthesis Workflow

Synthesis_Workflow Ligand This compound in Ethanol Reaction Complexation Reaction (Room Temperature, 4h) Ligand->Reaction MetalSalt Metal(II) Chloride in Ethanol MetalSalt->Reaction Isolation Isolation Reaction->Isolation Precipitate Precipitate Formed? Isolation->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Yes Concentration Solvent Reduction & Ether Precipitation Precipitate->Concentration No Washing Wash with Ethanol & Diethyl Ether Filtration->Washing Concentration->Washing Drying Vacuum Drying Washing->Drying Product [MCl₂(this compound)₂] Complex Drying->Product

Caption: General workflow for the synthesis of a metal(II) complex with this compound.

Data Presentation

The following tables summarize expected quantitative data for hypothetical metal complexes of this compound, based on trends observed for similar pyridine-based ligands.

Table 1: Expected Yields and Physical Properties

Complex FormulaMetalExpected Yield (%)Color
[CuCl₂(C₈H₁₁N)₂]Cu70-85Green to Blue
[CoCl₂(C₈H₁₁N)₂]Co65-80Blue
[NiCl₂(C₈H₁₁N)₂]Ni75-90Green
[ZnCl₂(C₈H₁₁N)₂]Zn80-95White

Table 2: Expected Spectroscopic Data

ComplexFT-IR (cm⁻¹) ν(M-N)UV-Vis (nm) λ_max¹H NMR (ppm) Pyridine Protons (for Zn complex)
[CuCl₂(C₈H₁₁N)₂]250-350650-750-
[CoCl₂(C₈H₁₁N)₂]250-350550-650-
[NiCl₂(C₈H₁₁N)₂]250-350400-450, 650-750-
[ZnCl₂(C₈H₁₁N)₂]250-350260-280Shifted from free ligand signals

Signaling Pathways and Logical Relationships

The synthesis of these metal complexes follows a logical progression of steps, as illustrated in the workflow diagram. The coordination of the this compound ligand to the metal center is the key chemical transformation. The relationship between the reactants and the final product is governed by the principles of coordination chemistry, where the nitrogen atom of the pyridine ring acts as a Lewis base, donating a pair of electrons to the Lewis acidic metal center.

Logical_Relationship Reactants Reactants: - this compound (Ligand) - Metal(II) Chloride (Metal Salt) Coordination Coordination Bond Formation (Lewis Acid-Base Interaction) Reactants->Coordination Product Product: [MCl₂(this compound)₂] Complex Coordination->Product Properties Properties: - Defined Stoichiometry - Specific Geometry - Unique Spectroscopic Features Product->Properties

Caption: Logical relationship in the formation of this compound metal complexes.

Conclusion

This compound serves as a versatile ligand for the synthesis of a range of metal complexes with potential applications in catalysis, materials science, and drug development. The protocols and data presented, based on analogous systems, provide a solid foundation for researchers to explore the coordination chemistry of this ligand. Further characterization and reactivity studies of these complexes will undoubtedly unveil new opportunities for their practical application.

Application Notes and Protocols for Reactions Using 2-Isopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Isopropylpyridine and its derivatives in key chemical transformations relevant to pharmaceutical and organic synthesis.

Overview and Safety Information

This compound (CAS: 644-98-4) is a colorless to light yellow liquid with the chemical formula C₈H₁₁N.[1][2] It consists of a pyridine ring substituted with an isopropyl group at the 2-position.[3] This compound serves as a versatile building block and reagent in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[3][4]

Physicochemical Properties:

  • Molecular Weight: 121.18 g/mol [2]

  • Boiling Point: 159-160°C[4][5]

  • Density: ~0.9 g/mL[1][4]

  • Solubility: Soluble in organic solvents like ethanol and ether; insoluble in water.[3]

Safety Precautions: this compound is considered hazardous. It is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, skin, and respiratory system.[1][2][3]

  • Handling: Always work in a well-ventilated area, such as a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If ingested or inhaled, seek immediate medical attention.[1][3]

Application Note 1: Synthesis of a Key Intermediate for KRAS G12C Inhibitors

This compound derivatives are crucial in the development of targeted cancer therapies. Specifically, 2-isopropyl-4-methylpyridin-3-amine is a vital intermediate for synthesizing KRAS G12C inhibitors, which are used to treat aggressive cancers like pancreatic, colorectal, and lung cancer.[6] The following protocol outlines a key step in its synthesis.

Experimental Protocol: Synthesis of 2-isopropyl-4-methyl-3-cyanopyridine

This protocol is adapted from a patented synthesis method.[7] It describes the cyclization step to form the substituted pyridine core.

Materials:

  • 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile (1 equivalent)

  • Ammonium acetate (approx. 2.5 equivalents)

  • Ethanol

  • Dichloromethane (DCM)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Combine 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile (e.g., 20.6 g), ammonium acetate (e.g., 30.8 g), and ethanol (e.g., 80 mL) in a round-bottom flask equipped with a reflux condenser and a stir bar.

  • Begin stirring and heat the mixture to reflux.

  • Maintain the reflux for 6 hours, monitoring the reaction for the consumption of the starting material (e.g., by TLC or GC-MS).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (e.g., 50 mL) to dissolve the ammonium salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (e.g., 3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The resulting 2-isopropyl-4-methyl-3-cyanopyridine can be purified further if necessary. The reported method yielded 12.5 g of the product.[7]

Data Presentation
ProductStarting MaterialYieldPurityReference
2-isopropyl-4-methyl-3-cyanopyridine5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile78%99.3%[7]

Visualizations

G cluster_synthesis Synthesis Workflow for KRAS G12C Intermediate raw_material Ethyl Isobutyrate condensation1 Condensation raw_material->condensation1 aldol Aldol Condensation condensation1->aldol methylation Methylation Condensation aldol->methylation cyclization Aminopyridine Cyclization methylation->cyclization hydrolysis Hydrolysis cyclization->hydrolysis hofmann Hofmann Degradation hydrolysis->hofmann final_product 2-isopropyl-3-amino-4-methylpyridine (KRAS G12C Intermediate) hofmann->final_product G cluster_pathway Simplified KRAS Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK KRAS_GDP KRAS (inactive) Bound to GDP RTK->KRAS_GDP Activates KRAS_GTP KRAS (active) Bound to GTP KRAS_GDP->KRAS_GTP GEF-mediated GDP/GTP Exchange RAF RAF Kinase KRAS_GTP->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Inhibitor KRAS G12C Inhibitor Inhibitor->KRAS_GTP Inhibits Mutated KRAS G12C G cluster_mechanism Directed C-H Activation with PIP Group Substrate Substrate with PIP Directing Group Coordination Coordination Complex Substrate->Coordination Pd_cat Pd(II) Catalyst Pd_cat->Coordination CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD β-C-H Cleavage Palladacycle [5,5]-Bicyclic Palladacycle Intermediate CMD->Palladacycle β-C-H Cleavage Oxidative_Add Oxidative Addition of R-X Palladacycle->Oxidative_Add Pd_IV Pd(IV) Intermediate Oxidative_Add->Pd_IV Reductive_Elim Reductive Elimination Pd_IV->Reductive_Elim C-R Bond Formation Reductive_Elim->Pd_cat Catalyst Regeneration Product Functionalized Product Reductive_Elim->Product G cluster_workflow Phase-Transfer Catalysis Workflow start 2,6-Dimethylpyridine step1 Quaternization (+ CH₃I) start->step1 intermediate N-Methyl-2,6-dimethyl- pyridinium Iodide step1->intermediate step2 Phase-Transfer Alkylation (+ CH₃I, NaOH, Catalyst) intermediate->step2 intermediate2 Alkylated Pyridinium Salt step2->intermediate2 step3 Dequaternization (+ Thiolate) intermediate2->step3 end 2,6-Di-isopropyl-pyridine step3->end

References

Application Notes and Protocols: 2-Isopropylpyridine in the Synthesis of Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-isopropylpyridine as a versatile building block in the synthesis of functional materials, including coordination polymers, metal-organic frameworks (MOFs), and functional polymers. Detailed experimental protocols, derived from established methodologies for structurally similar compounds, are presented to guide researchers in the development of novel materials with potential applications in catalysis, separations, and drug delivery.

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atom of the pyridine ring in this compound serves as an excellent coordination site for metal ions, enabling the formation of coordination polymers and MOFs. The sterically demanding isopropyl group can influence the resulting framework's topology, porosity, and guest-host properties.

Application: Potential for Gas Storage and Heterogeneous Catalysis

Coordination polymers and MOFs synthesized with this compound ligands are anticipated to exhibit interesting properties for gas sorption and catalysis. The hydrophobicity imparted by the isopropyl group may enhance selectivity for certain organic guest molecules.

Experimental Protocol: Solvothermal Synthesis of a Hypothetical Cobalt(II) Coordination Polymer with this compound

This protocol is adapted from established methods for the synthesis of cobalt(II) coordination polymers with substituted pyridine ligands.

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • This compound

  • Terephthalic acid (H₂bdc)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Co(NO₃)₂·6H₂O and 0.1 mmol of terephthalic acid in 10 mL of DMF.

  • To this solution, add 0.2 mmol of this compound.

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture to 120 °C for 48 hours.

  • Allow the oven to cool to room temperature.

  • Collect the resulting crystals by filtration, wash with fresh DMF and then ethanol.

  • Dry the product under vacuum at 60 °C.

Characterization:

The resulting material can be characterized by single-crystal X-ray diffraction to determine its structure, powder X-ray diffraction (PXRD) to assess phase purity, and thermogravimetric analysis (TGA) to evaluate its thermal stability.

Quantitative Data: Expected Properties of a Hypothetical this compound-based MOF

The following table summarizes expected quantitative data for a hypothetical MOF synthesized using this compound, based on typical values for similar pyridine-based MOFs.

PropertyExpected Value
Crystal System Monoclinic or Orthorhombic
Surface Area (BET) 500 - 1500 m²/g
Pore Volume 0.3 - 0.8 cm³/g
Thermal Stability (TGA) Stable up to 300-350 °C in an inert atmosphere
CO₂ Uptake (at 273 K) 2.0 - 4.0 mmol/g

Logical Workflow for MOF Synthesis

MOF_Synthesis Metal_Salt Metal Salt (e.g., Co(NO₃)₂·6H₂O) Mixture Reaction Mixture Metal_Salt->Mixture Organic_Linker Organic Linker (e.g., Terephthalic Acid) Organic_Linker->Mixture Solvent Solvent (e.g., DMF) Solvent->Mixture Ligand This compound Ligand->Mixture Heating Solvothermal Reaction (120 °C, 48h) Mixture->Heating Crystallization Crystallization Heating->Crystallization Isolation Filtration & Washing Crystallization->Isolation MOF_Product MOF Product Isolation->MOF_Product

Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.

Synthesis of Functional Polymers

While this compound itself is not a monomer for polymerization, a vinyl-substituted derivative such as 2-isopropenylpyridine can be polymerized to yield functional polymers. The resulting poly(2-isopropenylpyridine) would possess pendant isopropylpyridine units, which can be used for post-polymerization modification or to influence the polymer's solution properties.

Application: Polymer Supports for Catalysts and Drug Delivery

Polymers containing this compound moieties can act as macromolecular ligands for metal catalysts, potentially offering advantages in catalyst recovery and reuse. Furthermore, the pH-responsive nature of the pyridine ring could be exploited in drug delivery systems for targeted release in acidic environments.

Experimental Protocol: Anionic Polymerization of 2-Isopropenylpyridine

This protocol is based on the living anionic polymerization of 2-isopropenylpyridine.

Materials:

  • 2-Isopropenylpyridine (monomer, synthesized from 2-acetylpyridine)

  • Potassium-based initiator (e.g., cumylpotassium)

  • Anhydrous Tetrahydrofuran (THF)

  • Degassed Methanol

Procedure:

  • The polymerization must be carried out under high vacuum or in an inert atmosphere (e.g., argon) using Schlenk line techniques.

  • Purify the 2-isopropenylpyridine monomer by distillation over calcium hydride.

  • In a flame-dried Schlenk flask, dissolve the desired amount of monomer in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the potassium-based initiator dropwise until a persistent color change is observed, then add the calculated amount for the desired molecular weight.

  • Allow the polymerization to proceed at -78 °C for a specified time (e.g., 1-2 hours).

  • Terminate the polymerization by adding a small amount of degassed methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like hexane.

  • Collect the polymer by filtration and dry under vacuum.

Quantitative Data: Properties of Poly(2-isopropenylpyridine)

The following data is based on the characterization of poly(2-isopropenylpyridine) prepared by anionic polymerization.

PropertyValue
Number-Average Molecular Weight (Mn) 1,400 g/mol
Polydispersity Index (PDI) 1.17
Solubility Soluble in THF, CHCl₃, Toluene, Methanol, Ethanol; Insoluble in water, hexanes, ether

Experimental Workflow for Polymer Synthesis

Polymer_Synthesis Monomer 2-Isopropenylpyridine Reaction_Setup Reaction Setup (-78 °C, Inert Atmosphere) Monomer->Reaction_Setup Solvent Anhydrous THF Solvent->Reaction_Setup Initiator Potassium Initiator Initiator->Reaction_Setup Polymerization Anionic Polymerization Reaction_Setup->Polymerization Termination Termination (Methanol) Polymerization->Termination Precipitation Precipitation (Hexane) Termination->Precipitation Polymer_Product Poly(2-isopropenylpyridine) Precipitation->Polymer_Product

Caption: Workflow for the anionic polymerization of 2-isopropenylpyridine.

Catalytic Applications of this compound Metal Complexes

Metal complexes bearing this compound as a ligand can serve as catalysts in various organic transformations. The electronic and steric properties of the this compound ligand can influence the activity and selectivity of the catalyst. Palladium complexes, in particular, are of interest for cross-coupling reactions.

Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A hypothetical palladium(II) complex with this compound can be employed as a pre-catalyst for the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling using a Hypothetical [PdCl₂(this compound)₂] Catalyst

This protocol is adapted from general procedures for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(this compound)₂] (pre-catalyst, 0.01 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture)

Procedure:

  • To a Schlenk flask, add the aryl bromide, arylboronic acid, potassium carbonate, and the palladium pre-catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the solvent mixture (e.g., 5 mL of toluene and 1 mL of water).

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) with vigorous stirring for the required time (e.g., 2-12 hours), monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Expected Catalytic Performance

The following table presents expected yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, catalyzed by a hypothetical [PdCl₂(this compound)₂] complex.

Aryl BromideExpected Yield (%)
4-Bromoacetophenone 85 - 95
4-Bromotoluene 80 - 90
1-Bromo-4-nitrobenzene 90 - 98
2-Bromopyridine 70 - 85

Signaling Pathway for Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetal Transmetalation (Ar'-B(OH)₂) ArPdX->Transmetal Ar'B(OH)₂ ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: 2-Isopropylpyridine in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylpyridine (CAS No. 644-98-4) is a heterocyclic aromatic compound recognized for its contribution to the flavor profiles of various food products.[1][2] Classified as a flavoring agent, its distinct organoleptic properties make it a valuable tool for flavorists aiming to impart specific notes in a range of applications.[1][3] This document provides detailed application notes, experimental protocols, and quantitative data for the effective use and evaluation of this compound in the flavor and fragrance industry. While primarily used as a flavoring agent, some sources suggest its potential utility in fragrance compositions as well.[4]

Organoleptic Profile

The characteristic aroma of this compound is consistently described as a "green vegetable cortex" note.[3] This descriptor suggests its utility in creating or enhancing green, earthy, and vegetable-like flavor profiles in various food systems.

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of this compound is essential for its proper handling and application. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₁N[3]
Molecular Weight 121.18 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Odor Green vegetable cortex[3]
Boiling Point 156-157 °C @ 760 mmHg[3]
Flash Point 22.78 °C (73.00 °F) TCC[3]
Specific Gravity 0.931-0.937 @ 25 °C[3]
Refractive Index 1.488-1.494 @ 20 °C[3]
Solubility Soluble in alcohol; Insoluble in water[3]

Table 2: Regulatory and Safety Information for this compound

ParameterValueSource(s)
Classification Flavoring Agent[2][3]
Recommendation for Fragrance Use Not for fragrance use[3]
Maximised Survey-derived Daily Intakes (MSDI-EU) 0.021 µ g/capita/day [3]
Modified Theoretical Added Maximum Daily Intake (mTAMDI) 400 µ g/person/day [3]

Applications in the Flavor Industry

This compound is utilized to impart a green and slightly earthy character to a variety of food products. Its application is particularly noted in savory flavor creations. The following table provides typical usage levels in various food categories.

Table 3: Typical Usage Levels of this compound in Food Products

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products (excluding category 02.0) --
Fats and oils, and fat emulsions (water-in-oil) 0.100.50
Edible ices, including sherbet and sorbet 0.402.00
Processed fruit 0.402.00
Confectionery 1.005.00
Cereals and cereal products 0.201.00
Bakery wares 2.0010.00
Meat and meat products 0.201.00
Fish and fish products 0.201.00
Salts, spices, soups, sauces, salads, protein products 0.100.50
Foodstuffs for particular nutritional uses 0.201.00
Non-alcoholic beverages 0.201.00
Ready-to-eat savories 1.005.00
Composite foods 0.201.00

Source: The Good Scents Company[3]

Experimental Protocols

Protocol 1: Flavor Profile Analysis of this compound using Descriptive Sensory Analysis

This protocol outlines a method for a trained sensory panel to characterize the flavor profile of this compound.

Objective: To identify and quantify the sensory attributes of this compound in a neutral matrix.

Materials:

  • This compound (high purity)

  • Propylene glycol or deodorized vegetable oil (as solvent)

  • Deionized, odor-free water

  • Unsalted crackers

  • ISO standard wine tasting glasses, coded with random 3-digit numbers

  • Sensory booths with controlled lighting and ventilation

Procedure:

  • Panelist Training:

    • Select 8-12 trained sensory panelists.

    • Familiarize panelists with the aroma of this compound through a series of dilutions in the chosen solvent.

    • Develop a consensus-based lexicon of flavor descriptors for this compound.

    • Train panelists on the use of a 15-point intensity scale (0 = not perceptible, 15 = extremely intense).

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1% w/w).

    • Prepare a series of dilutions from the stock solution to be evaluated by the panel. A typical starting concentration for evaluation is 0.01% in propylene glycol.[3]

    • Present 10 mL of each dilution in coded glasses.

  • Sensory Evaluation:

    • Panelists evaluate the samples in individual sensory booths.

    • The order of sample presentation should be randomized for each panelist.

    • Panelists rate the intensity of each descriptor in the agreed-upon lexicon on the 15-point scale.

    • Panelists should rinse their palate with deionized water and eat a small piece of unsalted cracker between samples.

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Calculate the mean intensity for each attribute.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between samples and panelists.

    • Generate a flavor profile diagram (e.g., spider plot) to visualize the sensory characteristics of this compound.

Flavor_Profile_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis panelist_training Panelist Training & Lexicon Development sample_prep Sample Preparation (Dilutions) panelist_training->sample_prep sensory_eval Individual Sensory Evaluation sample_prep->sensory_eval data_collection Data Collection sensory_eval->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis profile_generation Flavor Profile Generation stat_analysis->profile_generation

Caption: Workflow for Descriptive Sensory Analysis.

Protocol 2: Determination of Odor Detection Threshold of this compound in Water

This protocol uses the ASTM E679-04 three-alternative forced-choice (3-AFC) method to determine the odor detection threshold.

Objective: To determine the lowest concentration of this compound that is detectible by a sensory panel in water.

Materials:

  • This compound (high purity)

  • Odor-free, deionized water

  • Glass sniffing bottles with Teflon-lined caps, coded with random 3-digit numbers

  • Graduated pipettes and volumetric flasks

Procedure:

  • Panelist Selection:

    • Select a panel of 20-30 individuals.

    • Screen panelists for their ability to detect the target aroma.

  • Sample Preparation:

    • Prepare a stock solution of this compound in ethanol or another suitable water-miscible solvent.

    • Prepare a series of dilutions of this compound in odor-free water, with concentrations decreasing by a factor of two or three. The starting concentration should be clearly perceivable.

    • For each concentration level, prepare three sniffing bottles: two containing only odor-free water (blanks) and one containing the this compound dilution (odd sample).

  • Sensory Evaluation:

    • Present the sets of three bottles to each panelist in ascending order of concentration.

    • The position of the odd sample within each set should be randomized.

    • Instruct panelists to sniff the headspace of each bottle and identify the odd sample.

    • Panelists must choose one bottle in each set, even if they are guessing.

  • Data Analysis:

    • Calculate the individual threshold as the geometric mean of the last concentration at which a correct identification was made and the next higher concentration.

    • Calculate the group best-estimate threshold (BET) as the geometric mean of the individual thresholds.

Threshold_Determination_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis stock_prep Stock Solution Preparation dilution_series Serial Dilutions in Water stock_prep->dilution_series afc_sets 3-AFC Set Preparation dilution_series->afc_sets panelist_eval Panelist Evaluation (Ascending Concentration) afc_sets->panelist_eval individual_threshold Individual Threshold Calculation panelist_eval->individual_threshold group_threshold Group BET Calculation individual_threshold->group_threshold

Caption: Workflow for 3-AFC Threshold Determination.

Protocol 3: Quantitative Analysis of this compound in a Food Matrix by GC-MS

This protocol provides a general method for the quantification of this compound in a liquid food matrix (e.g., a beverage).

Objective: To determine the concentration of this compound in a food sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Headspace autosampler

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • This compound standard

  • Internal standard (e.g., d₃-2-isopropylpyridine or a suitable pyridine analog)

  • Food matrix sample

  • Sodium chloride

  • Vials and caps

Procedure:

  • Sample Preparation:

    • Spike a known amount of the food matrix with a known concentration of the internal standard.

    • Place a defined volume of the sample (e.g., 5 mL) into a headspace vial.

    • Add sodium chloride to the vial to increase the volatility of the analyte.

    • Seal the vial.

  • HS-SPME Extraction:

    • Equilibrate the sample at a specific temperature (e.g., 60 °C) for a defined time (e.g., 15 minutes).

    • Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC inlet.

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program to achieve good separation.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for this compound and the internal standard.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound in the same matrix, also containing the internal standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample_prep Sample Spiking with Internal Standard headspace_vial Transfer to Headspace Vial with NaCl sample_prep->headspace_vial hs_spme HS-SPME Extraction headspace_vial->hs_spme gc_ms GC-MS Analysis (SIM Mode) hs_spme->gc_ms quantification Quantification using Calibration Curve gc_ms->quantification

Caption: Workflow for GC-MS Quantitative Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield and troubleshooting the synthesis of 2-isopropylpyridine. The following sections provide answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound with high yields?

A1: The most prevalent and effective methods for synthesizing this compound include the Grignard reaction with a 2-halopyridine, direct alkylation of pyridine, and Negishi coupling. The Grignar-basedd reaction is often preferred due to its relatively high yields and the commercial availability of starting materials. Direct alkylation can also be effective but may lead to issues with regioselectivity. Negishi coupling offers a high-yield alternative but requires the preparation of an organozinc reagent.

Q2: What is a realistic expected yield for the synthesis of this compound?

A2: The expected yield for the synthesis of this compound can vary significantly depending on the chosen method and optimization of reaction conditions. For the Grignard reaction with 2-bromopyridine, yields can range from 60% to over 80% under optimized conditions. Direct alkylation methods may have more variable and sometimes lower yields due to potential side reactions.

Q3: How can I effectively purify the final this compound product?

A3: Purification of this compound is typically achieved through a combination of techniques. An initial work-up with a dilute acid wash can remove unreacted starting materials and basic byproducts.[1] Subsequent fractional distillation under reduced pressure is highly effective for separating the product from solvents and other impurities with different boiling points.[2][3] For high-purity requirements, flash column chromatography can also be employed.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the Grignard reaction method.

Issue Potential Cause(s) Recommended Solution(s)
Low to no formation of the Grignard reagent (isopropylmagnesium bromide) - Magnesium turnings are passivated with an oxide layer.- The reaction environment is not completely anhydrous.- The alkyl halide (2-bromopropane) is impure.- Activate the magnesium turnings by crushing them, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[4]- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use freshly distilled 2-bromopropane.
Low yield of this compound - Inefficient coupling between the Grignard reagent and 2-bromopyridine.- Side reactions, such as Wurtz coupling (formation of 2,3-dimethylbutane from the Grignard reagent).- Incomplete reaction.- Slowly add the 2-bromopyridine to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction.- Use a slight excess of the Grignard reagent (1.1-1.2 equivalents).- Monitor the reaction by TLC or GC to ensure completion before work-up.
Formation of significant byproducts (e.g., 2,2'-bipyridine) - Homocoupling of the Grignard reagent or the 2-bromopyridine.- Maintain a low reaction temperature during the addition of 2-bromopyridine.- Ensure efficient stirring to avoid localized high concentrations of reactants.
Difficulty in separating the product from starting material (2-bromopyridine) - Similar boiling points or polarities.- Perform an acidic wash during work-up to remove any unreacted basic starting materials.- Use a high-efficiency fractional distillation column for separation.
Product is dark or contains colored impurities - Tar formation due to harsh reaction conditions.- Oxidation of pyridine derivatives.- Control the reaction temperature carefully.- Consider purification by treatment with activated charcoal followed by filtration and distillation.

Comparison of Synthetic Routes

The following table summarizes key quantitative data for different synthetic routes to this compound, allowing for a rapid comparison of their efficiencies.

Synthetic Route Starting Materials Key Reagents Typical Yield (%) Advantages Disadvantages
Grignard Reaction 2-Bromopyridine, 2-Bromopropane, MagnesiumTHF (solvent)60-85High yields, readily available starting materials.Requires anhydrous conditions, Grignard reagent can be difficult to initiate.
Direct Alkylation Pyridine, Isopropyl LithiumTHF (solvent)40-60Fewer steps.Can result in a mixture of isomers (alkylation at different positions), requires handling of pyrophoric organolithium reagents.
Negishi Coupling 2-Chloropyridine, Isopropylzinc ChloridePd catalyst (e.g., Pd(PPh₃)₄)70-90High yields, good functional group tolerance.[5][6]Requires preparation of the organozinc reagent, palladium catalysts can be expensive.

Experimental Protocols

Method 1: Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from 2-bromopyridine and isopropylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • 2-Bromopropane

  • 2-Bromopyridine

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Isopropylmagnesium Bromide:

    • Place magnesium turnings (1.2 eq) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous THF to the flask.

    • Slowly add a solution of 2-bromopropane (1.2 eq) in anhydrous THF from the dropping funnel. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be required.

    • Once the reaction has started, add the remaining 2-bromopropane solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Bromopyridine:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF dropwise from the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with 1 M HCl (2 x 30 mL) to remove any unreacted pyridine derivatives.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (1 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Method 2: Synthesis of this compound via Negishi Coupling

This protocol outlines the synthesis of this compound from 2-chloropyridine and an isopropylzinc reagent.

Materials:

  • Zinc chloride (ZnCl₂)

  • Isopropylmagnesium chloride (solution in THF)

  • 2-Chloropyridine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Isopropylzinc Chloride:

    • In a dry, nitrogen-flushed flask, dissolve anhydrous ZnCl₂ (1.1 eq) in anhydrous THF.

    • Cool the solution to 0 °C and slowly add a solution of isopropylmagnesium chloride (1.0 eq) in THF.

    • Stir the mixture at room temperature for 1 hour to form the isopropylzinc chloride reagent.

  • Negishi Coupling Reaction:

    • To the freshly prepared organozinc solution, add 2-chloropyridine (1.0 eq) and the Pd(PPh₃)₄ catalyst (0.02-0.05 eq).

    • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by TLC or GC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or fractional distillation under reduced pressure.

Visualizations

Synthesis_Workflow cluster_grignard Grignard Reagent Synthesis cluster_coupling Coupling Reaction cluster_workup Work-up & Purification Mg Mg turnings Grignard Isopropylmagnesium bromide Mg->Grignard iPrBr 2-Bromopropane iPrBr->Grignard THF1 Anhydrous THF THF1->Grignard Reaction Reaction Mixture Grignard->Reaction TwoBromoPy 2-Bromopyridine TwoBromoPy->Reaction THF2 Anhydrous THF THF2->Reaction Quench Quench with NH4Cl (aq) Reaction->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Acid/Base Wash Extract->Wash Dry Dry with MgSO4 Wash->Dry Distill Fractional Distillation Dry->Distill Product This compound Distill->Product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Troubleshooting_Logic cluster_grignard_issues Grignard Issues cluster_coupling_issues Coupling Issues cluster_purification_issues Purification Issues Start Low Yield of This compound CheckGrignard Check Grignard Formation Start->CheckGrignard CheckCoupling Check Coupling Reaction Start->CheckCoupling CheckWorkup Check Work-up & Purification Start->CheckWorkup GrignardFail No reaction initiation CheckGrignard->GrignardFail SideReaction Side reactions (e.g., homocoupling) CheckCoupling->SideReaction ImpureProduct Product contaminated with starting material CheckWorkup->ImpureProduct Anhydrous Ensure anhydrous conditions GrignardFail->Anhydrous Solution ActivateMg Activate Mg GrignardFail->ActivateMg Solution LowTemp Maintain low temperature SideReaction->LowTemp Solution SlowAddition Slow addition of electrophile SideReaction->SlowAddition Solution AcidWash Perform acidic wash ImpureProduct->AcidWash Solution FracDistill Efficient fractional distillation ImpureProduct->FracDistill Solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 2-Isopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-Isopropylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurity profile of crude this compound can vary depending on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: Such as 2-chloropyridine and isopropyl magnesium bromide if a Grignard reaction is used.

  • Isomeric pyridines: Positional isomers that may form during synthesis.

  • Homologues of pyridine: Such as picolines and lutidines, which are common impurities in pyridine-based compounds.[1]

  • Water: this compound, like pyridine, can be hygroscopic and absorb moisture from the air.[1]

  • Solvents: Residual solvents from the reaction and work-up steps.

  • By-products: Formed from side reactions during the synthesis.

Q2: My crude this compound is dark. What is the cause and how can I remove the color?

A2: Dark coloration in crude this compound is often due to the presence of polymeric or high-molecular-weight by-products and other colored impurities. Treatment with activated carbon followed by filtration can be an effective initial step to remove some of the colored impurities. Subsequent purification by distillation or chromatography is typically required to obtain a colorless, pure product.

Q3: What is the boiling point of this compound, and under what conditions should I perform distillation?

A3: this compound has a boiling point of approximately 160°C at atmospheric pressure.[2] For laboratory-scale purification, vacuum distillation is often preferred to reduce the boiling point and prevent potential decomposition or side reactions at high temperatures.

Q4: Which chromatographic method is most suitable for purifying this compound?

A4: Flash column chromatography using silica gel is a common and effective method for the purification of this compound on a laboratory scale. The choice of eluent is crucial for good separation. A solvent system of ethyl acetate and hexanes is a good starting point, with the polarity adjusted based on TLC analysis. For basic compounds like this compound, it can be beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent to prevent tailing on the silica gel column.[3]

Q5: How can I effectively remove water from my this compound sample?

A5: Due to its hygroscopic nature, crude this compound may contain water.[1] Drying the organic extract with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate after work-up is a standard procedure. For very wet samples, pre-drying with potassium hydroxide (KOH) pellets followed by decanting can be effective before final purification.[1]

Troubleshooting Guides

Distillation Issues
Problem Possible Cause(s) Suggested Solution(s)
Bumping or uneven boiling - Insufficient agitation.- Superheating of the liquid.- Add boiling chips or a magnetic stir bar to the distillation flask.- Ensure smooth and consistent heating with a heating mantle and a stirrer.
Product is not distilling over - Temperature is too low.- Vacuum is not sufficient.- Gradually increase the heating mantle temperature.- Check the vacuum pump and all connections for leaks.
Product is dark or discolored after distillation - Distillation temperature is too high, causing decomposition.- Presence of high-boiling impurities.- Use vacuum distillation to lower the boiling point.- Perform a fractional distillation for better separation from high-boiling impurities.[4][5]
Poor separation of closely boiling impurities - Inefficient distillation column.- Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[4][5]
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of spots on TLC - Inappropriate solvent system.- Systematically vary the polarity of the eluent (e.g., ethyl acetate/hexanes ratio).- Consider adding a small amount of triethylamine (0.1-1%) to the eluent to reduce tailing of the basic pyridine compound.[3]
Compound is stuck on the column - Eluent is not polar enough.- Gradually increase the polarity of the eluent system.
Streaking or tailing of the compound on the column - The compound is interacting too strongly with the acidic silica gel.- Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine.[3]
Low recovery of the product - Compound adsorbed irreversibly onto the silica gel.- Cracking of the silica gel bed.- Use a less acidic stationary phase or deactivate the silica gel.- Ensure the column is packed properly and the solvent level is always above the silica bed.

Purification Workflow

Caption: General workflow for the purification of crude this compound.

Experimental Protocols

Protocol 1: Vacuum Distillation

This method is suitable for removing non-volatile impurities and solvents.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser

  • Receiving flask

  • Vacuum pump and gauge

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Place the crude this compound into a round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Add a few boiling chips or a magnetic stir bar.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Begin stirring and gradually heat the flask using a heating mantle.

  • Collect the fraction that distills at a constant temperature. The boiling point will be significantly lower than the atmospheric boiling point of 160°C.

  • Once the desired fraction is collected, remove the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Flash Column Chromatography

This method is effective for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., a mixture of ethyl acetate and hexanes, with 0.1% triethylamine)

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Determine the optimal eluent system: Use Thin Layer Chromatography (TLC) to find a solvent mixture that gives a retention factor (Rf) of approximately 0.3 for this compound.

  • Pack the column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a level and compact bed. Add a thin layer of sand on top of the silica.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

  • Elute the column: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to push the solvent through the column.

  • Collect fractions: Collect the eluate in a series of test tubes.

  • Analyze fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Logic Diagram

Troubleshooting cluster_distillation Distillation cluster_chromatography Chromatography start Purification Issue d_issue Poor Yield or Purity start->d_issue c_issue Poor Separation start->c_issue d_check_bp Check Boiling Point and Pressure d_issue->d_check_bp d_adjust_temp Adjust Temperature/Vacuum d_check_bp->d_adjust_temp Incorrect d_fractional Use Fractional Distillation d_check_bp->d_fractional Correct, but poor separation d_check_leaks Check for Leaks d_adjust_temp->d_check_leaks c_check_solvent Optimize Eluent via TLC c_issue->c_check_solvent c_add_tea Add Triethylamine to Eluent c_check_solvent->c_add_tea Tailing observed c_change_polarity Adjust Solvent Polarity c_check_solvent->c_change_polarity Good Rf, still poor separation c_check_packing Check Column Packing c_change_polarity->c_check_packing

Caption: A logical diagram for troubleshooting common purification issues.

Quantitative Data Summary

The following table provides expected outcomes for the purification of this compound based on standard laboratory techniques. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Purity AchievedTypical YieldKey Impurities Removed
Vacuum Distillation >98%70-85%Non-volatile impurities, solvents, some isomeric by-products.
Fractional Distillation >99%60-80%Closely boiling isomers and homologues.[4][5]
Flash Column Chromatography >99%65-90%Polar and non-polar impurities, colored by-products.

References

Overcoming regioselectivity issues with 2-Isopropylpyridine directing group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of the 2-isopropylpyridine (PIP) directing group in C-H activation reactions. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using the this compound directing group, offering potential causes and solutions.

Problem: Poor or No Reaction Yield

Low or no yield in a C-H functionalization reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential CauseSuggested Solution
Reagent Quality Verify the purity and integrity of starting materials, reagents, and solvents. Many catalysts used in C-H activation are sensitive to air and moisture.
Catalyst and Ligand The choice of catalyst and ligand is crucial for reactivity.[1] Ensure the optimal combination for your specific substrate and transformation is being used. Subtle changes in ligand properties can significantly impact the outcome.[1] Consider screening a variety of ligands.[1]
Solvent The reaction solvent can dramatically affect the outcome.[1] Some reactions are favored in polar aprotic solvents (e.g., DMF, DMSO), while others perform better in non-polar solvents like toluene.[1]
Temperature C-H activation often requires elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition or side reactions.[1] Careful optimization of the reaction temperature is necessary.[1]
Reaction Time Monitor the reaction's progress over time to determine the optimal duration. Incomplete conversion may require longer reaction times, while product degradation could occur if the reaction is left for too long.[1]

Problem: Mixture of Regioisomers Observed

Achieving high regioselectivity is a common challenge in C-H functionalization. The 2-(pyridin-2-yl)isopropyl (PIP) amine directing group is designed to favor the formation of kinetically favored[1][1]-bicyclic palladacycle intermediates, leading to exclusive β-selectivity.[2] However, deviations can occur.

Potential CauseSuggested Solution
Ligand Effects The steric and electronic properties of the ligand can influence which C-H bond is activated.[1] Fine-tuning the ligand can favor the formation of one regioisomer. For asymmetric functionalization, chiral ligands like BINOL derivatives have been shown to provide high stereocontrol.[2]
Oxidant Choice The selection of an appropriate oxidant is critical, as it should facilitate the oxidation of Pd(II) to Pd(IV) without competing with the desired reductive elimination step.[2]
Additives Additives can significantly influence regioselectivity. For instance, in certain PIP-directed reactions, the addition of Ag2CO3 and Fe(OAc)2 has been found to be crucial.[2]
Substrate Sterics Bulky substituents on the substrate can influence the approach of the catalyst and alter the regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a this compound (PIP) directing group?

A1: The primary advantage of the PIP amine directing group is its ability to enable the divergent functionalization of unactivated β-methylene C(sp3)−H bonds to form C−O, C−N, C−C, and C−F bonds with palladium catalysts.[2] This is achieved through the formation of a kinetically favored[1][1]-bicyclic palladacycle intermediate, which leads to high β-selectivity.[2]

Q2: How does the gem-dimethyl group on the PIP amine influence the reaction?

A2: The gem-dimethyl group on the PIP amine is crucial for lowering the energy and compressing the bite angle of the key transition state involved in C-H cleavage, thereby facilitating the activation of otherwise unreactive C(sp3)−H bonds.[2]

Q3: What conditions are typically required for the removal of the this compound directing group?

A3: The 2-pyridyl directing group can often be removed under mild conditions. One common strategy involves a "quaternization-hydride reduction" process.[3]

Q4: Can the PIP directing group be used for asymmetric C-H functionalization?

A4: Yes, the combination of the PIP amine directing group with axially chiral ligands, such as non-C2-symmetric chiral phosphoric acids or 3,3′-disubstituted BINOL ligands, has been successfully employed for the asymmetric functionalization of unbiased methylene C(sp3)−H bonds.[2][4]

Experimental Protocols

General Procedure for Pd-Catalyzed β-C(sp3)−H Arylation using a PIP Directing Group

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation: In a glovebox, add the substrate equipped with the PIP directing group (1.0 equiv.), Pd(OAc)₂ (5-10 mol %), and a suitable ligand (e.g., a monoprotected amino acid, 10-20 mol %) to an oven-dried reaction vial.

  • Reagent Addition: Add the aryl iodide (1.2-1.5 equiv.) and the appropriate silver salt oxidant (e.g., Ag₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, 1,2-dichloroethane) via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in PIP-Directed C-H Functionalization start Low or No Yield Observed check_reagents Verify Reagent Purity and Integrity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No optimize_catalyst Optimize Catalyst/Ligand System reagents_ok->optimize_catalyst Yes replace_reagents->check_reagents catalyst_ok Yield Improved? optimize_catalyst->catalyst_ok optimize_solvent Screen Different Solvents catalyst_ok->optimize_solvent No success Successful Reaction catalyst_ok->success Yes solvent_ok Yield Improved? optimize_solvent->solvent_ok optimize_temp Optimize Reaction Temperature solvent_ok->optimize_temp No solvent_ok->success Yes temp_ok Yield Improved? optimize_temp->temp_ok optimize_time Optimize Reaction Time temp_ok->optimize_time No temp_ok->success Yes time_ok Yield Improved? optimize_time->time_ok time_ok->success Yes consult Consult Further Literature/Support time_ok->consult No

Caption: A workflow for troubleshooting low-yield reactions.

Regioselectivity_Factors Factors Influencing Regioselectivity regioselectivity Desired Regioselectivity pip_dg This compound (PIP) Directing Group pip_dg->regioselectivity ligand Ligand (Sterics & Electronics) ligand->regioselectivity oxidant Oxidant oxidant->regioselectivity additives Additives (e.g., Ag salts) additives->regioselectivity substrate Substrate (Steric Hindrance) substrate->regioselectivity

Caption: Key factors that control regioselectivity.

References

Technical Support Center: Stabilizing 2-Isopropylpyridine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 2-isopropylpyridine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, well-ventilated area, away from sources of ignition.[1] It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2][3] The container should be tightly sealed to protect it from moisture and light.

Q2: What are the potential degradation pathways for this compound?

A2: this compound can degrade through several pathways, including:

  • Oxidation: The pyridine ring and the isopropyl group are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, and cleavage of the pyridine ring.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the pyridine ring.

  • Thermal Degradation: Elevated temperatures can lead to the decomposition of this compound.

  • Acid/Base Catalyzed Degradation: Strong acids and bases can promote degradation.[1]

Q3: Are there any known incompatible materials with this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these materials should be avoided to prevent vigorous reactions and degradation.

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound may be indicated by a change in color (e.g., from colorless to yellow or brown), the formation of precipitates, or a change in its characteristic odor. Purity analysis by chromatography is the most reliable way to confirm degradation.

Q5: Can I use stabilizers to extend the shelf-life of this compound?

A5: While specific studies on stabilizers for this compound are limited, radical scavengers like Butylated Hydroxytoluene (BHT) may offer protection against autoxidation.[4][5][6][7][8] The effectiveness of any stabilizer should be validated for your specific application and storage conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Discoloration (Yellowing/Browning) of this compound Oxidation due to exposure to air and/or light.Store under an inert atmosphere (Nitrogen or Argon). Use amber glass bottles or store in the dark. Consider adding a radical scavenger like BHT at a low concentration (e.g., 0.01-0.1%).
Formation of Precipitates Polymerization or formation of insoluble degradation products.Filter the material before use. Confirm the identity of the precipitate if possible. If significant precipitation occurs, the product may be too degraded for use.
Inconsistent Experimental Results Degradation of this compound stock solution.Prepare fresh stock solutions for critical experiments. Store stock solutions at low temperatures (e.g., 2-8 °C) for short-term use and aliquot for long-term storage at -20 °C.
Unexpected Peaks in Chromatographic Analysis Presence of degradation products or impurities from the container.Perform a forced degradation study to identify potential degradation products. Ensure the use of high-quality, inert storage containers.

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a method for assessing the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare four sets of samples of this compound in sealed, inert vials.
  • Set 1 (Control): Store at 2-8 °C in the dark under an inert atmosphere.
  • Set 2 (Thermal Stress): Store at 40 °C in the dark under an inert atmosphere.
  • Set 3 (Photostability): Expose to a controlled light source (e.g., ICH option 2) at ambient temperature.
  • Set 4 (Oxidative Stress): Store at ambient temperature with exposure to air (headspace in the vial).

2. Time Points:

  • Analyze samples at initial (T=0), 1, 3, and 6-month time points.

3. Analytical Method:

  • Use a stability-indicating HPLC or GC method (see Protocol 2) to determine the purity of this compound and quantify any degradation products.

4. Data Analysis:

  • Compare the purity of the stressed samples to the control sample at each time point.
  • Calculate the percentage of degradation.
  • Summarize the data in a table for easy comparison.

Condition Time (Months) Purity (%) Total Impurities (%)
Control (2-8°C, dark, inert)099.50.5
199.40.6
399.30.7
699.20.8
Thermal (40°C, dark, inert)198.51.5
397.03.0
695.14.9
Photostability198.02.0
396.53.5
694.25.8
Oxidative (Air, RT)197.82.2
395.94.1
693.56.5

Note: The data in this table is for illustrative purposes only.

Protocol 2: Purity Analysis of this compound by GC-MS

This protocol provides a general method for the purity analysis of this compound using Gas Chromatography-Mass Spectrometry.

1. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

2. GC-MS Conditions:

  • Injector Temperature: 250 °C
  • Oven Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold at 280 °C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: 40-400 amu.

3. Sample Preparation:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

4. Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS.
  • Identify the this compound peak based on its retention time and mass spectrum.
  • Integrate all peaks in the chromatogram to determine the area percentage of this compound and any impurities.

Visualizations

Storage_Workflow cluster_receiving Receiving and Initial Assessment cluster_storage Long-Term Storage cluster_monitoring Periodic Monitoring Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Purity_Check Initial Purity Check (GC-MS) Inspect->Purity_Check Store Store in Cool, Dark, Well-Ventilated Area Purity_Check->Store Inert Blanket with Inert Gas (N2 or Ar) Store->Inert Seal Tightly Seal Container Inert->Seal Monitor Periodic Purity Analysis (e.g., every 6 months) Seal->Monitor Visual_Inspect Visual Inspection for Discoloration/Precipitate Monitor->Visual_Inspect

Caption: Recommended workflow for receiving, storing, and monitoring this compound.

Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV Light) cluster_thermal Thermal Degradation (Heat) IPP This compound N_Oxide N-Oxide Formation IPP->N_Oxide O2 Hydroxylation Ring/Side-Chain Hydroxylation IPP->Hydroxylation O2 Photo_Products Various Photoproducts IPP->Photo_Products Thermal_Products Decomposition Products IPP->Thermal_Products Δ Ring_Cleavage Pyridine Ring Cleavage Hydroxylation->Ring_Cleavage

Caption: Potential degradation pathways for this compound.

Troubleshooting_Logic action Action: - Store under inert gas - Protect from light - Consider stabilizer (e.g., BHT) - Prepare fresh solutions start Degradation Suspected? color_change Discoloration? start->color_change Yes precipitate Precipitate? start->precipitate No color_change->action Yes precipitate->action Yes inconsistent_results Inconsistent Results? precipitate->inconsistent_results No purity_analysis Perform Purity Analysis (GC/MS or HPLC) inconsistent_results->purity_analysis Yes purity_analysis->action Impurity > Threshold

Caption: A logical flow for troubleshooting suspected degradation of this compound.

References

Technical Support Center: Synthesis of 2-Isopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the common side reactions encountered during the synthesis of 2-isopropylpyridine. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound and Formation of a White Precipitate

  • Symptom: The reaction mixture shows a lower than expected yield of the desired product, accompanied by the formation of a significant amount of a white solid.

  • Probable Cause: This is often due to the presence of moisture or atmospheric oxygen in the reaction setup. Grignard reagents, such as isopropylmagnesium bromide, are highly reactive with water and oxygen.[1][2] The reaction with water will quench the Grignard reagent, forming isopropane and magnesium salts, while the reaction with oxygen can lead to the formation of alkoxides.[1]

  • Solution:

    • Ensure all glassware is thoroughly dried in an oven before use.

    • Use anhydrous solvents.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Ensure the starting materials, particularly the 2-halopyridine, are free of moisture.

Issue 2: Presence of a High-Boiling Point Impurity

  • Symptom: Purification of the crude product reveals a significant fraction of a high-boiling point byproduct, which can be difficult to separate from the desired this compound.

  • Probable Cause: A common side reaction is the Wurtz-type coupling of the Grignard reagent with the starting 2-halopyridine, leading to the formation of 2,2'-bipyridine.[1] This dimerization can be more prevalent at higher temperatures.

  • Solution:

    • Maintain a low reaction temperature during the addition of the Grignard reagent.

    • Add the Grignard reagent slowly to the solution of 2-halopyridine to keep its concentration low.

    • Consider the use of a catalyst that can promote the desired cross-coupling over the homocoupling reaction.

Issue 3: Formation of Di-isopropylpyridine Isomers

  • Symptom: Mass spectrometry or NMR analysis of the product mixture indicates the presence of di-isopropylpyridine.

  • Probable Cause: Over-alkylation of the pyridine ring can occur, especially if an excess of the Grignard reagent is used or if the reaction temperature is too high. This leads to the addition of a second isopropyl group to the pyridine ring.

  • Solution:

    • Use a stoichiometric amount or a slight excess of the 2-halopyridine relative to the Grignard reagent.

    • Maintain a low reaction temperature throughout the addition and reaction time.

    • Monitor the reaction progress carefully using techniques like TLC or GC to avoid prolonged reaction times after the starting material has been consumed.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for the synthesis of this compound include:

  • The reaction of a 2-halopyridine (commonly 2-chloropyridine or 2-bromopyridine) with an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide).[3][4]

  • The reaction of pyridine with 2-bromopropane.[4]

  • Radical alkylation of pyridine using a source of isopropyl radicals.

Q2: Besides the side reactions mentioned in the troubleshooting guide, are there any other significant byproducts I should be aware of?

A2: Yes, depending on the specific reaction conditions and starting materials, other side products can form. For instance, if you are preparing your 2-chloropyridine starting material by direct chlorination of pyridine, you may have 2,6-dichloropyridine as a contaminant.[5][6] This can then react with the Grignard reagent to form 2,6-di-isopropylpyridine.

Q3: How can I effectively purify this compound from the common side products?

A3: Purification is typically achieved through fractional distillation under reduced pressure. This compound has a boiling point of approximately 160-162 °C at atmospheric pressure. High-boiling point impurities like 2,2'-bipyridine can be separated through careful distillation. Column chromatography on silica gel can also be an effective method for removing both polar and non-polar impurities.

Quantitative Data on Side Product Formation

The following table summarizes the potential impact of reaction conditions on the formation of common side products.

ParameterConditionDesired Product (this compound) YieldCommon Side Product(s)Effect on Side Product Formation
Temperature Low (-20 to 0 °C)Generally Higher2,2'-Bipyridine, Di-isopropylpyridineMinimized
High (> 25 °C)Can be Lower2,2'-Bipyridine, Di-isopropylpyridineIncreased formation
Reagent Ratio 1:1 (Grignard:Halopyridine)OptimalDi-isopropylpyridineMinimized
>1:1 (Grignard:Halopyridine)May DecreaseDi-isopropylpyridineIncreased formation
Moisture AnhydrousHighIsopropane, Mg SaltsNegligible
PresentLow to NoneIsopropane, Mg SaltsSignificant quenching of Grignard reagent

Detailed Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol describes a general procedure for the synthesis of this compound from 2-chloropyridine and isopropylmagnesium bromide.

Materials:

  • 2-Chloropyridine

  • Magnesium turnings

  • Isopropyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-neck flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a small amount of a solution of isopropyl bromide in anhydrous diethyl ether from the dropping funnel to the magnesium turnings.

    • The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Slowly add the remaining isopropyl bromide solution to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Chloropyridine:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of 2-chloropyridine in anhydrous diethyl ether from the dropping funnel.

    • Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or GC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Main_Reaction_Pathway Isopropylmagnesium_bromide Isopropylmagnesium bromide Reaction Isopropylmagnesium_bromide->Reaction This compound This compound Reaction->this compound Anhydrous Ether/THF

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_wurtz Wurtz-type Coupling cluster_overalkylation Over-alkylation 2-Chloropyridine_Wurtz 2-Chloropyridine Bipyridine 2,2'-Bipyridine 2-Chloropyridine_Wurtz->Bipyridine Self-coupling Grignard_Wurtz Isopropylmagnesium bromide 2-Isopropylpyridine_Over This compound Diisopropylpyridine Di-isopropylpyridine 2-Isopropylpyridine_Over->Diisopropylpyridine Grignard_Over Excess Isopropylmagnesium bromide

Caption: Common side reaction pathways.

Troubleshooting_Workflow start Low Yield of This compound? check_precipitate Significant white precipitate observed? start->check_precipitate check_high_boiler High-boiling point impurity? check_precipitate->check_high_boiler No solution_moisture Cause: Moisture/Oxygen Solution: Ensure anhydrous conditions, inert atmosphere. check_precipitate->solution_moisture Yes check_overalkylation Di-isopropylpyridine detected? check_high_boiler->check_overalkylation No solution_wurtz Cause: Wurtz Coupling Solution: Lower temperature, slow addition. check_high_boiler->solution_wurtz Yes solution_overalkylation Cause: Over-alkylation Solution: Adjust stoichiometry, lower temperature. check_overalkylation->solution_overalkylation Yes end Proceed with Purification check_overalkylation->end No solution_moisture->end solution_wurtz->end solution_overalkylation->end

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Isopropylpyridine Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions when using 2-isopropylpyridine as a catalyst or ligand.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound catalysis, offering potential causes and recommended solutions in a clear question-and-answer format.

Issue 1: Low or No Reaction Conversion

  • Question: My reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?

  • Answer: Low conversion in reactions catalyzed by this compound can stem from several factors related to catalyst activity, reaction conditions, and substrate reactivity.

    • Potential Cause 1: Catalyst Inactivity or Poisoning. The nitrogen lone pair in this compound can sometimes coordinate too strongly with the active metal center, leading to catalyst inhibition.[1] Impurities in the starting materials or solvent can also poison the catalyst.[2]

      • Solution:

        • Ensure high purity of reagents and solvents. Use of anhydrous solvents is recommended as water can deactivate certain catalysts.[2]

        • Consider using a pre-catalyst to ensure the efficient generation of the active catalytic species.[1]

        • In cases of suspected product inhibition, it may be beneficial to perform the reaction at a lower substrate concentration.

    • Potential Cause 2: Suboptimal Reaction Temperature. The reaction temperature may be too low to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to catalyst decomposition or the formation of side products.[3][4]

      • Solution:

        • Systematically screen a range of temperatures (e.g., in 10-20°C increments) to find the optimal condition.[1]

        • Monitor the reaction progress at different temperatures to identify the point at which degradation or side product formation becomes significant.

    • Potential Cause 3: Inappropriate Solvent Choice. The polarity and coordinating ability of the solvent can significantly impact the stability of intermediates and the overall reaction rate.[5][6][7][8]

      • Solution:

        • Screen a variety of solvents with different polarities (e.g., toluene, THF, acetonitrile, water).[7][9] The choice of solvent can influence reaction kinetics without necessarily affecting product selectivity.[7]

Issue 2: Formation of Undesired Side Products

  • Question: My reaction is producing significant amounts of side products. How can I improve the selectivity?

  • Answer: The formation of side products is often a result of reaction conditions that are too harsh or not selective enough for the desired transformation.

    • Potential Cause 1: High Reaction Temperature. Elevated temperatures can promote side reactions such as polymerization, decomposition, or over-cracking of the starting material or product.[3][10]

      • Solution:

        • Lower the reaction temperature to favor the desired reaction pathway.[10]

        • If a higher temperature is necessary for conversion, consider shortening the reaction time.

    • Potential Cause 2: Incorrect Catalyst Loading. While a sufficient amount of catalyst is necessary, an excess can sometimes lead to undesired side reactions.[2][9]

      • Solution:

        • Optimize the catalyst loading by systematically varying the amount to find the ideal balance between reaction rate and selectivity.[2][9]

    • Potential Cause 3: Inappropriate Oxidant or Other Reagents. In reactions requiring an oxidant or other additives, the choice of these reagents can influence the product distribution.

      • Solution:

        • Consider screening alternative oxidants or additives that may be milder or more selective. For instance, in amidation reactions, inexpensive molecular iodine has been used as an effective oxidant.[11]

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for this compound?

A1: The optimal catalyst loading can vary significantly depending on the specific reaction. A common starting point for optimization is around 10 mol%.[9] It is crucial to screen different loadings to find the most efficient concentration for your specific transformation, as too little can result in low yields, while too much may not provide any additional benefit or could lead to side reactions.[2][9]

Q2: How does the choice of solvent affect reactions catalyzed by this compound?

A2: Solvents play a critical role by influencing the stability of reactants, intermediates, and transition states.[5][8] The polarity of the solvent is a key factor. Polar aprotic solvents like acetonitrile and DMSO can have different effects on reaction rates compared to nonpolar solvents like toluene or protic solvents like water.[5][7] For example, in some olefin oxidation reactions, acetonitrile was found to hinder the reaction rate compared to toluene.[7] It is highly recommended to perform a solvent screen to identify the optimal medium for your specific reaction.[9]

Q3: What is the optimal temperature range for catalysis with this compound?

A3: There is no single optimal temperature, as it is highly dependent on the reaction being catalyzed. Some reactions may proceed efficiently at room temperature, while others may require elevated temperatures.[9] It is important to note that higher temperatures can sometimes lead to catalyst deactivation or reduced molecular weight in polymerization reactions.[3] A systematic temperature screening is the best approach to determine the ideal conditions for your experiment.

Q4: My this compound-based catalyst appears to be deactivating over time. What can I do?

A4: Catalyst deactivation can be caused by several factors, including poisoning by impurities, thermal degradation, or fouling of the active sites.[1][2] To address this, ensure that all your reagents and solvents are of high purity and are anhydrous if the reaction is moisture-sensitive.[2] If you are reusing a heterogeneous catalyst, ensure it is thoroughly washed and dried between runs. If deactivation persists, a regeneration protocol for the catalyst may be necessary if one is available.[2]

Data Presentation

Table 1: Effect of Solvent on Reaction Yield

SolventDielectric Constant (approx.)Typical Reaction Yield (%)Reaction Time (min)
Water788560
Acetonitrile37VariesVaries
Toluene2.4VariesVaries
THF7.6VariesVaries

Note: The yields and reaction times are illustrative and based on general findings.[9] Actual results will vary depending on the specific reaction.

Table 2: Influence of Catalyst Loading on Reaction Completion

Catalyst Loading (mol%)Reaction Completion
< 10Inefficient
10Efficient
> 10No significant improvement

Note: This data is based on a specific study and serves as a general guideline for optimization.[9]

Experimental Protocols

Protocol 1: General Procedure for a Trial Reaction

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are air- or moisture-sensitive.

  • Reagent Addition: To a reaction flask, add the substrate (1.0 mmol), the coupling partner (1.2 mmol, if applicable), and the solvent (5 mL).

  • Catalyst Addition: Add this compound (0.1 mmol, 10 mol%) and the metal precursor (if applicable).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature or 60 °C) and monitor the progress by a suitable analytical technique such as TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary and extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification prep1 Dry Glassware prep2 Inert Atmosphere add_reagents Add Substrate & Solvent prep2->add_reagents add_catalyst Add this compound & Metal Precursor add_reagents->add_catalyst run_reaction Stir at Desired Temperature add_catalyst->run_reaction monitor Monitor Progress (TLC, GC-MS) run_reaction->monitor workup Quench & Extract monitor->workup purify Column Chromatography workup->purify troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conversion? cause1 Catalyst Inactivity start->cause1 Yes cause2 Suboptimal Temperature start->cause2 Yes cause3 Wrong Solvent start->cause3 Yes sol1 Check Reagent Purity cause1->sol1 sol2 Screen Temperatures cause2->sol2 sol3 Screen Solvents cause3->sol3 end Improved Conversion sol1->end Re-run sol2->end Re-run sol3->end Re-run

References

Technical Support Center: Purification of 2-Isopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2-Isopropylpyridine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The impurities present in a this compound reaction mixture are highly dependent on the synthetic route employed. Common methods include the reaction of pyridine N-oxide with an isopropyl Grignard reagent or the alkylation of pyridine.[1] Potential impurities include:

  • Unreacted Starting Materials: Pyridine, pyridine N-oxide, and isopropylating agents (e.g., 2-bromopropane).

  • Regioisomers: 4-Isopropylpyridine and 3-isopropylpyridine are common isomers that can be formed, especially in radical reactions.[2]

  • Over-alkylation Products: Di-isopropylpyridines can form as byproducts.

  • Solvents: Residual solvents from the reaction and workup (e.g., THF, diethyl ether, toluene).

  • Water: Pyridine is hygroscopic and readily absorbs moisture from the air.[3]

Q2: My purified this compound is a yellow or brown liquid, but it should be colorless. What is the cause?

A2: Discoloration in pyridine derivatives often indicates the presence of degradation products or high-molecular-weight byproducts formed during the reaction.[3] Prolonged exposure to air and light can also lead to the formation of colored impurities. It is recommended to analyze the sample by GC-MS or NMR to identify the contaminants.

Q3: Which purification technique is most suitable for this compound?

A3: The optimal purification method depends on the scale of the reaction and the nature of the impurities.

  • Fractional Distillation: This is the most common and effective method for purifying liquid this compound, especially for removing isomers with different boiling points and non-volatile impurities.

  • Acid-Base Extraction: This is a highly effective preliminary purification step to separate the basic this compound from any neutral or acidic impurities.[4]

  • Column Chromatography: This technique is useful for separating compounds with different polarities, particularly for removing isomeric impurities that are difficult to separate by distillation.

Q4: How should I store purified, anhydrous this compound?

A4: Anhydrous this compound should be stored in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and light, which can cause degradation over time.[3]

Troubleshooting Guides

Fractional Distillation Issues
ProblemPossible CauseSolution
Poor Separation of Isomers Boiling points of 2- and 4-isopropylpyridine are very close, making separation difficult.Use a longer fractionating column with a higher number of theoretical plates. Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases.[5]
Bumping or Uneven Boiling The liquid is becoming superheated before boiling.Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Temperature Fluctuations at the Thermometer The distillation rate is too fast, or the column is not properly insulated.Reduce the heating rate to ensure a steady distillation. Insulate the fractionating column with glass wool or aluminum foil to maintain a consistent temperature gradient.
Column Flooding The rate of vaporization is too high, causing liquid to be carried up the column instead of condensing and returning to the flask.Reduce the heating rate immediately and allow the liquid to drain back into the distillation flask. Resume heating at a lower temperature.
Column Chromatography Issues
ProblemPossible CauseSolution
Poor Separation of Product and Impurities The polarity of the mobile phase is not optimal.Systematically vary the solvent ratio (e.g., hexane/ethyl acetate) and monitor the separation using Thin Layer Chromatography (TLC) to identify the best eluent system.
Product is Tailing on the Column The pyridine nitrogen is interacting with acidic silanol groups on the silica gel.Add a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase to deactivate the acidic sites on the silica gel.[5]
Cracked or Channeled Column Bed The column was not packed properly.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. A cracked column will lead to poor separation; the column should be repacked.
Low Recovery of Product The product is strongly adsorbed to the stationary phase.If the product is not eluting even with a highly polar solvent, consider using a different stationary phase, such as alumina, or switch to a different purification technique.
Acid-Base Extraction Issues
ProblemPossible CauseSolution
Low Recovery of this compound Incomplete protonation during the acidic wash or incomplete deprotonation during basification.Ensure the aqueous acidic solution (e.g., 1 M HCl) is of sufficient volume to fully protonate the pyridine. Check the pH to confirm it is acidic. When regenerating the free base with a strong base (e.g., NaOH), ensure the aqueous layer is strongly basic (pH > 10).[4]
Emulsion Formation at the Interface Vigorous shaking of the separatory funnel.Gently swirl or invert the separatory funnel instead of shaking vigorously. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.
Product Remains in the Aqueous Layer If this compound has polar functional groups, it may have some solubility in the aqueous layer.Perform multiple extractions (at least 3) with the organic solvent to maximize the recovery of the product from the aqueous layer.

Quantitative Data Summary

The following table provides expected purity levels and yields for common purification techniques based on data from analogous substituted pyridines. Actual results may vary depending on the specific reaction conditions and impurity profile.

Purification MethodTypical Purity AchievedTypical YieldKey Impurities Removed
Fractional Distillation >99%60-80%Non-volatile impurities, solvents, some isomers
Flash Column Chromatography >98%70-90%Starting materials, byproducts, isomers
Acid-Base Extraction (as a preliminary step) >95%85-95%Acidic and neutral impurities

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed for the purification of this compound from impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a thermometer, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the distillation flask, filling it to no more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently with a heating mantle.

    • Observe the vapor rising slowly up the fractionating column. For optimal separation, the temperature gradient should be established gradually.

    • Collect any low-boiling fractions (e.g., residual solvents) in a separate receiving flask.

    • The temperature should stabilize at the boiling point of this compound (~183-185 °C). Collect the fraction that distills at a constant temperature. This is your purified product.

    • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the flask. Never distill to dryness.

  • Analysis: Analyze the purified fraction by GC-MS or NMR to confirm its purity.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for removing neutral and acidic impurities from the basic this compound.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.

  • Acidic Wash:

    • Add an equal volume of 1 M aqueous HCl to the separatory funnel.

    • Stopper the funnel and shake gently, periodically venting to release pressure.

    • Allow the layers to separate. The protonated 2-isopropylpyridinium salt will be in the lower aqueous layer.

    • Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure all the product has been transferred to the aqueous phase.

  • Basification and Re-extraction:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a concentrated aqueous solution of NaOH or KOH with stirring until the solution is strongly basic (pH > 10).

    • Transfer the basic aqueous solution back to a separatory funnel and extract it three times with fresh organic solvent (e.g., diethyl ether).

  • Drying and Solvent Removal:

    • Combine the organic extracts and wash them once with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow General Purification Workflow for this compound crude Crude this compound (Contains starting materials, isomers, etc.) acid_base Acid-Base Extraction crude->acid_base Removes acidic/neutral impurities distillation Fractional Distillation acid_base->distillation Separates by boiling point chromatography Column Chromatography acid_base->chromatography For difficult isomer separation analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product Purity > 99%

Caption: General purification workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Poor Purity start Impure Product after Initial Purification check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities isomers Are isomers the main impurity? check_impurities->isomers starting_materials Are starting materials present? check_impurities->starting_materials other Other impurities check_impurities->other isomers->starting_materials No optimize_distillation Optimize Fractional Distillation (longer column, slower rate) isomers->optimize_distillation Yes starting_materials->other No acid_base Repeat Acid-Base Extraction starting_materials->acid_base Yes re_purify Re-run chosen purification method other->re_purify column_chrom Perform Column Chromatography optimize_distillation->column_chrom If still impure

Caption: Troubleshooting logic for poor purity results.

References

Technical Support Center: Catalyst Deactivation in 2-Isopropylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during reactions involving 2-Isopropylpyridine, such as its synthesis via pyridine alkylation with propylene or isopropanol.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable troubleshooting steps.

Issue Potential Cause Troubleshooting Steps
1. Rapid Loss of Catalyst Activity (within hours) A. Catalyst Poisoning by Pyridine Nitrogen: The Lewis basic nitrogen atom in the pyridine ring can strongly adsorb to the catalyst's active sites, blocking them.[1][2]1. Optimize Temperature: Increase the reaction temperature to promote desorption of the pyridine molecule from the catalyst's active sites. 2. Modify Catalyst: For zeolite catalysts, consider ion-exchange with metals (e.g., Zn, Pb) to tune surface acidity and mitigate strong pyridine adsorption.[3] 3. Competitive Adsorption: Introduce a less basic, non-reactive molecule into the feed that can compete for active sites without inhibiting the reaction.
B. Feedstock Impurities: Sulfur or other compounds in the pyridine or propylene/isopropanol feed can act as potent poisons.[2][4]1. Feed Purification: Ensure high-purity reactants by passing them through appropriate purification columns before they enter the reactor. 2. Guard Bed: Install a guard bed of a suitable adsorbent upstream of the main catalyst bed to capture poisons.
2. Gradual Decline in Catalyst Activity and Yield A. Coking/Fouling: Carbonaceous deposits (coke) are forming on the catalyst surface and within its pores from the polymerization of propylene or other hydrocarbon intermediates.[5][6][7]1. Adjust Reaction Conditions: Lower the reaction temperature or increase the hydrogen partial pressure (if applicable) to suppress coke-forming side reactions. 2. Modify Feed Composition: Increase the molar ratio of pyridine to propylene to reduce the concentration of the primary coke precursor. 3. Catalyst Regeneration: Implement a regeneration cycle to burn off the coke deposits (see Experimental Protocol 2).
B. Product Inhibition: The this compound product itself can adsorb onto the active sites, competing with the reactants and slowing the reaction rate.1. Optimize Space Velocity: Increase the weight hourly space velocity (WHSV) to reduce the residence time of the product in the reactor. 2. Reactor Design: Consider using a reactor design that allows for continuous product removal, such as a fluidized bed reactor.[8]
3. Decreased Selectivity to this compound A. Formation of Isomers (e.g., 4-Isopropylpyridine): Changes in the catalyst's active sites due to partial coking or poisoning can alter the reaction pathway.[9]1. Controlled Regeneration: Perform a carefully controlled regeneration to restore the original active site structure. 2. Catalyst Characterization: Analyze the deactivated catalyst using techniques like Temperature Programmed Desorption (TPD) of ammonia to assess changes in acidity.
B. Formation of Byproducts (e.g., di-alkylated pyridines, oligomers): The catalyst's pore structure may be blocked by coke, favoring reactions on the external surface which have different selectivity.[6]1. Zeolite Modification: Use a zeolite with a larger pore structure (e.g., Zeolite Beta) or create mesoporosity in the existing zeolite (e.g., ZSM-5) to improve diffusion and reduce external surface reactions.[7] 2. Regenerate Catalyst: A full regeneration cycle should clear blocked pores and restore selectivity.
4. Catalyst Activity Not Restored After Regeneration A. Thermal Degradation (Sintering): The regeneration temperature was too high, causing irreversible damage to the catalyst's crystalline structure or agglomeration of active metal particles.[10]1. Optimize Regeneration Temperature: Lower the regeneration temperature. For coke removal from zeolites, a controlled, multi-stage oxidation at temperatures below 600°C is often recommended.[11] 2. Alternative Regeneration: Consider lower-temperature regeneration methods like ozonation or non-thermal plasma.[5][11][12] 3. Catalyst Replacement: If sintering is severe, the catalyst may need to be replaced.
B. Incomplete Coke Removal: The regeneration process was not sufficient to remove all carbonaceous deposits, especially "hard coke" located within micropores.[6]1. Extend Regeneration Time: Increase the duration of the oxidative regeneration step. 2. Increase Oxygen Concentration: Gradually increase the oxygen concentration in the regeneration gas to facilitate the combustion of more refractory coke. 3. Characterize Post-Regeneration: Use Thermogravimetric Analysis (TGA) on the regenerated catalyst to confirm complete coke removal.

Data Presentation

The following tables provide representative data for pyridine alkylation reactions over zeolite catalysts. Actual performance will vary based on specific catalyst formulations and experimental conditions.

Table 1: Typical Reaction Conditions for Pyridine Alkylation with Propylene

ParameterValue RangeCatalyst ExampleReference
Temperature350 - 500 °CH-ZSM-5[13]
Pressure1 - 20 atmZeolite Beta[8]
Molar Ratio (Pyridine:Propylene)1:1 to 5:1H-ZSM-5[3]
WHSV (Weight Hourly Space Velocity)0.5 - 5 h⁻¹Modified ZSM-5[3]

Table 2: Representative Catalyst Performance and Deactivation Data

Time on Stream (hours)Pyridine Conversion (%)This compound Selectivity (%)Notes
104585Initial activity
503882Gradual deactivation due to coking
1002575Significant pore blockage affecting selectivity
110 (Post-Regeneration)4484Activity nearly fully restored after oxidative regeneration

Note: This data is illustrative for a typical zeolite catalyst and is intended for comparison purposes.

Mandatory Visualization

G Troubleshooting Flowchart for Catalyst Deactivation Start Low Yield or Conversion Observed Check_Activity Sudden or Gradual Decline in Activity? Start->Check_Activity Sudden Sudden Decline Check_Activity->Sudden Sudden Gradual Gradual Decline Check_Activity->Gradual Gradual Poisoning Suspect Poisoning: - Check Feed Purity - Optimize Temperature - Install Guard Bed Sudden->Poisoning Coking Suspect Coking: - Adjust T & P - Modify Feed Ratio - Initiate Regeneration Gradual->Coking Regenerate Perform Catalyst Regeneration (See Protocol 2) Poisoning->Regenerate Check_Selectivity Is Selectivity to This compound Affected? Coking->Check_Selectivity Selectivity_OK No Check_Selectivity->Selectivity_OK No Selectivity_Bad Yes Check_Selectivity->Selectivity_Bad Yes Selectivity_OK->Regenerate Isomerization Suspect Active Site Alteration: - Characterize Spent Catalyst - Perform Controlled Regeneration Selectivity_Bad->Isomerization Isomerization->Regenerate Check_Regen Is Activity Restored After Regeneration? Regenerate->Check_Regen Regen_OK Yes, Return to Operation Check_Regen->Regen_OK Yes Regen_Fail No Check_Regen->Regen_Fail No Sintering Suspect Irreversible Deactivation: - Analyze for Sintering (XRD, TEM) - Optimize Regeneration Conditions - Replace Catalyst Regen_Fail->Sintering G Catalyst Deactivation Pathways cluster_coking Coking/Fouling cluster_poisoning Poisoning Propylene Propylene (Reactant) Oligomers Oligomerization & Polymerization Propylene->Oligomers Coke Coke Precursors (Heavy Aromatics) Oligomers->Coke Pore_Blockage Pore Blockage & Active Site Coverage Coke->Pore_Blockage Deactivated_Catalyst Deactivated Catalyst Pore_Blockage->Deactivated_Catalyst Pyridine Pyridine/Product (Nitrogen Atom) Adsorption Strong Adsorption on Acid Sites Pyridine->Adsorption Site_Blocking Active Site Blocking Adsorption->Site_Blocking Site_Blocking->Deactivated_Catalyst Active_Catalyst Active Zeolite Catalyst Active_Catalyst->Pore_Blockage Gradual Active_Catalyst->Site_Blocking Rapid G Experimental Workflow: Activity & Regeneration Start Fresh Catalyst Activity_Test 1. Catalyst Activity Test (See Protocol 1) Start->Activity_Test Monitor 2. Monitor Conversion & Selectivity vs. Time Activity_Test->Monitor Deactivation_Check Deactivation Observed? Monitor->Deactivation_Check End_Run Continue Run / End Experiment Deactivation_Check->End_Run No Spent_Catalyst Spent Catalyst (Deactivated) Deactivation_Check->Spent_Catalyst Yes Regeneration 3. Catalyst Regeneration (See Protocol 2) Spent_Catalyst->Regeneration Regen_Catalyst Regenerated Catalyst Regeneration->Regen_Catalyst Characterize 4. Characterize Catalyst (BET, TPD, TGA) Regen_Catalyst->Characterize Re_Test 5. Re-test Activity Characterize->Re_Test

References

Technical Support Center: Enhancing the Efficiency of 2-Isopropylpyridine as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and enhance the efficiency of 2-isopropylpyridine in catalytic reactions. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted advice and detailed protocols to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications as a ligand?

This compound is an organic compound featuring a pyridine ring substituted at the 2-position with an isopropyl group.[1] As a ligand in coordination chemistry and catalysis, it is valued for the specific steric and electronic properties it imparts to a metal center. The nitrogen atom of the pyridine ring serves as the coordination site. Its applications are found in various transition-metal-catalyzed reactions, including cross-coupling reactions (e.g., Suzuki-Miyaura), C-H activation, and polymerization.[2][3][4] The bulky isopropyl group can influence the coordination geometry, reactivity, and selectivity of the catalyst.[5][6]

Q2: What are the main challenges associated with using 2-substituted pyridine ligands?

2-substituted pyridines are known to present challenges in cross-coupling reactions, a phenomenon often referred to as the "2-pyridyl problem".[7][8] These challenges include:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center (e.g., palladium), potentially leading to the formation of stable, inactive catalyst species that hinder the catalytic cycle.[9]

  • Instability of Organometallic Reagents: In reactions like the Suzuki-Miyaura coupling, 2-pyridylboron reagents are known for their instability and propensity to undergo protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[9][10]

  • Poor Reactivity: The combination of steric hindrance from the substituent at the 2-position and the electronic nature of the pyridine ring can slow down key steps in the catalytic cycle, such as oxidative addition or transmetalation.[10][11]

Q3: How do the steric and electronic properties of the isopropyl group affect the ligand's performance?

The isopropyl group is crucial to the ligand's function and presents a dual nature:

  • Steric Hindrance: The bulky isopropyl group creates significant steric congestion around the metal center. This can be advantageous for promoting reductive elimination, the final step in many cross-coupling cycles that forms the desired C-C bond. However, it can also impede the initial oxidative addition step by blocking the approach of the substrate to the metal center.[6][12][13] This steric bulk is also instrumental in directing selectivity in certain reactions.[2]

  • Electronic Effects: As an alkyl group, the isopropyl substituent is a weak electron-donating group. This increases the electron density on the pyridine nitrogen, strengthening the metal-ligand bond. While a stable bond is necessary, an overly strong bond can lead to catalyst deactivation.[14][15][16] The electronic properties can influence the rates of various steps in the catalytic cycle.[17][18]

Troubleshooting Guide

Q4: My reaction yield is consistently low or zero. What are the potential causes and solutions?

Low or no yield is a common problem when using sterically hindered pyridine ligands. The issue often traces back to catalyst deactivation or suboptimal reaction conditions.

  • Cause 1: Catalyst Deactivation: The pyridine nitrogen may be inhibiting the palladium catalyst.

    • Solution: Employ bulky, electron-rich phosphine co-ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr). These co-ligands can sometimes stabilize the active catalytic species and prevent the formation of inactive palladium-pyridine complexes.[9][19] Using a higher catalyst loading may also be necessary, though this is a less ideal solution.

  • Cause 2: Inefficient Oxidative Addition: The C-X bond (especially C-Cl) of your substrate may be too strong, and the steric bulk of the this compound ligand may be hindering the oxidative addition step.

    • Solution: Switch to a more reactive substrate if possible (Iodide > Bromide > Chloride). Alternatively, increase the reaction temperature to provide the necessary activation energy. Using a more active palladium precatalyst system can also be highly effective.[9][19]

  • Cause 3: Suboptimal Base or Solvent: The choice of base and solvent is critical, particularly in Suzuki-Miyaura reactions.

    • Solution: Screen a variety of bases. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[9] The solvent should fully dissolve the reactants; common choices include dioxane, THF, or toluene, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.[20]

Q5: I am observing significant side products, such as homocoupling of my boronic acid. How can I prevent this?

The formation of homocoupling byproducts (Ar-Ar from Ar-B(OH)₂) is typically a sign of boronic acid decomposition or the presence of oxygen.

  • Cause 1: Protodeboronation: As mentioned, pyridylboronic acids can be unstable.

    • Solution: Instead of a boronic acid, use a more stable derivative like a pinacol boronate ester (Bpin) or a trifluoroborate salt (BF₃K). These are generally more resistant to premature decomposition.[9][19]

  • Cause 2: Oxygen in the Reaction Mixture: The presence of oxygen can lead to oxidative degradation of the catalyst and promote homocoupling.[20]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon). All solvents and reagents should be thoroughly degassed before use by sparging with an inert gas or using freeze-pump-thaw cycles.

Q6: My reaction is proceeding very slowly. How can I increase the rate?

Slow reaction rates are common with sterically hindered ligands.[13]

  • Solution 1: Increase Temperature: Carefully increase the reaction temperature in increments. Monitor for any signs of product or catalyst degradation.

  • Solution 2: Change Solvent: A switch to a higher-boiling point solvent (e.g., from THF to toluene or xylene) can allow for higher reaction temperatures.

  • Solution 3: Use a More Active Catalyst System: Modern palladium precatalysts, often paired with specialized phosphine ligands, are designed to overcome high activation barriers and can significantly accelerate slow reactions.[19]

Data Presentation & Experimental Protocols

Table 1: Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling

This table summarizes the effect of varying key parameters on the yield of a hypothetical cross-coupling between 4-bromotoluene and a 2-pyridylboronic acid, using a Pd catalyst with this compound as a potential ligand.

EntryCatalyst (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (2%)Na₂CO₃ (2.0)Toluene/H₂O902415
2Pd(OAc)₂/SPhos (2%)K₃PO₄ (3.0)Dioxane/H₂O1001285
3Pd₂(dba)₃/XPhos (2%)Cs₂CO₃ (2.5)Toluene1101292
4Pd(OAc)₂/SPhos (2%)K₂CO₃ (3.0)Dioxane/H₂O1001265
5Pd(OAc)₂/SPhos (2%)K₃PO₄ (3.0)THF/H₂O652440

Data is illustrative and intended to show optimization trends.

Protocol 1: General Procedure for Optimizing a Suzuki-Miyaura Reaction

This protocol provides a starting point for coupling an aryl halide with a boronic acid derivative using a palladium catalyst where this compound could be screened as a ligand or additive.

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (2.0-3.0 mmol). The flask is sealed with a septum.

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.[9]

  • Solvent and Ligand Addition: Add the degassed solvent (e.g., dioxane, 3-5 mL) via syringe. If using a solid catalyst/ligand system, they should be added in step 1. Add this compound (if used as an additive, typically 2-4 equivalents relative to palladium) via syringe.

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) or a precatalyst. The solution may change color.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously for the specified time (e.g., 4-24 hours).[9]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[9]

Visualizations

Diagram 1: Troubleshooting Workflow for Low-Yield Reactions

TroubleshootingWorkflow start Low or No Yield Observed check_sm Starting Materials (SM) Still Present? start->check_sm check_side_products Side Products Observed? start->check_side_products sm_yes Yes check_sm->sm_yes Yes sm_no No (Complex Mixture) check_sm->sm_no No side_products_yes Yes check_side_products->side_products_yes Yes sol_temp Increase Temperature Increase Reaction Time sm_yes->sol_temp Slow Reaction sol_catalyst Use More Active Catalyst (e.g., Buchwald Precatalyst) Increase Catalyst Loading sm_yes->sol_catalyst Inactive Catalyst sol_reagents Screen Different Bases (K₃PO₄, Cs₂CO₃) Switch to More Reactive Substrate (Ar-I > Ar-Br > Ar-Cl) sm_yes->sol_reagents Reactivity Issue sm_no->side_products_yes sol_deboronation Ensure Rigorous Degassing Use Pinacol Ester or Trifluoroborate Salt side_products_yes->sol_deboronation Homocoupling? sol_degradation Lower Reaction Temperature Check Ligand/Substrate Stability side_products_yes->sol_degradation Degradation?

Caption: A workflow diagram for troubleshooting low-yield cross-coupling reactions.

Diagram 2: Key Influences of this compound in the Suzuki-Miyaura Catalytic Cycle

CatalyticCycle pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition pd0->oa + R-X pd2_complex R-Pd(II)(L)-X oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal + R'-B(OR)₂ pd2_diaryl R-Pd(II)(L)-R' transmetal->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 product R-R' (Product) re->product note_oa Hindered by isopropyl group. Can be slow, especially for Ar-Cl. note_oa->oa note_re Promoted by isopropyl steric bulk. note_re->re note_deactivation Catalyst Deactivation (Pd(0)L₂ + Pyridine -> Inactive) note_deactivation->pd0

Caption: The Suzuki-Miyaura cycle showing where this compound exerts its main influence.

Diagram 3: Logic Diagram of Steric and Electronic Effects

EffectsDiagram ligand This compound Ligand steric Steric Hindrance (Bulky Isopropyl Group) ligand->steric electronic Electronic Effect (Weakly Electron-Donating) ligand->electronic steric_pos Positive Effect: Promotes Reductive Elimination Increases Selectivity steric->steric_pos steric_neg Negative Effect: Hinders Oxidative Addition Slows Reaction Rate steric->steric_neg electronic_pos Positive Effect: Stabilizes M-L Bond electronic->electronic_pos electronic_neg Negative Effect: Can lead to Catalyst Deactivation (Overly Stable Complex) electronic->electronic_neg outcome Overall Reaction Efficiency (Yield, Rate, Selectivity) steric_pos->outcome steric_neg->outcome electronic_pos->outcome electronic_neg->outcome

Caption: The interplay of steric and electronic effects of this compound on reaction outcomes.

References

Technical Support Center: Industrial Synthesis of 2-Isopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scale-up of 2-Isopropylpyridine synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound, offering potential causes and solutions.

Issue 1: Low Yield of this compound

A significant drop in yield is a common challenge when transitioning from laboratory to industrial scale. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solutions
Incomplete Reaction - Optimize Reaction Time: Monitor reaction progress using in-process controls (e.g., GC-MS) to determine the optimal reaction time at scale. - Increase Temperature: If the reaction is sluggish, consider a controlled increase in temperature. However, be cautious of increased byproduct formation.
Grignard Reagent Degradation - Ensure Anhydrous Conditions: Water is highly detrimental to Grignard reagents. Ensure all solvents, reagents, and equipment are rigorously dried.[1] Consider using a drying agent or azeotropic distillation for solvent drying. - Use Fresh Magnesium: The magnesium turnings should be fresh and activated. If the surface is dull, consider mechanical or chemical activation (e.g., using a small amount of iodine).[2]
Poor Mixing and Mass Transfer - Improve Agitation: What works in a flask with a magnetic stirrer may be insufficient in a large reactor.[3] Use appropriate impeller designs and agitation speeds to ensure homogeneity. - Controlled Reagent Addition: Add the Grignard reagent or alkyl halide subsurface and at a controlled rate to improve dispersion and minimize localized high concentrations.
Side Reactions - Wurtz Coupling: This side reaction can be minimized by the slow addition of the alkyl halide to the magnesium suspension.[2] - Pyridine Ring Reduction: Under certain conditions, the Grignard reagent can reduce the pyridine ring. Maintaining a lower reaction temperature can help mitigate this.

Issue 2: High Levels of Impurities in the Crude Product

The impurity profile can change significantly upon scale-up. Below are common impurities and strategies to minimize their formation.

Impurity Potential Cause Recommended Solutions
Unreacted Pyridine Incomplete reaction or inefficient work-up.- Ensure the reaction goes to completion. - During work-up, use an appropriate amount of acid to quench the reaction and extract the unreacted pyridine into the aqueous phase.
Di-isopropylpyridines (Over-alkylation) Use of excess Grignard reagent or localized high concentrations.- Use a stoichiometric amount of the Grignard reagent. - Implement slow, controlled addition of the Grignard reagent with efficient mixing.
4-Isopropylpyridine Isomer formation due to competing reaction at the C4 position.- While C2 alkylation is generally favored, regioselectivity can be an issue.[4][5] Using a blocking group on the pyridine nitrogen can enhance C2 selectivity, though this adds extra steps. For direct alkylation, optimizing the solvent and temperature may slightly improve selectivity.
Colored Impurities Degradation of starting materials or product at elevated temperatures.- Reduce the reaction temperature if possible. - Consider purification by distillation or treatment with activated carbon.[6]

Issue 3: Difficulties in Product Purification

Purification methods that are effective at the lab scale may not be practical or efficient at an industrial scale.

Problem Potential Cause Recommended Solutions
Emulsion Formation During Extraction Similar densities of the organic and aqueous phases.- Add brine (saturated NaCl solution) to increase the density of the aqueous phase. - If the problem persists, consider centrifugation or using a different extraction solvent.
Inefficient Distillation Close boiling points of the product and impurities.- Use a fractional distillation column with a higher number of theoretical plates. - Optimize the reflux ratio to improve separation.
Product Loss During Work-up The product has some solubility in the aqueous phase.- Saturate the aqueous layer with a salt like sodium chloride before extraction to decrease the product's solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for industrial scale-up?

A1: The two most common routes are:

  • Reaction of Pyridine with an Isopropylating Agent: This typically involves the reaction of pyridine with an isopropyl halide (e.g., 2-bromopropane) or other sources of an isopropyl group.

  • Grignard Reaction with a Pyridine Derivative: A common method involves the reaction of a Grignard reagent, such as isopropylmagnesium bromide, with a suitable pyridine precursor like 2-halopyridine.

Q2: Why is my Grignard reaction for this compound synthesis not initiating at a larger scale?

A2: Initiation of Grignard reactions can be challenging on a larger scale. Common reasons include:

  • Passivated Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting.[2]

  • Insufficient Activation: The activation method used at the lab scale (e.g., a single iodine crystal) may not be sufficient for a larger quantity of magnesium.

  • Presence of Moisture: Even trace amounts of water can quench the initiation.

To troubleshoot, ensure all components are scrupulously dry, use freshly activated magnesium, and consider adding a small amount of a pre-formed Grignard reagent to initiate the reaction.

Q3: What are the key safety considerations when scaling up the synthesis of this compound, especially when using Grignard reagents?

A3: Key safety considerations include:

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with the pyridine substrate are highly exothermic.[7] A robust cooling system and controlled addition rates are crucial to prevent a runaway reaction.

  • Flammable Solvents: Ethereal solvents like THF and diethyl ether are commonly used and are highly flammable. The reactor and all equipment must be properly grounded to prevent static discharge.

  • Pyrophoric Reagents: While the Grignard reagent itself is not pyrophoric, the starting materials for its preparation (e.g., organolithium compounds if used for activation) can be. Handle all reagents under an inert atmosphere.

Q4: How can I effectively monitor the progress of the reaction at an industrial scale?

A4: In-process controls are essential for monitoring the reaction at scale. The most common techniques include:

  • Gas Chromatography (GC): A versatile and robust method for monitoring the consumption of starting materials and the formation of this compound and volatile byproducts.[8]

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring less volatile components and for purity analysis of the final product.[9]

Quantitative Data Comparison: Lab vs. Industrial Scale

The following table provides an illustrative comparison of key parameters and outcomes when scaling up the synthesis of this compound via a Grignard reaction. Note: This data is representative and will vary depending on the specific process and equipment.

Parameter Laboratory Scale (1 L flask) Industrial Scale (1000 L reactor)
Reaction Time 4-6 hours8-12 hours
Typical Yield 75-85%65-75%
Purity (Crude) 90-95%80-90%
Major Impurity (Crude) Unreacted Pyridine (~3%)Unreacted Pyridine (~5%), Di-isopropylpyridine (~3%)
Temperature Control +/- 2 °C+/- 5 °C (potential for hot spots)
Mixing Magnetic Stirrer (100-200 rpm)Mechanical Agitator (50-100 rpm)
Purification Method Column Chromatography / Simple DistillationFractional Distillation

Experimental Protocols

1. Laboratory Scale Synthesis of this compound via Grignard Reaction

  • Equipment: 1 L three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, and an inert gas (Nitrogen or Argon) supply. All glassware must be flame-dried.

  • Procedure:

    • To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.

    • Assemble the glassware and purge with inert gas.

    • In the dropping funnel, prepare a solution of 2-bromopropane (1.1 eq) in anhydrous diethyl ether.

    • Add a small portion of the 2-bromopropane solution to the magnesium. The reaction should initiate, indicated by a color change and gentle reflux.

    • Once initiated, add the remaining 2-bromopropane solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture for 1 hour.

    • Cool the Grignard solution to 0 °C.

    • Slowly add a solution of 2-chloropyridine (1.0 eq) in anhydrous diethyl ether.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

2. Industrial Scale Synthesis of this compound (Conceptual Protocol)

  • Equipment: 1000 L glass-lined reactor with a jacket for heating/cooling, a mechanical agitator, a condenser, and connections for inert gas and vacuum.

  • Procedure:

    • Charge the reactor with magnesium turnings under a nitrogen blanket.

    • Add a portion of anhydrous THF and a chemical activator (e.g., 1,2-dibromoethane).

    • Slowly feed a solution of 2-bromopropane in anhydrous THF into the reactor at a controlled rate, maintaining the temperature between 30-40 °C using the reactor jacket.

    • After the Grignard formation is complete (monitored by in-process control), cool the reactor to 0-5 °C.

    • Slowly add a solution of 2-chloropyridine in anhydrous THF, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to slowly warm to room temperature and stir until the reaction is complete.

    • Quench the reaction by transferring the reaction mixture to a separate quench vessel containing a stirred, cooled aqueous solution of ammonium chloride.

    • Separate the phases.

    • The organic phase is washed with water and then brine.

    • The solvent is removed by distillation.

    • The crude this compound is purified by fractional vacuum distillation.

Visualizations

G cluster_0 Synthesis Pathway Pyridine Pyridine Reaction Alkylation Reaction Pyridine->Reaction Isopropyl_Halide Isopropyl Halide Grignard_Formation Grignard Formation Isopropyl_Halide->Grignard_Formation Grignard_Reagent Isopropylmagnesium Halide Grignard_Formation->Grignard_Reagent Grignard_Reagent->Reaction Product This compound Reaction->Product

Caption: A simplified workflow for the synthesis of this compound.

G cluster_1 Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Reaction_Completion Check Reaction Completion (IPC) Start->Check_Reaction_Completion Check_Grignard_Activity Assess Grignard Reagent Activity Check_Reaction_Completion->Check_Grignard_Activity Yes Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction No Check_Mixing Evaluate Mixing Efficiency Check_Grignard_Activity->Check_Mixing OK Degraded_Reagent Degraded Grignard Reagent Check_Grignard_Activity->Degraded_Reagent Low Poor_Mass_Transfer Poor Mass Transfer Check_Mixing->Poor_Mass_Transfer Poor Optimize_Time_Temp Optimize Time/Temperature Incomplete_Reaction->Optimize_Time_Temp Improve_Drying Improve Drying of Solvents/Reagents Degraded_Reagent->Improve_Drying Improve_Agitation Improve Agitation/Baffling Poor_Mass_Transfer->Improve_Agitation

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Managing Moisture Sensitivity in 2-Isopropylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on troubleshooting common issues related to moisture sensitivity in reactions involving 2-Isopropylpyridine.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. Could moisture be the cause?

A1: Yes, low yield is a primary indicator of moisture contamination, especially in reactions involving organometallic reagents like n-butyllithium (n-BuLi) or Grignard reagents. These reagents are strong bases and will react readily with any available protons, including those from water. This side reaction consumes your reagent, leading to a lower yield of your desired product.

Q2: I'm observing unexpected byproducts in my NMR/LC-MS analysis. What could they be?

A2: If your reaction involves the deprotonation of this compound (e.g., using n-BuLi) followed by the addition of an electrophile, moisture can lead to several byproducts. The most common is the unreacted starting material, this compound, which results from the immediate quenching of the lithiated intermediate by water. If your electrophile is, for example, a ketone or aldehyde, you might also see byproducts from its reaction with hydroxide ions formed from the reaction of the organometallic reagent with water.

Q3: How can I be certain that my reagents and solvents are dry enough?

A3: Visual inspection is not sufficient. Solvents and liquid reagents should be dried using appropriate drying agents and ideally tested for their water content. The gold standard for accurately determining water content in solvents and reagents is Karl Fischer titration, which can provide results in parts-per-million (ppm). For highly sensitive reactions, aiming for a water content below 50 ppm is a good practice.

Q4: What are the best practices for drying this compound?

A4: this compound is a liquid and can be effectively dried by stirring over a suitable drying agent followed by distillation. Calcium hydride (CaH2) is a commonly used and effective drying agent for pyridines and other basic solvents. The this compound should be refluxed over CaH2 under an inert atmosphere (Nitrogen or Argon) and then distilled directly into the reaction vessel or a dry storage flask.

Q5: My reaction is not initiating, or the color change I expect is not happening. What should I check first?

A5: This is a common sign of immediate quenching of the reactive species by moisture. The first step in troubleshooting should be a thorough review of your experimental setup and reagents for potential sources of water. This includes:

  • Glassware: Ensure all glassware was rigorously dried, either in an oven at >120°C for several hours or by flame-drying under vacuum.

  • Inert Atmosphere: Check for leaks in your inert gas setup (e.g., Schlenk line or glovebox). Ensure a positive pressure of nitrogen or argon is maintained throughout the reaction.

  • Solvents and Reagents: Confirm that all solvents and reagents were properly dried and handled under anhydrous conditions.

Data Presentation

The presence of moisture has a critical impact on the yield of reactions that rely on the formation of an anionic intermediate from this compound. The following table provides illustrative data on the effect of water content on the yield of a representative reaction: the lithiation of this compound followed by quenching with acetone to form 2-(2-hydroxypropan-2-yl)pyridine.

Illustrative Effect of Water Content on Reaction Yield

Water Content in Solvent (ppm)Theoretical Reagent Loss (%)Expected Product Yield (%)
< 10< 1%> 95%
50~5%85-90%
100~10%70-80%
250~25%40-60%
500~50%< 30%
> 1000> 90%< 5%

Note: This data is illustrative and serves to demonstrate the trend of decreasing yield with increasing water content. Actual yields may vary depending on the specific reaction conditions, scale, and other factors.

Experimental Protocols

Protocol 1: Drying of this compound using Calcium Hydride

This protocol describes the procedure for obtaining anhydrous this compound suitable for moisture-sensitive reactions.

Materials:

  • This compound (commercial grade)

  • Calcium hydride (CaH2), powder

  • Round-bottom flask with a magnetic stir bar

  • Distillation apparatus (distilling head, condenser, receiving flask)

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: All glassware must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of inert gas.

  • Initial Setup: In a dry, inert gas-flushed round-bottom flask, add this compound.

  • Addition of Drying Agent: Under a positive flow of inert gas, carefully add calcium hydride (approx. 10 g per 1 L of pyridine) to the flask.

  • Refluxing: Place the flask in a heating mantle and equip it with a condenser. Heat the mixture to a gentle reflux and maintain for at least 4 hours. The evolution of hydrogen gas will be observed initially.

  • Distillation: After refluxing, allow the mixture to cool slightly. Distill the this compound under an inert atmosphere. Collect the fraction boiling at the correct temperature (approx. 156-157 °C).

  • Storage: The freshly distilled anhydrous this compound should be stored in a sealed flask under an inert atmosphere, preferably over activated molecular sieves (3Å or 4Å).

Protocol 2: Anhydrous Lithiation of this compound and Reaction with Acetone

This protocol details a representative moisture-sensitive reaction.

Materials:

  • Anhydrous this compound (prepared as in Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous acetone

  • Schlenk flask with a magnetic stir bar

  • Syringes and needles

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Assemble a dry Schlenk flask with a stir bar under a positive pressure of argon or nitrogen.

  • Addition of Reagents: To the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) via a dry syringe. Cool the flask to -78 °C using a dry ice/acetone bath. Add anhydrous this compound (1.0 eq) to the cold THF.

  • Lithiation: While stirring at -78 °C, slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes. A color change (typically to a deep red or brown) should be observed, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Slowly add anhydrous acetone (1.2 eq) dropwise to the reaction mixture at -78 °C. The color of the solution should fade.

  • Workup: After stirring for an additional 30 minutes at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

Experimental Workflow for Anhydrous Reactions

Anhydrous_Workflow Experimental Workflow for Anhydrous Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware 1. Dry Glassware (Oven/Flame-Dry) Assemble_Hot 2. Assemble Hot & Purge with Inert Gas Dry_Glassware->Assemble_Hot Dry_Solvents 3. Prepare Anhydrous Solvents & Reagents Assemble_Hot->Dry_Solvents Setup 4. Set up Reaction under Inert Atmosphere Dry_Solvents->Setup Add_Reagents 5. Add Reagents (via Syringe/Cannula) Setup->Add_Reagents Monitor 6. Monitor Reaction (TLC, GC, etc.) Add_Reagents->Monitor Quench 7. Quench Reaction Monitor->Quench Extract 8. Aqueous Workup & Extraction Quench->Extract Purify 9. Dry & Purify Product Extract->Purify Troubleshooting_Yield Troubleshooting Logic for Low Reaction Yield Start Low Yield Observed Check_Moisture Potential Moisture Contamination? Start->Check_Moisture Check_Glassware Glassware Properly Dried? Check_Moisture->Check_Glassware Yes Check_Temp Reaction Temperature Correct? Check_Moisture->Check_Temp No Check_Inert Inert Atmosphere Maintained? Check_Glassware->Check_Inert Yes Solution Solution: - Re-dry glassware - Check inert gas lines - Re-dry/distill solvents - Use fresh reagents Check_Glassware->Solution No Check_Reagents Solvents/Reagents Anhydrous? Check_Inert->Check_Reagents Yes Check_Inert->Solution No Check_Reagents->Check_Temp Yes Check_Reagents->Solution No Other_Issues Investigate Other Issues: - Reagent stoichiometry - Reaction time - Side reactions Check_Temp->Other_Issues Yes Reaction_Pathway Reaction Pathway and Interference by Water cluster_desired Desired Pathway cluster_side Side Reaction (Moisture) r1 This compound intermediate Lithiated Intermediate r1->intermediate + n-BuLi (-78 °C, THF) r2 n-BuLi quenched_reagent Butane + LiOH r2->quenched_reagent + H2O product Desired Product intermediate->product + Electrophile quenched_intermediate This compound (Starting Material) intermediate->quenched_intermediate + H2O electrophile Electrophile (e.g., Acetone) water H2O (Moisture)

Validation & Comparative

A Comparative Guide to GC-MS and Alternative Methods for Determining 2-Isopropylpyridine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials and intermediates like 2-Isopropylpyridine is a critical aspect of quality control and ensures the integrity of subsequent synthetic steps. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for assessing the purity of this compound. Detailed experimental protocols, comparative data, and workflow visualizations are presented to facilitate informed method selection.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as this compound. It combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry, making it ideal for both quantifying the main component and identifying potential impurities.

Experimental Protocol: GC-MS

A robust GC-MS method for the determination of this compound purity can be established based on general methods for pyridine and its derivatives.[1][2][3]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent, such as dichloromethane or methanol.

  • For impurity identification, a more concentrated sample may be prepared.

2. Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC system or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent non-polar column[2]
Inlet Split/splitless inlet, operated in split mode (e.g., 50:1)
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Injection Volume 1 µL
MSD Conditions
Ion Source Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Scan Range m/z 35-350

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are tentatively identified by comparing their mass spectra with a reference library (e.g., NIST). Common impurities may include isomers (3- and 4-isopropylpyridine), unreacted starting materials, and byproducts from synthesis.[4]

  • For quantitative analysis of specific impurities, certified reference standards are required.

Performance of the GC-MS Method

The following table summarizes the expected performance characteristics of the proposed GC-MS method, based on typical data for the analysis of pyridine derivatives.[1][2]

Performance MetricExpected Value
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 95.0% to 105.0%
Precision (% RSD) ≤ 5.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL

Alternative Analytical Methods

While GC-MS is a primary technique, other methods can also be employed for the purity assessment of this compound, each with its own advantages and limitations. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are notable alternatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC method would be appropriate.

Experimental Protocol: HPLC

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water containing a buffer (e.g., 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[5] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol: qNMR

ParameterRecommended Setting
NMR Spectrometer Bruker Avance III 400 MHz or equivalent
Solvent Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
Internal Standard A certified reference standard with a known purity and non-overlapping signals (e.g., maleic anhydride)
Pulse Program A quantitative pulse program with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton)
Data Processing Integration of specific, well-resolved signals of this compound and the internal standard

Comparison of Analytical Methods

The following table provides a comparative overview of GC-MS, HPLC, and qNMR for the purity analysis of this compound.

FeatureGC-MSHPLCqNMR
Principle Chromatographic separation of volatile compounds followed by mass-based detection.[6]Chromatographic separation based on partitioning between a liquid mobile phase and a solid stationary phase.Nuclear magnetic resonance signal intensity is proportional to the molar amount of the substance.[5]
Primary Use Purity determination and impurity identification.Purity determination and quantification of non-volatile or thermally labile impurities.Absolute purity determination and structural elucidation.
Advantages High sensitivity and specificity, excellent for volatile impurity profiling.[6]Wide applicability, suitable for a broad range of impurities, robust and reproducible.[7]Primary ratio method (no need for analyte-specific standard), non-destructive, provides structural information.[5]
Limitations Requires analyte to be volatile and thermally stable.Lower resolution for some volatile compounds compared to GC, potential for co-elution.Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard, potential for signal overlap.[8]
Typical Purity Range >95%>95%>98% (for absolute quantification)

Visualizing the Workflow and Method Comparison

To aid in understanding the experimental process and the logical selection of an analytical technique, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Known Volume prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Mass Spectrometric Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Area % Purity data1->data2 data3 Identify Impurities via Library Search data1->data3

Caption: Experimental workflow for GC-MS purity analysis of this compound.

Method_Comparison cluster_analyte Analyte Properties cluster_methods Analytical Methods cluster_goals Analysis Goals volatile Volatile & Thermally Stable? gcms GC-MS volatile->gcms Yes hplc HPLC volatile->hplc No/Unknown impurity_id Impurity Identification gcms->impurity_id routine_qc Routine QC hplc->routine_qc qnmr qNMR absolute_purity Absolute Purity qnmr->absolute_purity

Caption: Logical selection of an analytical method for purity determination.

References

A Comparative Guide to the Catalytic Activity of 2-Isopropylpyridine and 2,6-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of an appropriate catalyst or base is paramount to achieving desired reactivity and selectivity. Sterically hindered pyridine derivatives, such as 2-isopropylpyridine and 2,6-lutidine, are often employed as non-nucleophilic bases to facilitate a variety of chemical transformations by scavenging protons without interfering with electrophilic centers. This guide provides a comparative analysis of the catalytic activity of this compound and 2,6-lutidine, supported by their physicochemical properties and available experimental data.

Physicochemical and Steric Properties

The catalytic performance of this compound and 2,6-lutidine is intrinsically linked to their structural and electronic properties. The primary difference lies in the nature and degree of steric hindrance around the nitrogen atom. 2,6-Lutidine possesses two methyl groups in the ortho positions, creating a symmetrical and significant steric shield. In contrast, this compound has a single, bulkier isopropyl group at one ortho position. This difference in steric bulk and symmetry can influence their basicity and, consequently, their catalytic efficacy in different reaction environments.

PropertyThis compound2,6-Lutidine
Molecular Formula C₈H₁₁NC₇H₉N
Molecular Weight 121.18 g/mol 107.15 g/mol [1]
Structure
pKa of Conjugate Acid ~5.34 (for 2,6-diisopropylpyridine)6.7[2]
Steric Hindrance High, asymmetricalHigh, symmetrical

The lower pKa of the conjugate acid of 2,6-di-tert-butylpyridine (3.58) compared to pyridine (4.38) highlights that excessive steric hindrance can decrease basicity. While the isopropyl group is less bulky than a tert-butyl group, the pKa of 2,6-diisopropylpyridine's conjugate acid (5.34) is lower than that of 2,6-lutidine (5.77 for 2,6-dimethylpyridine), suggesting that the increased steric bulk of the isopropyl groups can slightly reduce the basicity compared to methyl groups, despite the inductive electron-donating effect.[3]

Catalytic Activity in Acylation Reactions

A common application for sterically hindered pyridines is as catalysts or bases in acylation reactions of alcohols. Their role is to activate the acylating agent or deprotonate the alcohol, facilitating nucleophilic attack.

2,6-Lutidine: A Widely Used Non-Nucleophilic Base

2,6-Lutidine is frequently used as a non-nucleophilic base in acylation reactions to neutralize the acid byproduct, thereby driving the reaction to completion. Its steric hindrance prevents it from competing with the alcohol as a nucleophile and attacking the acylating agent.

Experimental Protocol: Acylation of a Primary Alcohol Catalyzed by 2,6-Lutidine

This protocol describes the acetylation of a primary alcohol using acetic anhydride with 2,6-lutidine as an acid scavenger.

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • Acetic anhydride

  • 2,6-Lutidine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a stirred solution of the primary alcohol (1.0 equiv) in dichloromethane at 0 °C under a nitrogen atmosphere, add 2,6-lutidine (1.5 equiv).

  • Slowly add acetic anhydride (1.2 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure acetylated product.

This compound: An Alternative with Asymmetric Steric Hindrance

Direct experimental data comparing the catalytic activity of this compound to 2,6-lutidine in acylation reactions is limited in the available literature. However, based on its structure, we can infer its potential catalytic behavior.

With a single isopropyl group at the 2-position, this compound also provides significant steric hindrance around the nitrogen atom, which should render it a competent non-nucleophilic base, similar to 2,6-lutidine. Its basicity is expected to be in a similar range to other alkylpyridines. The asymmetrical nature of the steric hindrance in this compound might offer different selectivity in certain sterically demanding reactions compared to the symmetrical 2,6-lutidine. However, in a simple acylation of a primary alcohol, its performance is anticipated to be comparable to that of 2,6-lutidine in terms of promoting the reaction by neutralizing the acid byproduct.

Reaction Mechanism and Visualization

The general mechanism for a base-catalyzed acylation of an alcohol with an acid anhydride involves the activation of the alcohol by the base through deprotonation, followed by nucleophilic attack of the resulting alkoxide on the anhydride.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol R-OH (Alcohol) Alkoxide R-O⁻ (Alkoxide) Alcohol->Alkoxide Deprotonation Base B (Base, e.g., 2,6-Lutidine) Base->Alkoxide ProtonatedBase BH⁺ Base:e->ProtonatedBase:w Anhydride (R'CO)₂O (Anhydride) Tetrahedral Tetrahedral Intermediate Anhydride->Tetrahedral Alkoxide->Tetrahedral Nucleophilic Attack ProtonatedBase->Base Regeneration Ester R-OCOR' (Ester) Tetrahedral->Ester Collapse Carboxylate R'COO⁻ Tetrahedral->Carboxylate

Caption: General mechanism of base-catalyzed acylation of an alcohol.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for a base-catalyzed acylation reaction.

Experimental_Workflow A Reaction Setup (Alcohol, Base, Solvent) B Addition of Acylating Agent (e.g., Acetic Anhydride) A->B C Reaction Monitoring (TLC, GC-MS) B->C D Workup (Quenching, Extraction, Washing) C->D E Purification (Column Chromatography) D->E F Product Characterization (NMR, IR, MS) E->F

Caption: A typical experimental workflow for a base-catalyzed acylation reaction.

Conclusion

Both this compound and 2,6-lutidine are effective non-nucleophilic bases suitable for promoting reactions such as acylations by acting as proton scavengers. 2,6-Lutidine is a well-established and symmetrically hindered base with predictable reactivity. While direct comparative experimental data for this compound is scarce, its structural similarity and significant, albeit asymmetrical, steric bulk suggest it would perform a similar role effectively. The choice between these two reagents may depend on specific steric requirements of a given transformation, commercial availability, and cost. For most standard applications requiring a non-nucleophilic pyridine base, both are expected to be viable options, with 2,6-lutidine having the advantage of being more extensively documented in the scientific literature. Further experimental studies directly comparing these two catalysts in a range of reactions would be beneficial to fully elucidate the impact of their distinct steric environments on catalytic activity and selectivity.

References

A Comparative Guide to 2-Isopropylpyridine and 4-Isopropylpyridine as Ligands for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the steric and electronic properties of 2-isopropylpyridine and 4-isopropylpyridine, supported by experimental data, to guide ligand selection in coordination chemistry and catalysis.

In the realm of coordination chemistry and catalysis, the selection of appropriate ligands is paramount to tailoring the properties and reactivity of metal complexes. Pyridine and its derivatives are a cornerstone of ligand design due to their versatile electronic properties and well-understood coordination behavior. Among these, substituted pyridines offer a means to fine-tune the steric and electronic environment around a metal center. This guide provides a detailed comparison of two constitutional isomers, this compound and 4-isopropylpyridine, as ligands, offering insights for researchers, scientists, and drug development professionals in their pursuit of designing novel metal-based systems.

Executive Summary

This guide delves into a comparative analysis of this compound and 4-isopropylpyridine, focusing on their intrinsic electronic and steric differences and how these translate to their behavior as ligands. While both ligands feature an electron-donating isopropyl group, its position relative to the coordinating nitrogen atom dictates significantly different properties. 4-Isopropylpyridine primarily exerts an electronic effect, enhancing the basicity of the pyridine nitrogen. In contrast, the isopropyl group in this compound introduces substantial steric hindrance around the metal center, profoundly influencing coordination geometry and reactivity. This comparison is supported by experimental data, detailed protocols for complex synthesis and characterization, and visualizations to elucidate key concepts.

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical properties of this compound and 4-isopropylpyridine, providing a quantitative basis for their comparison as ligands.

PropertyThis compound4-IsopropylpyridineReference
Molecular Formula C₈H₁₁NC₈H₁₁N[1][2]
Molecular Weight 121.18 g/mol 121.18 g/mol [1][2]
pKa of Conjugate Acid 5.836.02Guidechem[3][4]
Calculated Cone Angle (θ) ~135° (estimated)~105° (estimated)Calculated based on structural data of related complexes

Electronic Properties: The Inductive Effect

The basicity of the pyridine nitrogen, a key indicator of its electron-donating ability as a ligand, is quantified by the pKa of its conjugate acid. The isopropyl group, being an electron-donating alkyl group, increases the electron density on the pyridine ring through an inductive effect.

In 4-isopropylpyridine , the isopropyl group is positioned at the para position relative to the nitrogen atom. This placement allows for the effective transmission of its electron-donating effect to the nitrogen, resulting in a higher pKa of 6.02 compared to unsubstituted pyridine (pKa ≈ 5.2).[4] This enhanced basicity suggests that 4-isopropylpyridine is a stronger σ-donor ligand than pyridine, leading to stronger metal-ligand bonds.

For This compound , the isopropyl group is in the ortho position. While it still exerts an electron-donating inductive effect, its close proximity to the nitrogen atom also introduces steric strain upon protonation or coordination. This steric hindrance can slightly counteract the electronic effect, resulting in a slightly lower pKa of 5.83 compared to its 4-substituted isomer.[3]

electronic_effects

Steric Effects: The Cone Angle

The steric bulk of a ligand is a critical parameter that influences the coordination number, geometry, and reactivity of the resulting metal complex. A widely used metric for quantifying steric hindrance is the Tolman cone angle (θ). Due to the lack of direct crystallographic data for simple metal complexes of 2- and 4-isopropylpyridine, the cone angles presented here are estimations based on structurally related complexes and computational modeling.

4-Isopropylpyridine , with the isopropyl group positioned away from the coordinating nitrogen atom, presents minimal steric bulk around the metal center. Its cone angle is estimated to be around 105°, which is only slightly larger than that of unsubstituted pyridine (~100°). This allows for the formation of complexes with higher coordination numbers and less distorted geometries.

In stark contrast, the ortho-isopropyl group in This compound creates a significant steric shield around the nitrogen donor. This steric hindrance is expected to result in a much larger cone angle, estimated to be approximately 135°. This substantial steric demand can enforce lower coordination numbers, lead to distorted coordination geometries, and create a specific pocket around the metal's active site, which can be exploited to control substrate selectivity in catalysis.

steric_effects

Implications for Coordination Chemistry and Catalysis

The distinct electronic and steric profiles of 2- and 4-isopropylpyridine lead to different applications in coordination chemistry and catalysis.

4-Isopropylpyridine is an ideal choice when the goal is to increase the electron density at the metal center without introducing significant steric bulk. This can be advantageous in:

  • Stabilizing higher oxidation states of the metal center.

  • Enhancing the catalytic activity of electron-deficient metal centers in reactions like oxidation catalysis.

  • Serving as a non-hindered, electron-rich ancillary ligand to fine-tune the electronic properties of a complex without altering its fundamental coordination geometry.

This compound , on the other hand, is a ligand of choice when steric hindrance is a desired feature. Its applications include:

  • Promoting reductive elimination in catalytic cycles by creating a crowded coordination sphere.

  • Inducing selectivity in catalysis by sterically directing the approach of a substrate to the metal's active site.

  • Stabilizing low-coordinate metal complexes by preventing the coordination of additional ligands.

Experimental Protocols

Synthesis of a Representative Metal Complex: [CoCl₂(4-isopropylpyridine)₂]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • 4-Isopropylpyridine

  • Ethanol (absolute)

Procedure:

  • In a 50 mL round-bottom flask, dissolve CoCl₂·6H₂O (1 mmol) in 10 mL of absolute ethanol.

  • In a separate beaker, dissolve 4-isopropylpyridine (2.2 mmol) in 5 mL of absolute ethanol.

  • Slowly add the 4-isopropylpyridine solution to the stirred cobalt chloride solution at room temperature.

  • A color change and the formation of a precipitate should be observed.

  • Continue stirring the reaction mixture for 1 hour at room temperature.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum.

This protocol can be adapted for this compound, although reaction times may need to be adjusted, and the resulting complex may have a different stoichiometry due to steric hindrance.

Determination of Stability Constants by Potentiometric Titration

Principle: The formation of a metal-ligand complex in solution can be monitored by measuring the change in pH as a function of added titrant (a strong base). The stability constant of the complex can be calculated from the titration data.

Procedure:

  • Prepare solutions of the metal salt (e.g., Cu(NO₃)₂), the ligand (2- or 4-isopropylpyridine), and a strong acid (e.g., HNO₃) of known concentrations in a constant ionic strength medium (e.g., 0.1 M KNO₃).

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate a solution containing the ligand and the strong acid with a standardized solution of a strong base (e.g., KOH).

  • Perform a second titration on a solution containing the metal salt, the ligand, and the strong acid with the same standardized base.

  • Record the pH at regular intervals of added base for both titrations.

  • The stability constants are then calculated from the displacement of the titration curves using established computational methods.

titration_workflow

Conclusion

The choice between this compound and 4-isopropylpyridine as a ligand is a clear example of how subtle changes in molecular structure can lead to significant differences in the properties of metal complexes. 4-Isopropylpyridine acts as an electronically enhanced, sterically unassuming ligand, making it suitable for applications where increased electron density at the metal center is desired without imposing steric constraints. Conversely, this compound is a sterically demanding ligand that can be used to control the coordination environment and reactivity of a metal center through steric repulsion. By understanding these fundamental differences, researchers can make more informed decisions in the design of novel catalysts and coordination compounds with tailored properties for a wide range of applications, from industrial catalysis to the development of new therapeutic agents.

References

Comparative study of pyridine-based directing groups in C-H activation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Pyridine-Based Directing Groups in C-H Activation

The strategic functionalization of otherwise inert C-H bonds has become a cornerstone of modern organic synthesis, enabling more efficient and atom-economical routes to complex molecules. Within this field, directing groups have proven indispensable for controlling the regioselectivity of metal-catalyzed C-H activation. Pyridine-based moieties are among the most versatile and widely employed directing groups due to their strong coordinating ability, stability, and the prevalence of the pyridine scaffold in pharmaceuticals and functional materials.

This guide provides a comparative analysis of three prominent pyridine-based directing groups: the simple 2-pyridyl group, the picolinamide group, and the pyridine N-oxide group. The comparison focuses on their performance in palladium-catalyzed C-H arylation, a common and important transformation. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview to aid in the selection of an appropriate directing group for their synthetic endeavors.

Performance Comparison in Pd-Catalyzed C-H Arylation

Directing GroupSubstrateArylating AgentCatalyst SystemOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
2-Pyridyl 2-PhenylpyridineIodobenzene5 mol% Pd(OAc)₂2.5 equiv K₂CO₃Toluene1102479[1]
Picolinamide N-(n-propyl)picolinamide4-Bromoanisole5 mol% Pd(OAc)₂, 10 mol% CuBr₂4 equiv CsOAct-AmOH1402465[2]
Pyridine N-Oxide Pyridine N-oxideBenzene10 mol% Pd(OAc)₂2.2 equiv Ag₂CO₃Benzene1301685[3]

Key Observations:

  • 2-Pyridyl Group: This simple and robust directing group is effective for the ortho-arylation of an adjacent aryl ring. It typically requires a base for the C-H activation step.

  • Picolinamide Group: The bidentate coordination of the picolinamide group often leads to high reactivity and selectivity. It is particularly useful for the functionalization of aliphatic C-H bonds, although it is also effective for aryl C-H bonds. The reaction conditions can sometimes be harsher compared to other directing groups.

  • Pyridine N-Oxide Group: This directing group activates the C-H bonds at the 2- and 6-positions of the pyridine ring itself. It often proceeds with high selectivity and can be used for direct arylation with unactivated arenes. The N-oxide can be readily removed post-functionalization to yield the corresponding 2-substituted pyridine.

Experimental Protocols

General Procedure for Pd-Catalyzed C-H Arylation Directed by a 2-Pyridyl Group:

A mixture of 2-phenylpyridine (1.0 mmol), iodobenzene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and K₂CO₃ (2.5 mmol) in toluene (5 mL) is heated at 110 °C for 24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-(2'-phenylphenyl)pyridine.[1]

General Procedure for Pd-Catalyzed C-H Arylation Directed by a Picolinamide Group:

To a sealed tube are added N-(n-propyl)picolinamide (1.0 mmol), 4-bromoanisole (4.0 equiv), Pd(OAc)₂ (0.05 mmol), CuBr₂ (0.1 mmol), and CsOAc (4.0 mmol). The tube is evacuated and backfilled with argon. t-Amyl alcohol (1.0 M) is added, and the mixture is heated at 140 °C for 24 hours. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, and dried over Na₂SO₄. The solvent is evaporated, and the crude product is purified by flash chromatography to yield the corresponding arylated picolinamide.[2]

General Procedure for Pd-Catalyzed C-H Arylation Directed by a Pyridine N-Oxide Group:

A mixture of pyridine N-oxide (0.6 mmol), Pd(OAc)₂ (0.06 mmol), and Ag₂CO₃ (1.32 mmol) in benzene (40 equiv) is heated at 130 °C for 16 hours in a sealed tube. After cooling, the mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by silica gel chromatography to give 2-phenylpyridine N-oxide.[3]

Diagrams

C_H_Activation_Mechanism Substrate Substrate (with DG) Intermediate1 Coordination Complex Substrate->Intermediate1 Catalyst Pd(II) Catalyst Catalyst->Intermediate1 Intermediate2 Palladacycle Intermediate Intermediate1->Intermediate2 C-H Activation Intermediate3 Oxidative Addition Intermediate2->Intermediate3 Coupling_Partner Coupling Partner Coupling_Partner->Intermediate3 Product_Complex Product-Pd Complex Intermediate3->Product_Complex Reductive Elimination Product Functionalized Product Product_Complex->Product Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: Generalized mechanism of palladium-catalyzed C-H activation directed by a pyridine-based group.

Directing_Groups cluster_0 Pyridine-Based Directing Groups 2_Pyridyl 2-Pyridyl Simple, robust monodentate coordination Picolinamide Picolinamide Bidentate coordination via pyridine N and amide O Pyridine_N_Oxide Pyridine N-Oxide Activates pyridine C-H bonds, removable

Caption: Overview of the compared pyridine-based directing groups.

Experimental_Workflow Start Select Directing Group and Substrate Reaction_Setup Reaction Setup: Substrate, Catalyst, Reagents, Solvent Start->Reaction_Setup Reaction Heating under Inert Atmosphere Reaction_Setup->Reaction Workup Workup: Quenching, Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Analysis Characterization: NMR, MS Purification->Analysis Data Yield and Selectivity Determination Analysis->Data

Caption: A typical experimental workflow for evaluating directing group performance in C-H activation.

References

Assessing the Steric Effects of 2-Isopropylpyridine in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The steric and electronic properties of ligands play a pivotal role in the efficacy and selectivity of catalytic reactions. Among the vast library of available ligands, pyridine derivatives are workhorses in catalysis due to their robust coordination chemistry and tunable nature. This guide provides a comparative analysis of the steric effects of 2-isopropylpyridine in key catalytic transformations, contrasting its performance with other 2-alkylpyridine analogues. The presented data, experimental protocols, and mechanistic visualizations aim to provide a practical resource for catalyst selection and reaction optimization.

The Influence of 2-Alkyl Substituents in Palladium-Catalyzed Cross-Coupling Reactions

The size of the substituent at the 2-position of a pyridine ligand can significantly impact the outcome of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The steric bulk of the 2-isopropyl group can influence the coordination of the ligand to the metal center, the stability of the catalytic species, and the rates of key elementary steps in the catalytic cycle, including oxidative addition and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The steric profile of the ligand can affect the accessibility of the catalytic center and the efficiency of the transmetalation step. While specific comparative studies detailing a homologous series of 2-alkylpyridines are not extensively documented, insights can be gleaned from related systems. For instance, in the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride with hetero(aryl) boronic acids, it was observed that both decreasing the steric hindrance (with an isopropyl group) and increasing it (with cyclohexyl or tert-butyl groups) on a ferrocene phosphine ligand led to a significant decrease in the reaction yield, highlighting a subtle balance of steric factors.

Table 1: Effect of Ligand Steric Hindrance on a Suzuki-Miyaura Coupling

Ligand SubstituentSteric ProfileYield (%)Reference
PhenylModerateModerate[1]
Isopropyl Increased Low [1]
CyclohexylHighLow[1]
tert-ButylVery HighLow[1]

Reaction conditions: Pyridine-2-sulfonyl fluoride (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), ligand (0.03 mmol), Na₃PO₄ (0.9 mmol) in dioxane/water.

Heck Reaction

The Heck reaction, which couples an unsaturated halide with an alkene, is also sensitive to the steric environment around the metal catalyst. Increased steric bulk on the ligand can promote the reductive elimination step, which is often beneficial for the overall catalytic turnover. However, excessive steric hindrance can also impede the initial coordination of the reactants. A study on the Ru(II)-catalyzed regioselective oxidative Heck reaction with internal olefins highlighted the importance of a "match/mismatch effect" where the sterics of the substrate and ligand play a crucial role in achieving desired reactivity and selectivity[2][3]. While direct comparative data for this compound is scarce, the principle of optimizing steric bulk to control reactivity is well-established[4].

Asymmetric Catalysis: The Role of Chiral 2-Alkylpyridine-Derived Ligands

In asymmetric catalysis, the steric properties of a chiral ligand are paramount in dictating the enantioselectivity of a reaction. The 2-isopropyl group, when incorporated into a chiral ligand scaffold, can create a well-defined chiral pocket around the metal center, effectively discriminating between the two prochiral faces of a substrate.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a key technology for the synthesis of enantiomerically enriched compounds. Chiral ligands derived from pyridine are widely used in this transformation. The steric bulk of the substituent at the 2-position can influence the conformation of the metal-ligand complex and, consequently, the stereochemical outcome of the hydrogenation. For example, the development of tunable chiral pyridine–aminophosphine ligands has shown that modifications to the ligand backbone, which can be influenced by the steric demands of substituents, are critical for achieving high enantioselectivity in the hydrogenation of challenging substrates[5].

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Halopyridines

This protocol is a generalized procedure and may require optimization for specific substrates and ligands.

Materials:

  • 2-Halopyridine (e.g., 2-bromopyridine) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • 2-Alkylpyridine ligand (e.g., this compound, 4-8 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-halopyridine, arylboronic acid, palladium catalyst, 2-alkylpyridine ligand, and base.

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or GC/LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Asymmetric Hydrogenation of a Prochiral Olefin

This is a representative protocol and requires adaptation for specific substrates and chiral ligand-metal complexes.

Materials:

  • Prochiral olefin (0.5 mmol)

  • Chiral iridium or rhodium precursor (e.g., [Ir(COD)Cl]₂, 0.5-2 mol%)

  • Chiral pyridine-derived ligand (1.1-4.4 mol%)

  • Solvent (e.g., degassed dichloromethane or methanol, 5 mL)

  • Hydrogen gas

Procedure:

  • In a glovebox, charge a vial with the chiral ligand and the metal precursor.

  • Add the degassed solvent and stir to form the catalyst solution.

  • In a separate vial, dissolve the prochiral olefin in the degassed solvent.

  • Transfer the substrate solution to a high-pressure autoclave.

  • Add the catalyst solution to the autoclave.

  • Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 bar).

  • Stir the reaction at the desired temperature for the specified time.

  • After the reaction, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture and determine the conversion and enantiomeric excess (ee) by chiral HPLC or GC.

  • Purify the product by column chromatography.

Visualizing Catalytic Processes

The following diagrams illustrate the fundamental steps in the Suzuki-Miyaura cross-coupling and a general workflow for catalyst screening.

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L_n C R¹-Pd(II)L_n-X A->C R¹-X B Oxidative Addition E R¹-Pd(II)L_n-R² C->E R²-B(OR)₂ Base D Transmetalation E->A R¹-R² G R¹-R² E->G F Reductive Elimination R1X R¹-X R2BM R²-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Screening_Workflow start Define Reaction: Substrates & Conditions ligand_selection Select 2-Alkylpyridine Ligands (e.g., Me, iPr, tBu) start->ligand_selection run_reactions Perform Catalytic Reactions in Parallel ligand_selection->run_reactions analysis Analyze Results: Yield, Selectivity, ee% run_reactions->analysis comparison Compare Performance (Tabulate Data) analysis->comparison optimization Further Optimization of Best Performing Ligand comparison->optimization conclusion Conclusion on Steric Effects optimization->conclusion

Caption: A logical workflow for comparing the performance of 2-alkylpyridine ligands.

Conclusion

The steric profile of the 2-isopropyl group on a pyridine ligand imparts a unique set of properties that can be harnessed to control catalytic activity and selectivity. While a larger steric footprint compared to a methyl group can create a more defined chiral environment in asymmetric catalysis, potentially leading to higher enantioselectivity, it can also present challenges by hindering substrate approach in sterically demanding cross-coupling reactions. The optimal choice of a 2-alkylpyridine ligand is therefore highly dependent on the specific transformation and substrates involved. This guide provides a framework for understanding these steric effects and serves as a starting point for the rational design and selection of catalysts for a variety of synthetic applications.

References

A Comparative Guide to Quantitative Analysis of 2-Isopropylpyridine: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount for quality control, stability testing, and regulatory compliance. 2-Isopropylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its assay. This guide provides an objective comparison between Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate method for your analytical needs.

Principle of Quantitative Analysis

Quantitative NMR (qNMR) is an absolute quantification method where the integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of corresponding nuclei (protons, in the case of ¹H qNMR).[1][2][3] By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the absolute purity or concentration of the analyte can be determined without the need for a specific reference standard of the analyte itself.[3][4] This makes qNMR a primary ratio method of measurement.[2]

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a stationary phase (the column) and a liquid mobile phase. Quantification is achieved by detecting the analyte as it elutes from the column, typically using a UV detector. The area of the resulting chromatographic peak is proportional to the concentration of the analyte, which is determined by comparison to a calibration curve generated from reference standards of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that separates volatile compounds in the gas phase based on their physical and chemical properties as they interact with a stationary phase within a capillary column.[5] The separated compounds are then ionized and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.[6][7] Like HPLC, quantification relies on comparison to a calibration curve.

Comparative Performance Data

The following tables summarize the typical performance characteristics for the assay of a pyridine derivative like this compound using qNMR, HPLC, and GC-MS. The data presented are illustrative and serve as a basis for method comparison.

Table 1: Comparison of Quantitative Performance Parameters

ParameterQuantitative ¹H NMR (qNMR)HPLC-UVGC-MS
Principle Absolute Quantification (Primary Ratio Method)[2]Relative QuantificationRelative Quantification
Purity (Typical) 99.7% (mol/mol)99.6% (Area %)99.5% (Area %)
Measurement Uncertainty Low, traceable to SI units[1]Higher, dependent on reference standard purityHigher, dependent on reference standard purity
Limit of Detection (LOD) ~10 µM[8][9]~0.01%Low ppb to ppm range
Limit of Quantification (LOQ) ~30 µM~0.03%Low ppb to ppm range
Precision (RSD) < 1%< 2%[10]< 10%[11]
Analysis Time per Sample ~10-15 minutes[12]~5-20 minutes~20-45 minutes[11]
Sample Preparation Simple dissolution[12]Filtration, dissolution, possible dilutionDissolution, possible derivatization[6]
Non-destructive Yes[3]NoNo

Experimental Protocols

Quantitative ¹H NMR (qNMR) Protocol

This protocol outlines the internal standard method for determining the purity of this compound.

  • Selection of Internal Standard: Choose a high-purity (>99.9%) certified internal standard whose ¹H NMR signals do not overlap with those of this compound. Maleic acid or 1,4-dinitrobenzene are suitable candidates.[4][13]

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound into a clean vial using an analytical balance (accuracy of 0.01 mg).[14]

    • Accurately weigh approximately 10 mg of the chosen internal standard (e.g., maleic acid) into the same vial.[12]

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and vortex until fully dissolved.

    • Transfer the solution to a standard 5 mm NMR tube.[14]

  • NMR Data Acquisition (Illustrative Parameters for a 500 MHz Spectrometer):

    • Pulse Program: Standard single pulse (e.g., Bruker 'zg30').

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Relaxation Delay (D1): 5 x T₁, where T₁ is the longest spin-lattice relaxation time of the signals of interest (a delay of 30-60 seconds is generally sufficient to ensure full relaxation).

    • Number of Scans (NS): 8 to 16, sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest.[15]

    • Temperature: Maintain a constant temperature, e.g., 298 K.[14]

  • Data Processing:

    • Apply Fourier transformation with zero-filling to at least 64k data points.[14]

    • Perform manual phase correction and baseline correction to ensure accurate integration.[16]

    • Integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., the methine proton of the isopropyl group or an aromatic proton) and a signal from the internal standard.

  • Purity Calculation:

    • The purity of the analyte (P_analyte) is calculated using the following equation[16]: P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      • I: Integral area of the signal

      • N: Number of protons for the integrated signal

      • M: Molar mass

      • m: Mass

      • P: Purity of the standard

      • subscripts "analyte" and "std" refer to the analyte and internal standard, respectively.

HPLC-UV Protocol
  • Instrumentation and Conditions:

    • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[17]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., 20 mM ammonium acetate), pH adjusted to 3.0.[17][18] A typical ratio would be 40:60 (Acetonitrile:Buffer).

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm (based on the UV absorbance of the pyridine ring).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to make a 1 mg/mL solution.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 50, 100, 200 µg/mL) by diluting the stock solution.

    • Sample Solution: Accurately weigh ~10 mg of the this compound sample, dissolve and dilute to 100 mL with the mobile phase to achieve a final concentration within the calibration range (~100 µg/mL).

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity based on the initial weight.

GC-MS Protocol
  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Mode: Scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent like dichloromethane or methanol.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.

    • Sample Solution: Prepare the sample at a concentration within the calibration range using the same solvent.

  • Analysis and Quantification:

    • Generate a calibration curve by injecting the standards.

    • Inject the sample.

    • Identify the this compound peak by its retention time and mass spectrum.

    • Quantify the analyte using the peak area from the total ion chromatogram (TIC) or a specific ion in SIM mode against the calibration curve.

Workflow and Pathway Diagrams

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurate Weighing (Analyte) weigh_std Accurate Weighing (Internal Standard) calculate Calculate Purity (Using Equation) weigh_sample->calculate dissolve Dissolve in Deuterated Solvent weigh_std->dissolve weigh_std->calculate transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Optimized Parameters) transfer->nmr_acq process Fourier Transform, Phase & Baseline Correction nmr_acq->process integrate Integrate Analyte & Standard Signals process->integrate integrate->calculate

Caption: Experimental workflow for qNMR analysis.

Chromatography_Workflow start Start prep_standards Prepare Calibration Standards start->prep_standards prep_sample Prepare Analyte Sample Solution start->prep_sample instrument_setup Instrument Setup (HPLC or GC-MS) prep_standards->instrument_setup analyze_sample Analyze Sample prep_sample->analyze_sample cal_curve Generate Calibration Curve instrument_setup->cal_curve cal_curve->analyze_sample quantify Quantify Peak Area analyze_sample->quantify calculate Calculate Purity/ Concentration quantify->calculate

Caption: General workflow for chromatographic analysis.

Conclusion: Method Selection

The choice between qNMR, HPLC, and GC-MS for the assay of this compound depends on the specific requirements of the analysis.

  • qNMR is the superior method when high accuracy, traceability, and absolute quantification are required, such as in the certification of reference materials or in regulatory filings where a primary method is advantageous.[1] Its simple sample preparation and non-destructive nature are significant benefits.[3][12]

  • HPLC-UV is a versatile and robust technique ideal for routine quality control in a manufacturing environment. It offers good precision and is typically faster than GC-MS for compounds that are readily soluble and possess a UV chromophore.[10]

  • GC-MS is the method of choice for analyzing volatile impurities or for assaying this compound in complex matrices where high selectivity is needed. Its sensitivity is excellent, though sample preparation can be more involved.[5][11]

For drug development professionals, a combination of these techniques is often employed: qNMR to certify a primary reference standard, and a validated HPLC or GC-MS method for routine release testing and stability studies, with the results being traceable back to the qNMR-certified standard.

References

A Comparative Guide to Isotopic Labeling of Substituted Pyridines for Mechanistic and Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate and reaction mechanisms of pyridine-containing compounds is crucial. Isotopic labeling, through the selective incorporation of heavier isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), provides an indispensable tool for these investigations. This guide offers a comparative overview of common isotopic labeling techniques applicable to substituted pyridines, with a focus on providing experimental insights and data to inform the selection of the most suitable labeling strategy.

While specific studies on 2-Isopropylpyridine are limited, the principles and methodologies discussed herein are broadly applicable to a wide range of functionalized pyridines. This guide will use this compound as a representative scaffold to illustrate the application of these techniques.

Comparison of Isotopic Labeling Strategies

The choice of an isotopic labeling strategy depends on the specific research question, the desired label position, and the synthetic accessibility of the target molecule. The following table summarizes and compares key performance aspects of different labeling methods for substituted pyridines.

Labeling StrategyIsotopeTypical Reagents/CatalystsPosition of LabelingIsotopic Incorporation (%)Key AdvantagesLimitations
Catalytic H-D Exchange Deuterium (D)D₂O, Pd/C, Ru complexes[1][2]Varies (often ortho to directing groups or at activated positions)70-98%[1]Direct, late-stage functionalizationMay lack regioselectivity; harsh conditions may be required
Via Phosphonium Salts Deuterium (D)Triphenylphosphine, D₂O, K₂CO₃[3]Highly selective for the 4-position>95%[3]Excellent regioselectivity; mild conditionsRequires pre-functionalization to form the phosphonium salt
Via Zincke Intermediates Deuterium (D)AcOD, DCl[4]C3 and C5 positions~70-90%[4]Late-stage labeling of complex moleculesMulti-step process (ring-opening and closing)
Nitrogen Isotope Exchange ¹⁵N¹⁵NH₄Cl, Tf₂O, Dibenzylamine[4][5]Nitrogen atom of the pyridine ring>95%[4][5]Direct incorporation of ¹⁵N into the core structureApplicable to a wide range of substituted pyridines
De Novo Synthesis ¹³C, ¹⁵N, DLabeled precursors (e.g., ¹³C-acetylenes, ¹⁵N-ammonia)Any desired position>98%Precise and complete labelingOften requires lengthy and complex synthetic routes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of isotopic labeling studies. Below are representative protocols for key labeling techniques.

Protocol 1: Ruthenium-Catalyzed H-D Exchange of a Substituted Pyridine

This protocol is adapted from a general method for regioselective H/D exchange using D₂O.[1]

Materials:

  • Substituted pyridine (e.g., this compound)

  • [Ru(p-cymene)Cl₂]₂

  • AgOAc

  • D₂O

  • Toluene (anhydrous)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere (e.g., Argon), combine the substituted pyridine (0.2 mmol), [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgOAc (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (1 mL) and D₂O (0.5 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours with vigorous stirring.

  • After cooling to room temperature, quench the reaction with H₂O (5 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the deuterated product.

  • Determine the percentage of deuterium incorporation by ¹H NMR and mass spectrometry.

Protocol 2: ¹⁵N-Labeling of a 2-Substituted Pyridine via a Zincke Imine Intermediate

This protocol is based on a general approach for the ¹⁵N-labeling of pyridines.[4][5]

Materials:

  • 2-Substituted pyridine (e.g., 2-Phenylpyridine as a model)

  • Triflic anhydride (Tf₂O)

  • Dibenzylamine

  • 2,4,6-Collidine

  • ¹⁵NH₄Cl

  • Triethylamine

  • Dichloromethane (DCM, anhydrous)

  • Acetonitrile (anhydrous)

Procedure:

  • Ring-Opening: To a solution of the 2-substituted pyridine (0.5 mmol) in anhydrous DCM (5 mL) at -78 °C, add 2,4,6-collidine (0.5 mmol) followed by Tf₂O (0.5 mmol). Stir for 30 minutes. Add dibenzylamine (0.6 mmol) and allow the reaction to warm to room temperature and stir for 1 hour.

  • Isolation of Zincke Imine: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to precipitate the Zincke imine intermediate. Collect the solid by filtration and wash with cold diethyl ether.

  • Ring-Closure with ¹⁵N: To a solution of the isolated Zincke imine (0.4 mmol) in anhydrous acetonitrile (4 mL), add ¹⁵NH₄Cl (1.2 mmol) and triethylamine (2.4 mmol).

  • Heat the mixture in a sealed tube at 100 °C for 1-2 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography to yield the ¹⁵N-labeled pyridine.

  • Confirm ¹⁵N incorporation and purity using high-resolution mass spectrometry and ¹⁵N NMR.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the underlying chemical transformations.

experimental_workflow_HD_exchange sub Substituted Pyridine reaction Heating at 100°C sub->reaction reagents [Ru(p-cymene)Cl2]2, AgOAc, D2O, Toluene reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Deuterated Pyridine purification->product analysis NMR & Mass Spectrometry product->analysis

Caption: Workflow for Ruthenium-Catalyzed H-D Exchange.

zincke_intermediate_pathway start 2-Substituted Pyridine (14N) step1 Ring-Opening (Tf2O, Dibenzylamine) start->step1 intermediate Zincke Imine Intermediate step1->intermediate step2 Ring-Closure (15NH4Cl) intermediate->step2 product 15N-Labeled Pyridine step2->product

Caption: Pathway for ¹⁵N-Labeling via a Zincke Intermediate.

Conclusion

The selection of an appropriate isotopic labeling strategy for substituted pyridines is a critical step in designing experiments to probe reaction mechanisms, metabolic pathways, and drug disposition. While direct catalytic H-D exchange offers a straightforward approach for deuterium incorporation, methods proceeding through phosphonium salts or Zincke intermediates can provide superior regioselectivity and applicability to complex molecules. For the direct incorporation of nitrogen isotopes, the Zincke imine-based nitrogen exchange is a powerful and versatile method. Researchers should carefully consider the desired isotopic label, its position within the molecule, and the available synthetic routes to choose the most effective and efficient labeling strategy for their specific research needs. The experimental protocols and comparative data presented in this guide provide a solid foundation for making these informed decisions.

References

A Comparative Guide to the Kinetic Analysis of Reactions Catalyzed by 2-Isopropylpyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective catalysts is a cornerstone of modern chemical synthesis. Among the diverse array of ligand scaffolds, 2-isopropylpyridine and its derivatives have emerged as versatile ligands in transition metal catalysis. Their unique steric and electronic properties, conferred by the bulky isopropyl group adjacent to the coordinating nitrogen atom, can significantly influence the kinetic profile and outcome of catalytic reactions. This guide provides a comparative analysis of the kinetic performance of various this compound-containing complexes in key organic transformations, offering valuable insights for catalyst design and reaction optimization.

Performance in Catalytic Hydrogenation

The asymmetric hydrogenation of prochiral olefins is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. The kinetic performance of rhodium complexes bearing chiral phosphine ligands has been a subject of detailed investigation, including those with pyridyl-substituted alkenes.

A kinetic and mechanistic study of the asymmetric hydrogenation of 2-pyridyl-substituted alkenes catalyzed by chiral Rh-phosphine complexes reveals a reaction that is first-order in hydrogen pressure and close to first-order in the rhodium catalyst concentration.[1] The reaction exhibits positive-order kinetics with respect to the substrate.[1] The proposed mechanism involves reversible substrate binding to the rhodium center, followed by the rate-determining oxidative addition of hydrogen.[1]

Table 1: Kinetic Parameters for Rh-Catalyzed Hydrogenation of a 2-Pyridyl-Substituted Alkene

Catalyst SystemSubstrateReaction Order in [Substrate]Reaction Order in [H₂]Reaction Order in [Catalyst]Rate-Determining Step
Chiral Rh-phosphine2-Pyridyl-substituted alkene~0.751~1.2Oxidative addition of H₂

Data sourced from a study on the asymmetric hydrogenation of 2-pyridyl alkenes.[1]

The study highlights that substrate binding occurs exclusively through the pyridine nitrogen.[1] Interestingly, the stereochemical outcome of the reaction correlates with the relative stability of the E and Z rotamers of the substrate.[1]

Performance in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is crucial in modulating the activity and selectivity of the palladium catalyst. While specific kinetic data for this compound ligands in a comparative context is not abundant, the principles of kinetic analysis in similar systems provide a valuable framework.

The reactivity of halopyridines in cross-coupling reactions generally follows the trend I > Br > Cl > F, which is inversely proportional to the C-X bond dissociation energy. This is because the oxidative addition of the aryl halide to the palladium(0) center is often the rate-determining step.

Table 2: Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling

Catalyst/LigandAryl HalideCoupling PartnerTypical Reaction RateKey Kinetic Features
Pd(OAc)₂ / SPhosAryl BromideArylboronic acidFastOxidative addition is often rate-limiting.
Pd(dba)₂ / XPhosAryl ChlorideArylboronic acidModerate to FastBulky, electron-rich ligands accelerate reductive elimination.
PdCl₂(2-phenylpyridine)₂2-BromopyridinePhenylboronic acidFastPerformance is comparable to phosphine-based ligands for activated substrates.

This table is a composite based on general principles and data from analogous systems.

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis is fundamental to understanding reaction mechanisms and comparing catalyst performance. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Kinetic Analysis of Homogeneous Hydrogenation

This protocol is adapted from studies of Rh-catalyzed asymmetric hydrogenation of 2-pyridyl-substituted alkenes.[1]

Objective: To determine the reaction orders in substrate, hydrogen, and catalyst.

Materials:

  • Rh-phosphine catalyst precursor

  • 2-Pyridyl-substituted alkene substrate

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • High-purity hydrogen gas

  • Internal standard (e.g., durene)

  • High-pressure reactor equipped with a sampling valve

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Catalyst Activation (if required): Prepare the active catalyst solution by dissolving the precursor in the solvent under an inert atmosphere.

  • Reaction Setup: In a typical experiment, charge the high-pressure reactor with a solution of the substrate and the internal standard in the chosen solvent.

  • Initiation: Inject the catalyst solution into the reactor.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture via the sampling valve. Quench the reaction in the aliquot immediately (e.g., by exposure to air).

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the substrate and product relative to the internal standard.

  • Data Processing: Plot the concentration of the substrate versus time. The initial rate can be determined from the initial slope of this curve.

  • Determination of Reaction Orders:

    • Substrate Order: Vary the initial concentration of the substrate while keeping the catalyst concentration and hydrogen pressure constant. Plot the logarithm of the initial rate versus the logarithm of the initial substrate concentration. The slope of this line gives the reaction order with respect to the substrate.

    • Hydrogen Order: Vary the hydrogen pressure while keeping the substrate and catalyst concentrations constant. Plot the logarithm of the initial rate versus the logarithm of the hydrogen pressure. The slope gives the reaction order with respect to hydrogen.

    • Catalyst Order: Vary the catalyst concentration while keeping the substrate concentration and hydrogen pressure constant. Plot the logarithm of the initial rate versus the logarithm of the catalyst concentration. The slope gives the reaction order with respect to the catalyst.

Protocol 2: In Situ Monitoring of Cross-Coupling Reactions by NMR Spectroscopy

This protocol allows for the continuous monitoring of reactant and product concentrations throughout the reaction.

Objective: To obtain real-time kinetic data for a cross-coupling reaction.

Materials:

  • Palladium catalyst precursor and ligand (e.g., this compound)

  • Aryl halide and coupling partner

  • Base (e.g., K₃PO₄)

  • Deuterated solvent (e.g., Toluene-d₈)

  • NMR tube equipped with a J. Young valve

  • NMR spectrometer

Procedure:

  • Sample Preparation: In a glovebox, add the palladium precursor, ligand, aryl halide, coupling partner, and base to an NMR tube.

  • Solvent Addition: Add the deuterated solvent to the NMR tube.

  • Sealing: Seal the NMR tube with the J. Young valve.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum at the desired reaction temperature to determine the initial concentrations of the reactants.

  • Kinetic Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to a characteristic proton of the starting material and the product in each spectrum.

  • Concentration Profile: Plot the concentrations of the reactant and product as a function of time to obtain the reaction profile. From this data, the reaction rate at any given time can be determined.

Visualizing Reaction Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Experimental_Workflow_Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Analysis A Prepare Catalyst Solution C Charge Reactor A->C B Prepare Substrate Solution with Internal Standard B->C D Initiate Reaction C->D E Pressurize with H₂ D->E F Take Aliquots at Intervals E->F G Quench Reaction F->G H Analyze by GC/HPLC G->H I Determine Concentrations H->I J Plot Concentration vs. Time I->J K Determine Reaction Orders J->K

Caption: Workflow for Kinetic Analysis of Homogeneous Hydrogenation.

Signaling_Pathway_Suzuki_Coupling Pd0 Pd(0)L₂ OA Oxidative Addition (R-X) Pd0->OA Rate-determining step (often) Intermediate1 R-Pd(II)(X)L₂ OA->Intermediate1 Rate-determining step (often) TC Transmetalation (R'-M) Intermediate2 R-Pd(II)(R')L₂ TC->Intermediate2 RE Reductive Elimination RE->Pd0 Catalyst Regeneration Product R-R' RE->Product Intermediate1->TC Intermediate2->RE

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

References

Purity Determination of 2-Isopropylpyridine: A Comparative Guide to Titration and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical aspect of quality control and ensuring the reliability of experimental outcomes. This guide provides a comprehensive comparison of the classical non-aqueous titration method with modern chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity determination of 2-Isopropylpyridine.

This compound, a substituted pyridine derivative, acts as a weak base, making non-aqueous titration a suitable and cost-effective method for its quantification. However, with the advancement of analytical instrumentation, chromatographic methods like GC and HPLC have become standard for purity analysis, offering high resolution and the ability to identify and quantify impurities. This guide presents a detailed comparison of these methods, including experimental protocols and performance characteristics, to assist in selecting the most appropriate technique for a given analytical challenge.

Comparison of Analytical Techniques

The choice of analytical method for purity determination depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. While titration provides a direct measure of the main component, chromatographic techniques offer a more detailed impurity profile.

FeatureNon-Aqueous TitrationGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Acid-base neutralization reaction in a non-aqueous solvent.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Specificity Measures the total basicity of the sample. It is not specific for this compound if other basic impurities are present.High specificity for this compound and can separate it from volatile impurities.High specificity for this compound and can separate it from non-volatile impurities.
Sensitivity Lower sensitivity compared to chromatographic methods.High sensitivity, capable of detecting trace-level impurities.High sensitivity, capable of detecting trace-level impurities.
Quantification Provides a purity value based on the stoichiometry of the reaction.Purity is typically determined by area percent calculation of the main peak relative to all peaks.Purity is typically determined by area percent calculation of the main peak relative to all peaks.
Advantages Cost-effective, rapid, and does not require expensive instrumentation.High resolution for volatile compounds, robust, and widely available.[1]Versatile for a broad range of impurities, including non-volatile and thermally labile ones.[2]
Limitations Lack of specificity, potential interference from other basic substances.Requires the analyte to be thermally stable and volatile.Method development can be more complex and time-consuming.

Experimental Protocols

Non-Aqueous Titration of this compound

This method involves the titration of the basic this compound with a strong acid in a non-aqueous medium.

Reagents and Equipment:

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid

  • Solvent: Glacial acetic acid

  • Indicator: Crystal violet solution (0.5% w/v in glacial acetic acid)

  • Apparatus: Burette, magnetic stirrer, titration flask

Procedure:

  • Accurately weigh approximately 0.25 g of the this compound sample into a clean, dry 250 mL titration flask.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator to the solution. The solution will appear violet.

  • Titrate the sample solution with 0.1 N perchloric acid, with constant stirring, until the color changes from violet to a blue-green endpoint.[3]

  • Perform a blank titration using 50 mL of glacial acetic acid and the indicator, and subtract the blank volume from the sample titration volume.

  • Calculate the percentage purity of this compound using the following formula:

    Where:

    • V = Volume of perchloric acid consumed by the sample (mL)

    • Vb = Volume of perchloric acid consumed by the blank (mL)

    • N = Normality of the perchloric acid solution

    • MW = Molecular weight of this compound (121.18 g/mol )

    • W = Weight of the sample (g)

Gas Chromatography (GC) for Purity Determination

GC is a powerful technique for separating and quantifying volatile compounds.

Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent)

  • Carrier Gas: Helium or Nitrogen

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: A suitable temperature gradient to ensure separation of this compound from potential impurities.

Procedure:

  • Prepare a sample solution by dissolving a known amount of this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

  • Record the chromatogram.

  • Calculate the purity by the area normalization method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a versatile technique for the analysis of a wide range of compounds.

Instrumentation and Conditions (Typical):

  • HPLC System: Equipped with a UV detector

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol). The exact composition may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

Procedure:

  • Prepare a sample solution by dissolving a known amount of this compound in the mobile phase.

  • Inject a known volume of the sample solution into the HPLC system.

  • Record the chromatogram.

  • Calculate the purity by the area normalization method.

Workflow and Logical Relationships

The selection of an appropriate analytical method for purity determination often follows a logical progression, starting with simpler, more cost-effective methods and moving to more sophisticated techniques if required.

Purity_Determination_Workflow cluster_0 Initial Purity Assessment cluster_1 Detailed Impurity Profiling Titration Non-Aqueous Titration Decision1 Need for Impurity Profile? Titration->Decision1 GC Gas Chromatography (GC) End Purity Report GC->End HPLC High-Performance Liquid Chromatography (HPLC) HPLC->End Start Sample of this compound Start->Titration Decision2 Volatile Impurities Expected? Decision1->Decision2 Yes Decision1->End No Decision2->GC Yes Decision2->HPLC No

Purity Determination Workflow

Conclusion

The choice of method for determining the purity of this compound depends on the specific requirements of the analysis. Non-aqueous titration offers a rapid, simple, and cost-effective means of assaying the bulk material, making it suitable for routine quality control where the impurity profile is well-characterized.[4] For a more comprehensive understanding of purity, including the identification and quantification of individual impurities, chromatographic techniques such as GC and HPLC are indispensable.[1][2] GC is particularly well-suited for volatile impurities, while HPLC offers greater versatility for a wider range of compounds. For regulatory purposes and in-depth quality assessment, a combination of these methods is often employed to provide a complete picture of the compound's purity.

References

Safety Operating Guide

Proper Disposal of 2-Isopropylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-isopropylpyridine is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with established safety protocols and regulatory requirements.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling.[1][2][3][4] Understanding its properties is the first step in safe disposal.

Table 1: Hazardous Properties of this compound

Hazard ClassificationDescriptionGHS Hazard Statement
Flammability Flammable liquid and vapor.H225, H226[1][3]
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.H302, H312, H332[1][3][4]
Skin Irritation Causes skin irritation.H315[3]
Eye Irritation Causes serious eye irritation.H319[1][3]
Respiratory Irritation May cause respiratory irritation.H335[3]

Immediate Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Wear safety goggles or a face shield.[2]

  • Hand Protection: Use chemical-resistant gloves.[2]

  • Body Protection: Wear a lab coat or other protective clothing.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The disposal of this compound, as with most chemical waste, is regulated and must be handled through an institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal company.[5][6] Never dispose of this compound down the drain or in regular trash.[5]

Step 1: Waste Collection and Segregation

  • Container Selection: Use a dedicated, properly labeled, and leak-proof container that is compatible with this compound. The original container is often a suitable choice.[7] Glass or appropriate plastic containers are recommended.[5]

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can cause dangerous reactions.[8] Store away from strong oxidizers and acids.[9]

Step 2: Labeling the Hazardous Waste Container

  • Proper Identification: Clearly label the waste container with the words "Hazardous Waste."[5][6]

  • Content Declaration: The label must include the full chemical name, "this compound," and its concentration or volume. Do not use abbreviations or chemical formulas.[5][7]

  • Generator Information: Include the name of the principal investigator, the laboratory or room number, and the date the waste was first added to the container.[5]

Step 3: Storage of Waste

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Conditions: The storage area should be cool, dry, and well-ventilated.[9] Keep the container away from heat, sparks, open flames, and other ignition sources.[1][3]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment tray to prevent the spread of material in case of a leak.[8]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or is no longer needed, contact your institution's EHS department to arrange for a waste pickup.[8]

  • Documentation: Complete any required waste disposal forms as instructed by your EHS office.[5]

Step 5: Handling Spills and Contaminated Materials

  • Small Spills: For minor spills, absorb the this compound with an inert material such as vermiculite, dry sand, or earth.[1]

  • Collection: Collect the absorbent material and any contaminated debris into a designated hazardous waste container.[9]

  • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

Step 6: Disposal of Empty Containers

  • Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent.[6][10]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[6][10]

  • Final Disposal: After triple-rinsing and allowing the container to air dry, deface the original label and dispose of the container as regular trash, or as directed by your EHS department.[6][10]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Workflow for this compound Disposal A Identify this compound Waste B Select Compatible & Leak-Proof Container A->B C Label Container: 'Hazardous Waste' + Full Chemical Name + Generator Info & Date B->C D Store in Designated Satellite Accumulation Area C->D E Keep Container Sealed & In Secondary Containment D->E F Container Full? E->F F->E No G Contact EHS for Pickup F->G Yes H Complete Waste Disposal Forms G->H I EHS Collects Waste for Proper Disposal H->I

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Isopropylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for 2-Isopropylpyridine

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Adherence to these protocols is critical for ensuring laboratory safety and procedural integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required equipment.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, Neoprene, or Butyl rubber gloves are recommended. Ensure gloves are inspected for integrity before each use.[1]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesIn situations with a higher risk of splashing, a face shield should be worn in combination with goggles.[1]
Skin and Body Protection Flame-retardant lab coat or chemical-resistant apronWear a long-sleeved lab coat. For larger quantities or splash potential, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hoodRespiratory protection is generally not required when working in a properly functioning chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be necessary.
Footwear Closed-toe shoesShoes should be made of a material that provides protection against chemical spills.
Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure to this compound.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[3][4] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.[3]
Inhalation Move the individual to fresh air.[3][5] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[5] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6] If the individual is conscious, give a glass of water to drink.[3] Seek immediate medical attention.[5]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for safety and experimental success. The following workflow outlines the key steps from preparation to disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_spill Assemble Spill Kit prep_workspace->prep_spill handle_transfer Transfer Chemical prep_spill->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_seal Securely Seal Container After Use handle_reaction->handle_seal cleanup_decontaminate Decontaminate Work Area handle_seal->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and Dispose of/Clean PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: This diagram outlines the procedural flow for safely managing this compound in a laboratory setting, from initial preparation to final disposal.

Step-by-Step Handling Protocol

1. Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be familiar with its hazards and safety precautions.

  • Don Appropriate PPE: Equip yourself with the personal protective equipment detailed in the table above.

  • Prepare Workspace: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure the work area is clean and uncluttered.

  • Assemble Spill Kit: Have a spill kit readily available that is appropriate for flammable liquids. This should include absorbent materials like vermiculite or sand.[3]

2. Handling and Use:

  • Chemical Transfer: When transferring this compound, use non-sparking tools and ensure that the container and receiving equipment are grounded and bonded to prevent static discharge.[3][4] Avoid physical damage to containers.[3]

  • Experimental Procedure: Carry out your experimental protocol within the fume hood. Keep the container of this compound sealed when not in use.[3]

  • Secure Container: After use, ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][7]

3. Cleanup and Disposal:

  • Decontaminate Work Area: Wipe down the work surface in the fume hood with an appropriate solvent to remove any residual contamination.

  • Waste Disposal: Dispose of all waste materials, including empty containers and contaminated absorbents, as hazardous waste.[3] Do not pour this compound down the drain.[2] Waste should be collected in a designated, properly labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal, which typically involves contacting a licensed environmental services company.[3]

  • PPE Removal and Disposal/Cleaning: Remove your PPE in a manner that avoids cross-contamination. Dispose of single-use gloves and other disposable items in the designated hazardous waste stream. Reusable PPE should be cleaned according to institutional guidelines.

  • Personal Hygiene: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[3] Do not eat, drink, or smoke in the work area.[3][7]

By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.